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Core Science & Biosynthesis

Foundational

Technical Guide: (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3)

[1][2] Executive Summary (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3) is a specialized chiral building block used primarily in the synthesis of high-affinity pharmaceutical agents. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3) is a specialized chiral building block used primarily in the synthesis of high-affinity pharmaceutical agents. Structurally, it is a conformationally restricted proline mimetic . By fusing a cyclopropane ring to the C4 position of a pyrrolidine core, this scaffold "freezes" the ring puckering, thereby reducing the entropic penalty upon binding to biological targets.

This compound is a critical intermediate in the development of HCV NS5A inhibitors and has emerging utility in oncology (e.g., KRAS inhibitors) and peptidomimetic drug design. Its rigid spirocyclic framework enhances metabolic stability and selectivity compared to flexible pyrrolidine analogues.

Chemical Profile & Structural Analysis[3][4]

Physicochemical Properties

The hydrochloride salt form is preferred for handling due to the volatility and instability of the free base.

PropertySpecification
CAS Number 2200258-97-3
IUPAC Name (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride
Molecular Formula C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free Base)
Molecular Weight 163.65 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Chirality (S)-Enantiomer (at C6 position)
Hygroscopicity Hygroscopic; store under inert atmosphere
Structural Significance: The Spiro Effect

The 5-azaspiro[2.4]heptane core introduces a "spiro-restriction." In standard proline, the ring can adopt multiple puckered conformations (Cγ-endo/exo). The spiro-cyclopropyl group at C4 locks the pyrrolidine ring into a specific conformation, orienting the C6-hydroxymethyl group (and any subsequent substituents) into a precise vector for target interaction.

Key Advantages:

  • Entropic Pre-organization: The ligand is pre-shaped for the binding pocket.

  • Metabolic Blockade: The quaternary spiro-carbon prevents oxidative metabolism at the typically vulnerable C4 position.

Synthesis & Manufacturing

The synthesis of CAS 2200258-97-3 is a multi-step process requiring strict stereocontrol. The industrial route typically begins with (S)-4-oxoproline derivatives.

Retrosynthetic Analysis

The target molecule is disassembled into a protected 4-methylene proline derivative, which is then subjected to cyclopropanation.

Synthesis Target (S)-(5-Azaspiro[2.4]heptan-6-yl) methanol HCl (Target) Alcohol N-Boc-Spiro-Alcohol Alcohol->Target Deprotection (HCl/Dioxane) Acid N-Boc-Spiro-Acid Acid->Alcohol Reduction (BH3-THF or LiAlH4) Methylene N-Boc-4-Methylene Proline Ester Methylene->Acid Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Start (S)-N-Boc-4-Oxoproline Start->Methylene Wittig Olefination (Ph3PMeBr, KOtBu)

Figure 1: Synthetic pathway from 4-oxoproline to the target spiro-amino alcohol.[1][2]

Detailed Protocol

The following protocol is based on optimized routes for spiro-proline derivatives [1, 2].

Step 1: Wittig Olefination
  • Reagents: Methyltriphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), THF.[3]

  • Process: Generate the ylide at 0°C, then add (S)-1-Boc-4-oxoproline ester. The reaction converts the C4 ketone to an exocyclic methylene group.

  • Critical Control: Maintain anhydrous conditions to prevent ylide quenching.

Step 2: Simmons-Smith Cyclopropanation

This is the stereodefining step.

  • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Toluene/DCM.

  • Mechanism: The zinc carbenoid attacks the exocyclic double bond. Due to the steric bulk of the Boc group and the chiral center at C2 (proline numbering), the addition occurs stereoselectively.

  • Safety Note: Et₂Zn is pyrophoric. Handle under strict inert atmosphere (N₂ or Ar).

Step 3: Reduction to Alcohol
  • Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Process: The ester/acid at C6 is reduced to the primary alcohol.

  • Workup: Quench carefully with Glauber's salt or Fieser method to manage aluminum/boron salts.

Step 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Process: The N-Boc group is cleaved. The product precipitates as the hydrochloride salt.

  • Purification: Recrystallization from EtOH/Et₂O.

Applications in Drug Discovery[8][9][10][11]

HCV NS5A Inhibitors

This scaffold is a core component in the "second-generation" NS5A inhibitors. The spiro-cycle replaces the standard pyrrolidine found in earlier drugs (like Daclatasvir).

  • Mechanism: The rigid spiro core fits into the dimeric interface of the NS5A protein, disrupting viral replication complexes.

  • Example: Analogues in the class of Ledipasvir and Velpatasvir utilize restricted proline motifs to maximize potency (pico-molar range).

Peptidomimetics & Oncology
  • KRAS G12C: Recent patents suggest the utility of spiro-prolines in covalent inhibitors, where the rigid backbone positions the "warhead" (acrylamide) for attack on Cysteine-12.

  • GPCR Ligands: Used to design subtype-selective ligands by restricting the conformational space of the amino acid residue.

Applications cluster_0 Therapeutic Areas Core 5-Azaspiro[2.4]heptan-6-yl methanol Core HCV HCV NS5A Inhibition (Viral Replication Block) Core->HCV Primary Use Oncology KRAS G12C Inhibitors (Covalent Bonding) Core->Oncology Emerging Use Neuro NMDA/Glutamate Receptor Modulators Core->Neuro Bioisostere

Figure 2: Pharmacological utility of the 5-azaspiro[2.4]heptane scaffold.

Handling, Stability, and QC

Storage & Handling
  • Hygroscopicity: The HCl salt absorbs moisture rapidly. Weighing must be performed in a humidity-controlled environment or glovebox.

  • Storage: -20°C under Argon/Nitrogen.

  • Stability: Stable in solid form for >2 years if kept dry. In solution (water/methanol), use within 24 hours to avoid potential ring-opening or oxidation (though spiro-rings are generally robust).

Quality Control (QC) Parameters

To ensure the integrity of the building block for GMP synthesis:

  • Proton NMR (¹H-NMR): Verify the characteristic cyclopropane protons (0.4–0.8 ppm) and the disappearance of Boc signals (if deprotected).

  • Chiral HPLC: Essential to confirm enantiomeric excess (ee > 98%).

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: Hexane/IPA/Diethylamine.

  • Residual Solvents: Monitor for Toluene (from cyclopropanation) and Dioxane.

References

  • Zhang, H., et al. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[4][3][5][6] U.S. Patent No.[2][7][8] 8,927,739. Washington, DC: U.S. Patent and Trademark Office.

  • Qiu, Y., et al. (2012). Hepatitis C virus inhibitors.[6] WO Patent 2010/099527A1. World Intellectual Property Organization.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • PubChem. (2025).[9] 5-azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine.

Sources

Exploratory

Technical Guide: Spirocyclic Pyrrolidine Surrogates in Medicinal Chemistry

Executive Summary: The Geometric Imperative In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a physicochemical necessity. Traditional aromatic-heavy pipelines often yield candidates with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometric Imperative

In modern drug discovery, the "Escape from Flatland" is not merely a slogan; it is a physicochemical necessity. Traditional aromatic-heavy pipelines often yield candidates with poor solubility, high lipophilicity (LogD), and promiscuous binding profiles. Spirocyclic pyrrolidine surrogates—specifically 2-azaspiro[3.3]heptanes , 2-azaspiro[3.4]octanes , and their heteroatom-doped analogs—offer a precise solution.

These scaffolds serve as high-Fsp³ bioisosteres for piperidines, pyrrolidines, and morpholines. By freezing the conformation of the nitrogen lone pair and orthogonally projecting exit vectors, they reduce the entropic penalty of binding while simultaneously disrupting planar stacking interactions that lead to poor solubility.

This guide details the structural rationale, synthetic access, and application of these surrogates, designed for the bench scientist requiring actionable protocols.

Part 1: Structural Rationale & Vector Analysis

The "Orthogonal Exit" Concept

The primary failure mode of piperidine/pyrrolidine optimization is often metabolic liability at the


-carbon or poor selectivity due to ring flexibility.
  • Pyrrolidine: Exists in an envelope conformation; substituents sweep a broad cone of space.

  • Spiro[3.3]heptane: The spiro center forces the two rings to be perpendicular (

    
    ). This rigidifies the structure and projects substituents into defined, non-overlapping vectors.[1]
    
Physicochemical Advantages
PropertyPyrrolidine/PiperidineSpirocyclic SurrogateMechanism of Action
Fsp³ Score VariableHighIncreases saturation, generally improving solubility.
LogD Often HighLoweredReduced planar surface area decreases lipophilic binding.
Metabolic Stability Low (

-oxidation)
HighQuaternary spiro-center blocks

-hydroxylation.
Selectivity Moderate (Flexible)High (Rigid)Pre-organized conformation reduces entropic penalty (

).
Visualization of Vector Logic

The following diagram illustrates the transition from a flexible, planar-biased system to a rigid, orthogonal spirocyclic system.

VectorAnalysis cluster_0 Traditional Scaffold (Flatland) cluster_1 Spirocyclic Surrogate (3D) Piperidine Piperidine/Pyrrolidine (Flexible Envelope) Metabolism High CYP Liability (α-oxidation) Piperidine->Metabolism H-abstraction Vector1 Undefined Vector Cone Piperidine->Vector1 Bond Rotation Transformation Bioisosteric Replacement Piperidine->Transformation Spiro 2-Azaspiro[3.3]heptane (Rigid Orthogonal) Stability Metabolic Blockade (Quaternary Center) Spiro->Stability Steric Shielding Vector2 Fixed 90° Vector Spiro->Vector2 Geometry Transformation->Spiro

Figure 1: Comparison of structural dynamics and metabolic liabilities between traditional nitrogen heterocycles and spirocyclic surrogates.

Part 2: Synthetic Methodology (Self-Validating Protocol)

Synthesizing spirocyclic cores, particularly the 2-azaspiro[3.3]heptane , presents unique challenges due to ring strain. The following protocol describes the construction of the spiro core via double alkylation of a masked malonate , a robust method favored for its scalability and safety compared to older sodium-naphthalene routes.

Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Target: A versatile building block allowing amide coupling at the 6-position.

Reagents & Setup
  • Starting Material: N-Boc-3-cyanoazetidine (1.0 eq).

  • Alkylating Agent: 1-bromo-2-chloroethane (1.2 eq) or similar bis-electrophile.

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Temperature: -78°C to Room Temperature (RT).

Step-by-Step Workflow
  • Cryogenic Deprotonation (The "Soft" Enolate):

    • Cool the solution of N-Boc-3-cyanoazetidine in THF to -78°C under Argon.

    • Add LiHMDS (1.1 eq) dropwise over 20 minutes.

    • Validation Point: The solution should turn slightly yellow/orange, indicating enolate formation. If dark brown/black, temperature control was lost.

  • First Alkylation:

    • Add 1-bromo-2-chloroethane (1.2 eq) slowly.

    • Stir at -78°C for 1 hour, then warm to 0°C for 2 hours.

    • Validation Point (LCMS): Monitor for the disappearance of starting material (M+H) and appearance of the mono-alkylated intermediate (M+H + 62 Da). Do not proceed until starting material is <5%.

  • Second Deprotonation & Cyclization (Ring Closure):

    • Cool the mixture back to -78°C.

    • Add the second portion of LiHMDS (1.1 eq) dropwise.

    • Allow the reaction to warm to RT overnight. The intramolecular displacement of the chloride builds the second 4-membered ring.

  • Workup & Hydrolysis:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • The resulting nitrile is hydrolyzed to the acid using LiOH/H₂O₂ or acidic conditions (6N HCl, reflux) depending on Boc-stability requirements (use basic hydrolysis to retain Boc).

Synthetic Logic Diagram

SynthesisFlow Start N-Boc-3-cyanoazetidine Step1 1. LiHMDS (-78°C) 2. Br-(CH2)2-Cl Start->Step1 Inter Intermediate: Mono-alkylated Chloride Step1->Inter Step2 3. LiHMDS (-78°C -> RT) Intramolecular Cyclization Inter->Step2 Validation LCMS Check: Mass shift +26 Da (cyclized) vs +62 Da (open chain) Inter->Validation Product Spiro-Nitrile Core Step2->Product

Figure 2: Step-wise construction of the spiro[3.3]heptane core via sequential alkylation.

Part 3: Medicinal Chemistry Application (Case Studies)

Bioisosteric Replacement: Bupivacaine Analog

A seminal example of spirocyclic utility is the modification of the local anesthetic Bupivacaine.[2] The piperidine ring was replaced with a 2-azaspiro[3.3]heptane scaffold [1].[3]

Comparative Data:

CompoundStructure CoreLogPpKaRelative Potency (In Vivo)
Bupivacaine Piperidine (Flat)3.418.11.0x (Baseline)
Spiro-Analog 2-Azaspiro[3.3]heptane2.857.61.5x - 2.0x

Interpretation:

  • Lipophilicity: The spiro-analog showed reduced LogP, improving the metabolic profile.

  • Basicity: The pKa dropped slightly (8.1

    
     7.6). This is critical; the lower pKa means a higher fraction of the drug exists in the neutral form at physiological pH, facilitating membrane permeation (blood-brain barrier or nerve sheath penetration).
    
  • Potency: Despite the structural change, the vectors of the N-substituent and the amide were maintained, preserving receptor binding while improving access to the site.

Metabolic Stability: The "Soft Spot" Blockade

In a separate campaign targeting GPCRs, a piperidine moiety prone to CYP-mediated oxidation at the


-carbon was replaced with a spiro[3.3]heptane.
  • Piperidine Lead:

    
     (Human Liver Microsomes) = 12 min.
    
  • Spiro Surrogate:

    
     (Human Liver Microsomes) = >120 min.
    

Mechanism: The quaternary carbon at the spiro junction physically prevents the formation of the oxo-species (lactam) or hydroxylated intermediate required for ring opening or clearance [2].

Part 4: Strategic Implementation Checklist

When should you deploy spirocyclic surrogates? Use this decision matrix:

  • Is the Fsp³ < 0.4? If your lead is too flat and insoluble, the spiro-cycle is a high-impact fix.

  • Is there a metabolic hotspot? If the

    
    -carbon of a cyclic amine is the primary site of metabolism (SOM), the spiro-center is an effective blocking group.
    
  • Is there a chirality issue? 2-azaspiro[3.3]heptane is achiral (meso-like symmetry in the core), avoiding the need for enantioselective synthesis compared to substituted prolines [3].

References

  • Kirichok, A. A., et al. (2017).[4] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010).[5] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Zheng, Y., & Tice, C. M. (2016).[4] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: 5-Azaspiro[2.4]heptane Scaffold in Drug Discovery

[1] Executive Summary: Escaping Flatland The 5-azaspiro[2.4]heptane scaffold represents a high-value "proline surrogate" in modern medicinal chemistry.[1][2] Unlike traditional planar aromatic rings, this spirocyclic mot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Escaping Flatland

The 5-azaspiro[2.4]heptane scaffold represents a high-value "proline surrogate" in modern medicinal chemistry.[1][2] Unlike traditional planar aromatic rings, this spirocyclic motif introduces critical sp³ character (Fsp³) , enabling molecules to "escape flatland." This geometric distinctiveness offers three decisive advantages in drug development:

  • Conformational Locking: The fused cyclopropane ring rigidly constrains the pyrrolidine envelope, reducing the entropic penalty upon protein binding.

  • Metabolic Blockade: It sterically and electronically shields the C4 position of the pyrrolidine ring—a common "soft spot" for oxidative metabolism (e.g., by CYP450).

  • Vector Precision: It provides orthogonal exit vectors for substituents, allowing precise exploration of sub-pockets in enzymes like HCV NS5A or GPCRs (Orexin, Dopamine D3).

Structural & Physicochemical Profile

The 5-azaspiro[2.4]heptane core is effectively a 4,4-spirocyclopropyl proline .[1] By fusing a cyclopropane ring to the C4 position of a pyrrolidine, the scaffold forces the nitrogen-containing ring into a specific puckered conformation.

Comparative Analysis: Proline vs. 5-Azaspiro[2.4]heptane[1][2]
FeatureProline (Native)5-Azaspiro[2.4]heptaneImpact on Drug Design
Hybridization sp³ richHigher sp³ densityImproved solubility & "drug-likeness" (Fsp³ correlation).[1]
C4 Reactivity High (Metabolic hotspot)Blocked Prevents C4-hydroxylation; increases half-life (

).[1]
Conformation Flexible (Envelope/Twist)Rigid/Locked Pre-organizes ligand for binding; improves potency (

/

).[1]
Lipophilicity Low (LogP ~ -2.[1]5)ModerateIncreases membrane permeability/CNS penetration without excessive lipophilicity.[1]
Key Drug Captopril (ACEi)Ledipasvir (HCV)Validated in blockbuster antiviral therapies.[1]

Synthetic Methodologies

The construction of this scaffold typically follows two primary logic paths: Modification of Proline (Industrial Route) or De Novo Cyclization (Exploratory Route).

Pathway A: The "Simmons-Smith" Route (Industrial Standard)

This route is favored for large-scale manufacturing, such as in the synthesis of the Ledipasvir intermediate.[1] It relies on the cyclopropanation of an exocyclic alkene.

Synthesis_Pathway Start 4-Hydroxyproline (Chiral Pool) Step1 Oxidation & Wittig (Ketone Formation) Start->Step1 1. Protection 2. Jones Ox. 3. Ph3P=CH2 Inter1 4-Methylene Proline (Exocyclic Alkene) Step1->Inter1 Step2 Simmons-Smith (Et2Zn / CH2I2) Inter1->Step2 Cyclopropanation (Stereoselective) Product 5-Azaspiro[2.4]heptane Scaffold Step2->Product Deprotection

Figure 1: Industrial synthesis route for 5-azaspiro[2.4]heptane derivatives starting from chiral 4-hydroxyproline.

Pathway B: The "Kulinkovich" & Cyclization Route

Used for generating diverse spiro-analogs, this method often employs titanium-mediated cyclopropanation or double alkylation.[1]

Medicinal Chemistry Case Studies

Case Study 1: Ledipasvir (HCV NS5A Inhibitor)

Therapeutic Area: Antiviral (Hepatitis C) Role of Scaffold: Ledipasvir contains a (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety.[1][2][3] The spiro-system serves a dual purpose:

  • Potency: It locks the geometry of the peptidomimetic chain, ensuring the imidazole groups are perfectly aligned to chelate the Zinc ion in the NS5A dimer interface.

  • Bioavailability: The lipophilic cyclopropane ring improves passive permeability compared to a naked proline or hydroxyproline.

Case Study 2: Dual Orexin Receptor Antagonists (DORAs)

Therapeutic Area: Insomnia / CNS Disorders Mechanism: Researchers at major pharmaceutical labs (e.g., Merck, Actelion) utilized the 5-azaspiro[2.4]heptane scaffold to replace unstable piperidine cores.[1]

  • Problem: Early piperidine leads suffered from rapid oxidative metabolism.

  • Solution: Introduction of the spiro-cyclopropane blocked metabolic soft spots.

  • Result: Compounds like Compound 15 (from Bioorg. Med. Chem. Lett. 2013) showed dual affinity for OX1/OX2 receptors with excellent brain penetration.[4]

SAR_Logic Core 5-Azaspiro[2.4]heptane Core Sub1 N-Substitution (Pos 5) Modulates Basicity & Solubility Core->Sub1 Sub2 C6-Carboxyl/Amide Target Binding (H-Bond Acceptor) Core->Sub2 Sub3 Spiro-Cyclopropane (Pos 4) Metabolic Shield & Conformational Lock Core->Sub3 Effect1 Increased CNS Penetration Sub1->Effect1 Effect2 Picomolar Potency (NS5A) Sub2->Effect2 Sub3->Effect1 Sub3->Effect2

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold.

Experimental Protocol: Synthesis of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid[1][2]

Objective: Synthesis of the key Ledipasvir intermediate. Safety Warning: Diethylzinc (


) is pyrophoric.[1] Perform all steps under inert atmosphere (

or Ar).
Materials:
  • (S)-N-Boc-4-methylene-proline methyl ester (1.0 eq)[1]

  • Diethylzinc (1.0 M in hexanes, 5.0 eq)[1]

  • Diiodomethane (

    
    , 10.0 eq)[1]
    
  • Toluene (Anhydrous)[1]

  • Trifluoroacetic acid (TFA) (Optional for variants)[1]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

    • Add anhydrous Toluene (10 volumes relative to substrate).[1]

    • Add

      
       (5.0 eq) via cannula at 0°C.[1]
      
  • Carbenoid Generation:

    • Add

      
       (10.0 eq) dropwise over 30 minutes, maintaining temperature at 0°C. A white precipitate (Furukawa reagent) may form.[1]
      
    • Stir for 30 minutes at 0°C to ensure formation of the active zinc-carbenoid species.

  • Cyclopropanation:

    • Dissolve (S)-N-Boc-4-methylene-proline methyl ester in minimal Toluene.

    • Add the substrate solution dropwise to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Quenching & Workup:

    • CRITICAL: Cool back to 0°C. Quench very slowly with saturated aqueous

      
      . Vigorous gas evolution will occur.
      
    • Dilute with EtOAc. Separate layers.

    • Wash organic layer with 1N HCl, sat.

      
      , and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).[1]

    • Yield Expectation: 60–80% as a colorless oil or white solid.

References

  • Vertex Pharmaceuticals. (2015).[1] Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][2][5][6] US Patent 8,927,739. Link

  • Bioorganic & Medicinal Chemistry Letters. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[1] Vol 23, Issue 9. Link[1]

  • Molecules. (2020).[1][2] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.[1][5]Link[1]

  • Journal of Medicinal Chemistry. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1]Link[1]

  • PubChem. Ledipasvir Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Harnessing Three-Dimensionality: A Technical Guide to Spirocyclic Amine Building Blocks in Modern Drug Discovery

Abstract The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards more three-dimensional (3D) structures that can better navigate the complexities of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards more three-dimensional (3D) structures that can better navigate the complexities of biological targets. This guide provides an in-depth technical exploration of 3D-rich spirocyclic amine building blocks, a class of scaffolds demonstrating immense potential in medicinal chemistry. We will delve into the strategic advantages of their inherent three-dimensionality, offering insights into improved potency, selectivity, and physicochemical properties. This document will further provide a comprehensive overview of robust synthetic strategies for accessing these valuable motifs, complete with detailed experimental protocols and a critical analysis of their application in contemporary drug development programs.

Introduction: Escaping the Flatland of Drug Discovery

For decades, drug discovery has been dominated by "flat," sp2-hybridized carbon-rich molecules. While this approach has yielded numerous successful therapeutics, it is not without its limitations. Flat molecules often exhibit high lipophilicity, leading to poor solubility and metabolic instability. Furthermore, their limited structural diversity can result in a lack of selectivity for their intended biological targets, contributing to off-target effects.

The concept of "escaping the flatland" in medicinal chemistry advocates for the increased use of molecules with a higher fraction of sp3-hybridized carbons (Fsp3), which leads to more complex and three-dimensional structures.[1][2][3] This increased three-dimensionality allows for more precise and multi-vector interactions with the intricate topographies of protein binding sites, often leading to enhanced potency and selectivity.[4][5] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design principle.[3][6] This guide will specifically focus on spirocyclic amines, a privileged class of building blocks that combine the benefits of a rigid 3D framework with the versatile chemical handle of an amine group.

The Strategic Advantage of Spirocyclic Amines

The incorporation of spirocyclic amine motifs into drug candidates offers a multitude of advantages that address key challenges in drug development.

Enhanced Target Engagement and Selectivity

The rigid, well-defined three-dimensional arrangement of spirocyclic amines allows for a more precise presentation of pharmacophoric features into a protein binding pocket.[4][5] This conformational restriction reduces the entropic penalty upon binding, potentially leading to higher affinity.[5] Furthermore, the unique spatial arrangement of substituents on a spirocyclic core can enable interactions with previously unexplored regions of a binding site, leading to improved selectivity over related targets. For instance, the replacement of a flexible piperazine with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a significant increase in selectivity for PARP-1.[2]

Improved Physicochemical Properties

A higher Fsp3 count is generally correlated with improved physicochemical properties.[2][3] Spirocyclic amines often exhibit:

  • Increased Aqueous Solubility: The introduction of sp3 centers disrupts planarity and can reduce the molecule's tendency to pack in a crystal lattice, often leading to improved solubility.[4][7] The incorporation of heteroatoms, such as in oxa-spirocycles, can further enhance solubility dramatically.[8][9]

  • Modulated Lipophilicity (LogP/LogD): While increased Fsp3 content can sometimes increase lipophilicity, the careful design of spirocyclic scaffolds allows for fine-tuning of this property. For example, exchanging a morpholine for various azaspirocycles in melanin concentrating hormone receptor 1 (MCHr1) antagonists led to lower LogD values.[2][3]

  • Altered Basicity (pKa): The pKa of the amine is a critical parameter influencing its charge state at physiological pH, which in turn affects solubility, cell permeability, and target interactions. The rigid framework of a spirocycle can influence the electronic environment of the nitrogen atom, allowing for the modulation of its basicity. For example, the incorporation of an oxygen atom in oxa-spirocyclic amines reduces their basicity by approximately one pKa unit compared to their carbocyclic counterparts.[9]

Access to Novel Chemical Space and Intellectual Property

The vast and underexplored chemical space occupied by spirocyclic amines provides fertile ground for the discovery of novel drug candidates with unique intellectual property positions.[4][10] The ability to generate diverse libraries of these building blocks is a key enabler for scaffold-hopping strategies and fragment-based drug discovery (FBDD) campaigns.[11]

Synthetic Strategies for Accessing Spirocyclic Amines

The growing appreciation for spirocyclic amines has spurred the development of diverse and efficient synthetic methodologies. This section will highlight key strategies, providing both conceptual understanding and practical protocols.

Domino and Cascade Reactions

Domino and cascade reactions offer an elegant and atom-economical approach to the synthesis of complex spirocyclic systems in a single operation.[6] These reactions often proceed with high stereoselectivity, enabling the construction of chiral spirocycles.

This protocol describes the synthesis of bispirooxindoles, a privileged scaffold in medicinal chemistry, through a double Michael domino reaction.[6]

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of isatin-derived enolate (1.0 equiv.) and an alkylidene succinimide (1.1 equiv.) in an appropriate solvent (e.g., dichloromethane) at room temperature, add the chiral organocatalyst (e.g., a derivative of diphenylprolinol silyl ether, 0.1 equiv.).

  • Reaction Initiation: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired bispirooxindole product.

  • Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • Catalyst: The chiral amine catalyst is crucial for inducing asymmetry in the product by forming a transient chiral enamine intermediate.

  • Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively non-coordinating nature, which does not interfere with the catalyst's activity.

  • Temperature: Room temperature is often sufficient for these reactions, balancing reaction rate with stereoselectivity.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for the stereoselective synthesis of spirocyclic pyrrolidines.[12]

G cluster_reactants Reactant Generation cluster_reaction Reaction cluster_product Product & Analysis Isatin Isatin AzomethineYlide In situ generation of Azomethine Ylide Isatin->AzomethineYlide Decarboxylative condensation AminoAcid Secondary Amino Acid (e.g., Proline) AminoAcid->AzomethineYlide Dipolarophile Dipolarophile (e.g., 5-Arylidene Thiazolidine-2,4-dione) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition AzomethineYlide->Cycloaddition SpirocyclicProduct Spirocyclic Pyrrolidine Derivative Cycloaddition->SpirocyclicProduct Analysis Stereochemical Analysis (NMR, X-ray) SpirocyclicProduct->Analysis

Caption: Workflow for the synthesis of spirocyclic pyrrolidines.

Intramolecular C-H Amination

Recent advances have enabled the direct conversion of monocyclic amines into bicyclic structures, including spirocycles, through intramolecular C-H bond amination.[13] The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of this transformation.

Enzymatic and Biocatalytic Approaches

The use of enzymes offers a green and highly stereoselective route to spirocyclic amines. For example, engineered cytochrome P450 enzymes have been shown to catalyze the enantioselective cyclopropanation of methylene-substituted saturated heterocycles to form spiroazetidines, spiropyrrolidines, and spiropiperidines with high enantioselectivity.[14]

Physicochemical Properties and Data-Driven Design

A key aspect of utilizing spirocyclic amines in drug discovery is understanding and predicting their physicochemical properties.

Comparative Physicochemical Properties of Spirocyclic Scaffolds

The following table summarizes key physicochemical properties for a selection of spirocyclic amines and their non-spirocyclic or carbocyclic analogs.

ScaffoldLogPpKaAqueous SolubilityReference
Piperidine 1.111.22High-
Spiro[3.3]heptan-2-amine 1.810.5Moderate[15]
2-Aza-spiro[3.3]heptane 0.510.8High[2]
Cyclohexylamine 1.4810.66High-
Oxa-spiro[3.4]octan-6-amine 0.89.5Very High[9]

Note: LogP and pKa values are approximate and can vary based on the specific substitution pattern.

This data highlights how the introduction of a spirocyclic framework and heteroatoms can be used to modulate lipophilicity and basicity, and significantly enhance aqueous solubility.[9][15]

Case Studies: Spirocyclic Amines in Drug Development

The impact of spirocyclic amines is evident in the growing number of approved drugs and clinical candidates that incorporate these scaffolds.[1][2]

  • Revumenib: An approved menin-MLL interaction inhibitor for acute leukemias, features a central 2,7-diazaspiro[3.5]nonane. The protonated piperidine nitrogen of this spirocycle engages in a crucial cation-π interaction with tyrosine residues in the target's binding site.[16]

  • Fluspirilene: An antipsychotic drug, contains a spiro-piperidine motif. Its synthesis has been the subject of extensive research, with modern routes focusing on efficient construction of the key spirocyclic building block.[1]

  • SHP2 Inhibitors: In the development of allosteric SHP2 inhibitors, researchers introduced spirocyclic scaffolds to maintain the optimal orientation of a primary amine group for hydrogen bonding interactions, leading to improved cellular efficacy.[2][3]

G cluster_fd Fragment Discovery cluster_so Scaffold Optimization cluster_lc Lead Candidate Fragment Initial Fragment Hit (e.g., Piperazine) Spirocycle Spirocyclic Amine (e.g., 2,7-diazaspiro[3.5]nonane) Improved 3D vectors Enhanced target interactions Modulated physicochemical properties Fragment->Spirocycle Scaffold Hopping Lead Optimized Lead Candidate (e.g., Revumenib) Spirocycle->Lead Lead Optimization

Caption: From Fragment to Lead: The Role of Spirocyclic Amines.

Conclusion and Future Perspectives

3D-rich spirocyclic amine building blocks represent a powerful tool in the medicinal chemist's arsenal for tackling the challenges of modern drug discovery. Their inherent three-dimensionality, coupled with their favorable physicochemical properties, enables the design of more potent, selective, and developable drug candidates. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, the prevalence of these remarkable scaffolds in the next generation of therapeutics is set to increase significantly. The strategic incorporation of spirocyclic amines will undoubtedly continue to be a key driver of innovation, helping to deliver safer and more effective medicines to patients.

References

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi.
  • Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC.
  • Why 3D is not the always the winner in fragment-based screening?.
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Advantages of 3D-shape of ligands in drug discovery.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • New development in the enantioselective synthesis of spiro compounds. SciSpace.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Unique 3D-shaped Spirocycles to Explore Novel Chemical Space. Enamine.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Examples of approved and late clinical trial spirocyclic drugs.
  • Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. MDPI.
  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Oxa-spirocycles: synthesis, properties and applic
  • Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines...
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

Sources

Foundational

5-Azaspiro[2.4]heptan-6-ylmethanol molecular weight and formula

Part 1: Chemical Identity & Physicochemical Core[1] 5-Azaspiro[2.4]heptan-6-ylmethanol is a specialized bicyclic heterocycle used primarily as a conformationally restricted proline surrogate in medicinal chemistry. It se...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Physicochemical Core[1]

5-Azaspiro[2.4]heptan-6-ylmethanol is a specialized bicyclic heterocycle used primarily as a conformationally restricted proline surrogate in medicinal chemistry. It serves as a critical scaffold in the synthesis of antiviral agents, particularly NS5A inhibitors for Hepatitis C (HCV).[1]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDataNotes
IUPAC Name (5-Azaspiro[2.4]heptan-6-yl)methanolOften chemically described as 4-spirocyclopropyl-prolinol.
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol Free base.
Exact Mass 127.0997
CAS Number 2200258-97-3Refers to the (S)-enantiomer Hydrochloride salt (common commercial form).
Core Structure Spiro[2.4]heptaneA pyrrolidine ring spiro-fused to a cyclopropane ring at the C4 position.
Solubility High (Polar Organic Solvents)Free base is soluble in MeOH, DCM; HCl salt is water-soluble.
pKa ~9.5 (Amine)Estimated based on secondary amine in pyrrolidine ring.

Part 2: Structural Significance in Drug Design[8][9]

The "Spiro Effect" and Conformational Locking

In peptide mimetics, the pyrrolidine ring of proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckers. 5-Azaspiro[2.4]heptan-6-ylmethanol introduces a cyclopropyl moiety at the C4 position (spiro-fusion), which creates significant steric and electronic constraints.

  • Entropy Reduction: By locking the pyrrolidine ring into a specific conformation, the molecule reduces the entropic penalty upon binding to a protein target (e.g., the viral NS5A protein).

  • Metabolic Stability: The spiro-cyclopropyl group sterically shields the pyrrolidine ring from oxidative metabolism, potentially increasing the half-life of drugs incorporating this scaffold.

  • Vector Alignment: The hydroxymethyl group at position 6 (analogous to the C-terminus of proline) is oriented in a precise vector, facilitating specific hydrogen bonding interactions within the active site.

Therapeutic Context: HCV NS5A Inhibition

This scaffold is a structural key in the "second generation" of direct-acting antivirals (DAAs). It is chemically related to the building blocks used in the synthesis of Ledipasvir and similar NS5A inhibitors, where the rigid bicyclic system disrupts the viral replication complex.

Part 3: Synthetic Pathways

The synthesis of 5-Azaspiro[2.4]heptan-6-ylmethanol is a multi-step process requiring precise stereocontrol. The industry-standard route proceeds via the Simmons-Smith cyclopropanation of a 4-methylene proline intermediate.

Confirmed Synthetic Protocol
Phase 1: Scaffold Construction (Cyclopropanation)
  • Starting Material: N-Boc-4-methylene-L-proline methyl ester.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM.
  • Mechanism: The zinc-carbenoid species adds across the exocyclic double bond. The bulky Boc group directs the addition to the anti face, ensuring high diastereoselectivity.

Phase 2: Functional Group Transformation (Reduction)
  • Precursor: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (or ester).[2]

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Borane-THF complex (
    
    
    
    ).
  • Conditions: Anhydrous THF, 0°C to Room Temperature.

  • Workup: Fieser workup (for

    
    ) to remove aluminum salts, followed by extraction.
    
Phase 3: Deprotection (Optional for final salt)
  • Reagent: 4M HCl in Dioxane.

  • Product: Yields the hydrochloride salt of the target amine alcohol.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from the commercially available hydroxyproline derivative to the final spiro-alcohol.

SynthesisPath Figure 1: Synthetic route from 4-hydroxyproline to 5-azaspiro[2.4]heptan-6-ylmethanol. Start 4-Hydroxyproline (Starting Material) Inter1 4-Methylene Proline (Exocyclic Alkene) Start->Inter1 1. Boc-Protection 2. Oxidation/Wittig Inter2 5-Azaspiro[2.4] Carboxylate (Spiro-Scaffold) Inter1->Inter2 Simmons-Smith (Et2Zn, CH2I2) Cyclopropanation Final 5-Azaspiro[2.4] heptan-6-ylmethanol (Target) Inter2->Final Reduction (LiAlH4 or BH3) Ester to Alcohol

[5]

Part 4: Analytical Profiling & Validation

To ensure the integrity of this building block in drug development, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)[2][7]
  • 1H NMR (DMSO-d6): The cyclopropyl protons are diagnostic. Look for high-field multiplets between 0.4 and 0.8 ppm . The methylene protons of the hydroxymethyl group (

    
    ) typically appear as a doublet or multiplet around 3.5–3.8 ppm .
    
  • 13C NMR: The spiro-quaternary carbon (C4 of pyrrolidine/C3 of spiro system) is a key signal, typically shifted upfield due to ring strain.

Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Signal: Expect a strong

    
     peak at 128.19 m/z .
    
  • Fragmentation: Loss of the hydroxymethyl group or ring opening of the cyclopropane may be observed at higher collision energies.

Stereochemical Purity
  • Chiral HPLC: Essential to verify the enantiomeric excess (% ee), especially if the Simmons-Smith reaction was not perfectly diastereoselective.

  • Optical Rotation: Specific rotation

    
     should be measured to confirm the (S)-configuration consistent with L-proline derivation.
    

References

  • Vertex Pharmaceuticals Inc. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. US Patent 8,927,739. Link

  • Thieme Chemistry. (2012). Synthesis of Heteraspiro[2.4]heptanes. Synthesis Journal. Link

  • ChemScene. (2024). Product Data: ((3S,6S)-1,1-Difluoro-5-methyl-5-azaspiro[2.4]heptan-6-yl)methanol.[3] Link

  • Researcher.Life. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Link

  • AChemBlock. (2024). (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride Product Page. Link

Sources

Exploratory

Beyond the Plane: Novel Spirocyclic Scaffolds for "Escape from Flatland" Strategies

Executive Summary The over-reliance on flat, aromatic-rich architectures in drug discovery has historically contributed to high attrition rates due to poor solubility, metabolic instability, and off-target promiscuity. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The over-reliance on flat, aromatic-rich architectures in drug discovery has historically contributed to high attrition rates due to poor solubility, metabolic instability, and off-target promiscuity. This guide explores the "Escape from Flatland" paradigm, specifically focusing on novel spirocyclic scaffolds (e.g., spiro[3.3]heptanes, 2-oxa-6-azaspiro[3.3]heptanes). These motifs offer a critical balance: they provide the structural rigidity of aromatics while introducing the three-dimensionality (


) required for improved physicochemical properties.[1] This whitepaper provides actionable synthetic protocols, mechanistic insights, and data-driven case studies for integrating these scaffolds into medicinal chemistry programs.

The Physicochemical Argument: Why Spirocycles?

The Imperative

In 2009, Lovering et al. introduced the concept of "Escape from Flatland," demonstrating that clinical success correlates with the fraction of


 hybridized carbons (

).
  • Solubility: Planar molecules stack efficiently in the crystal lattice, reducing aqueous solubility. 3D spirocycles disrupt this stacking, enhancing solvation.

  • Selectivity: Flat aromatics often bind promiscuously to hydrophobic pockets (e.g., CYP450, hERG). Spirocycles offer defined exit vectors (

    
    ) that allow precise probing of the target active site, reducing off-target interactions.
    
Vector Analysis: The "Saturated Bioisostere"

Spirocycles are not just "bulky" groups; they are precise geometric replacements.

  • Spiro[3.3]heptane

    
    Benzene/Cyclohexane:  It mimics the size of a benzene ring but projects substituents at a ~90° angle, accessing chemical space unavailable to planar rings.
    
  • 2-Oxa-6-azaspiro[3.3]heptane

    
    Morpholine:  It retains the polarity and basicity of morpholine but constrains the heteroatoms in a rigid, non-chair conformation.
    

G cluster_0 Traditional Flat Scaffolds cluster_1 Novel Spirocyclic Scaffolds Benzene Benzene (Planar, Fsp3 = 0) Spiro33 Spiro[3.3]heptane (Rigid 90° Vectors) Benzene->Spiro33 Bioisosteric Switch (Solubility++) Morpholine Morpholine (Chair, Flexible) OxaAza 2-Oxa-6-azaspiro[3.3]heptane (Rigid Morpholine Surrogate) Morpholine->OxaAza Scaffold Hopping (Selectivity++)

Figure 1: Structural evolution from flat aromatics/heterocycles to rigid spirocyclic bioisosteres.

Spotlight on Novel Scaffolds

Scaffold ClassStructure DescriptionBioisostere ForKey Advantage
Spiro[3.3]heptane Two cyclobutane rings fused at one carbon.[2][3][4][5][6]Benzene, CyclohexaneMetabolic stability (no aromatic hydroxylation).
2-Oxa-6-azaspiro[3.3]heptane One oxetane, one azetidine.[7][8]MorpholineLower Lipophilicity (LogD), reduced hERG binding.
2,6-Diazaspiro[3.3]heptane Two azetidine rings.[5][7][8]PiperazineRigid linear vector for linking pharmacophores.
Spiro[3.3]heptan-1-one Ketone functionality on the ring.[2][4][9]CyclohexanoneVersatile handle for further functionalization (e.g., reductive amination).

Technical Deep Dive: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Target: A scalable, cost-effective route to the "Spiro-Morpholine" core (Intermediate for TBI-223).

The Challenge

Traditional synthesis of spiro[3.3] systems often involves expensive starting materials or low-yielding double alkylations. The following protocol, adapted from recent process chemistry optimizations (e.g., for the tuberculosis candidate TBI-223), utilizes a "protecting-group-free" strategy.

Reaction Logic (Mechanism)

The synthesis relies on the formation of 3,3-bis(bromomethyl)oxetane (BBMO) followed by a double nucleophilic substitution with an aniline or amine.

  • Oxetane Formation: Intramolecular Williamson ether synthesis.

  • Spirocyclization: The nitrogen nucleophile attacks the electrophilic carbon centers of the bis-bromomethyl groups to close the azetidine ring.

Synthesis Step1 Tribromoneopentyl Alcohol (Start Material) Reagent1 NaOH (aq), 100°C Schotten-Baumann Step1->Reagent1 Intermediate 3,3-Bis(bromomethyl)oxetane (BBMO) Step1->Intermediate Intramolecular Cyclization Reagent2 NaOH, Sulfolane/H2O 80°C, 3h Intermediate->Reagent2 Product 2-Oxa-6-azaspiro[3.3]heptane (Spiro Scaffold) Intermediate->Product Double Alkylation (Azetidine Formation) Step2 Aniline / Amine Nucleophile Step2->Product

Figure 2: Scalable synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane derivatives.

Detailed Protocol

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

  • Charge: A reactor is charged with tribromoneopentyl alcohol (1.0 equiv) and water (2.0 vol).

  • Base Addition: NaOH (50% w/w solution, 1.3 equiv) is added dropwise at 100 °C.

  • Distillation: The product BBMO is co-distilled with water as it forms (steam distillation principle) to prevent polymerization.

  • Workup: Phase separation of the distillate yields BBMO (typical yield ~72%, Purity >95%).

Step 2: Spirocyclization (Aniline Example)

  • Mixture: Combine the aniline substrate (1.0 equiv) and BBMO (1.2 equiv) in sulfolane/water (9:1 v/v).

  • Base: Add NaOH (solid or solution, 2.5 equiv).

  • Reaction: Heat to 80 °C for 3–5 hours. Monitor consumption of aniline by HPLC.

  • Quench: Pour reaction mixture into water (10 vol).

  • Isolation: The spirocyclic product often precipitates as a solid. Filter, wash with water, and dry.

    • Note: If the product is an oil, extract with Ethyl Acetate, dry over MgSO4, and concentrate.

Critical Quality Attribute (CQA): Control the temperature strictly during Step 1. Overheating without distillation leads to ring-opening polymerization of the oxetane.

Case Study: AZD1979 (MCHr1 Antagonist)

Demonstrating the impact of the "Spiro-Switch" on drug-like properties.

The Problem

AstraZeneca researchers identified a series of MCHr1 antagonists for obesity.[10] Early leads containing a morpholine moiety suffered from:

  • High lipophilicity (LogD > 3.0), leading to poor metabolic stability.

  • Significant hERG inhibition (cardiotoxicity risk), a common issue for basic amines.

The Solution

The team replaced the morpholine ring with the 2-oxa-6-azaspiro[3.3]heptane scaffold. This maintained the necessary basicity and oxygen H-bond acceptor vector but increased the


 and altered the spatial projection of the basic nitrogen.
Data Comparison
PropertyMorpholine Analog (Hypothetical Parent)Spiro Analog (AZD1979)Impact
Core Structure Flat, Chair ConformationRigid, Spirocyclic (

)
Increased 3D complexity
MCHr1 Potency (

)
~10–50 nM12 nM Potency maintained/improved
hERG Inhibition (

)
< 5 µM (Risk)22 µM >4x Safety Margin Improvement
Lipophilicity (LogD) High (> 3.0)Lowered Improved metabolic stability
CNS Exposure ModerateHigh Excellent receptor occupancy

Data Source: Johansson et al., J. Med. Chem. 2016.[10][11][12]

Decision Logic for Scaffold Selection

When should you deploy a spirocycle?

DecisionTree Start Lead Optimization Issue Identified? Issue1 Solubility / LogD Issues? Start->Issue1 Issue2 hERG / Off-Target Liability? Issue1->Issue2 No Action1 Switch Flat Ring to Spiro[3.3] Bioisostere Issue1->Action1 Yes (Increase Fsp3) Issue3 Metabolic Hotspot (Aromatic Oxidation)? Issue2->Issue3 No Action2 Use Azaspiro to alter vector Issue2->Action2 Yes (Change Shape) Action3 Block site with Spiro-gem-dimethyl Issue3->Action3 Yes (Steric Bulk) Keep Retain Flat Scaffold Issue3->Keep No

Figure 3: Strategic decision tree for implementing spirocyclic scaffolds in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[11] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link

  • Burckle, A. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[7][8] ACS Omega, 8(29), 26340–26348. Link

  • Wipf, P., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[2][4] Tetrahedron, 134, 133296. Link

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of Spiro[2.4]heptane Amine Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spiro[2.4]heptane Amines in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spiro[2.4]heptane Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the emerging classes of compounds, spiro[2.4]heptane amines have garnered significant attention. Their unique three-dimensional architecture, characterized by the fusion of a cyclopropane and a cyclopentane ring at a single carbon atom, imparts a conformational rigidity that is highly desirable in drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an amine functionality provides a handle for salt formation, which is a critical step in optimizing the solubility, stability, and bioavailability of drug candidates.

This technical guide provides a comprehensive overview of the core chemical properties of spiro[2.4]heptane amine salts. It is designed to be a valuable resource for researchers and scientists involved in the design, synthesis, and characterization of these promising compounds for drug development.

Synthesis and Stereochemistry: Building the Spirocyclic Core

The synthesis of spiro[2.4]heptane amines can be approached through various synthetic routes, often starting from commercially available materials. A common strategy involves the construction of the spirocyclic ketone, spiro[2.4]heptan-4-one or spiro[2.4]heptan-5-one, followed by reductive amination to introduce the amine functionality.

A key challenge in the synthesis of substituted spiro[2.4]heptane amines is the control of stereochemistry. The spirocyclic core can possess multiple stereocenters, leading to the formation of diastereomers and enantiomers. Stereoselective synthesis is therefore crucial to isolate the desired biologically active isomer. Chiral auxiliaries and asymmetric catalysts are often employed to achieve high levels of stereocontrol. For instance, the Strecker reaction using a chiral amine auxiliary can be a powerful method for installing a chiral amino group on the spiro[3.3]heptane core, a strategy that can be adapted for spiro[2.4]heptane systems.[1]

The following diagram illustrates a generalized synthetic workflow for the preparation of a spiro[2.4]heptane amine salt.

G start Commercially Available Starting Materials spiro_ketone Spiro[2.4]heptanone (e.g., spiro[2.4]heptan-4-one) start->spiro_ketone Multi-step synthesis reductive_amination Reductive Amination (e.g., NaBH3CN, NH4OAc) spiro_ketone->reductive_amination spiro_amine Spiro[2.4]heptane Amine (Free Base) reductive_amination->spiro_amine salt_formation Salt Formation (e.g., HCl, H2SO4) spiro_amine->salt_formation final_product Spiro[2.4]heptane Amine Salt salt_formation->final_product

Caption: Generalized synthetic workflow for spiro[2.4]heptane amine salts.

Key Chemical Properties of Spiro[2.4]heptane Amine Salts

The conversion of a spiro[2.4]heptane amine to its salt form significantly alters its physicochemical properties, which are critical determinants of its behavior in a pharmaceutical context. The most important of these properties are pKa, solubility, and lipophilicity.

Acidity (pKa)

The pKa of a spiro[2.4]heptane amine salt is a measure of the acidity of its conjugate acid. It determines the extent of ionization at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. The pKa of these amines is influenced by the electronic effects of the spirocyclic scaffold.

Experimental Protocol: Potentiometric Titration for pKa Determination [2][3][4]

  • Sample Preparation: Prepare a 1 mM solution of the spiro[2.4]heptane amine hydrochloride in deionized water.[2]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[2] Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments.[2]

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve.[2]

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor for its absorption and distribution in the body. The salt form of a spiro[2.4]heptane amine is generally significantly more soluble in aqueous media than the corresponding free base. Solubility can be assessed under both kinetic and thermodynamic conditions.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [5][6][7]

  • Sample Preparation: Add an excess amount of the spiro[2.4]heptane amine salt to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[5]

The following diagram illustrates the workflow for the shake-flask solubility assay.

G start Add excess spiro[2.4]heptane amine salt to buffer shake Equilibrate by shaking (24-48h) start->shake filter Filter to remove undissolved solid shake->filter analyze Analyze filtrate by HPLC-UV filter->analyze result Determine solubility (mg/mL or µM) analyze->result

Caption: Workflow for the shake-flask solubility determination.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The spiro[2.4]heptane scaffold, being rich in sp³-hybridized carbons, can significantly impact the lipophilicity of a molecule.[8]

Experimental Protocol: HPLC-Based Method for LogD Determination [9][10]

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase consists of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogD values at the target pH to create a calibration curve of retention time versus LogD.

  • Sample Analysis: Inject the spiro[2.4]heptane amine salt solution and record its retention time.

  • Calculation: Determine the LogD of the test compound by interpolating its retention time on the calibration curve.

Data Presentation: Physicochemical Properties of Spiro[2.4]heptane Amines

CompoundAmine PositionSalt FormpKa (Predicted/Experimental)Aqueous Solubility (Predicted/Experimental)LogP/LogD (Predicted/Experimental)
Spiro[2.4]heptan-1-amine1HCl~9.5 - 10.5Moderate to HighLogP (free base, predicted): ~1.2[11]
Spiro[2.4]heptan-4-amine4HCl~9.5 - 10.5Moderate to HighLogP (free base, predicted): ~1.5
5-Azaspiro[2.4]heptane5HCl~10.0 - 11.0HighLogP (free base, predicted): ~0.8

Note: The values in this table are estimates and should be confirmed by experimental determination.

Applications in Drug Development: The Spiro[2.4]heptane Amine Advantage

The unique chemical properties of spiro[2.4]heptane amine salts make them attractive scaffolds for the development of new therapeutics across various disease areas.

  • Improved ADME Properties: The ability to tune solubility and lipophilicity through salt formation and structural modification of the spirocyclic core allows for the optimization of a drug candidate's ADME profile.[8]

  • Enhanced Target Binding: The rigid spiro[2.4]heptane framework can pre-organize the pharmacophoric groups in a conformation that is optimal for binding to the target protein, potentially leading to increased potency and selectivity.

  • Novel Chemical Space: Spiro[2.4]heptane amines occupy a distinct region of chemical space compared to more traditional flat, aromatic ring systems, offering opportunities for the discovery of first-in-class drugs with novel mechanisms of action.

Conclusion

Spiro[2.4]heptane amine salts represent a promising class of compounds for drug discovery and development. Their unique structural features and tunable physicochemical properties offer significant advantages in the design of novel therapeutics. A thorough understanding of their synthesis, stereochemistry, and key chemical properties, as detailed in this guide, is essential for any scientist working in this exciting area of medicinal chemistry. The experimental protocols and data presented herein provide a solid foundation for the successful design, synthesis, and characterization of new spiro[2.4]heptane amine-based drug candidates.

References

Sources

Exploratory

Technical Guide: 5-Azaspiro[2.4]heptane vs. Piperidine Scaffolds in Drug Design

Executive Summary: The Strategic Pivot In modern drug discovery, the transition from a piperidine scaffold to a 5-azaspiro[2.4]heptane scaffold represents a strategic shift from "flexible space-filling" to "precision con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In modern drug discovery, the transition from a piperidine scaffold to a 5-azaspiro[2.4]heptane scaffold represents a strategic shift from "flexible space-filling" to "precision conformational control."[1]

While piperidine remains the workhorse of medicinal chemistry—appearing in over 30 FDA-approved drugs—its inherent flexibility and metabolic liabilities often necessitate bioisosteric replacement.[1] The 5-azaspiro[2.4]heptane scaffold (often deployed as a 4-spirocyclopropyl proline mimic) offers a rigidified, three-dimensional alternative that locks exit vectors, lowers entropic penalties upon binding, and sterically shields metabolic hotspots.[1]

Key Decision Matrix:

FeaturePiperidine 5-Azaspiro[2.4]heptane
Topology 6-Membered Monocycle (Flexible Chair)5-Membered Spirocycle (Rigid Envelope)
Primary Role Linker, H-bond acceptor, Basic centerConformational lock, Proline mimic, Metabolic blocker
Metabolic Liability High (Alpha-oxidation, N-dealkylation)Low (Spiro-center blocks C4 oxidation)
Fsp³ Character High (1.0 for core)High (1.0 for core) + High 3D curvature
Synthesis Cost Low (Commodity chemical)High (Requires cyclopropanation/spiro-cyclization)

Structural & Conformational Analysis

Piperidine: The Flexible Chair

Piperidine exists predominantly in a chair conformation with rapid ring flipping ($ \Delta G^\ddagger \approx 10-11 \text{ kcal/mol} ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 \Delta S{binding} $) when the drug must freeze into a single bioactive conformation.
5-Azaspiro[2.4]heptane: The Rigid Wedge

The 5-azaspiro[2.4]heptane scaffold effectively fuses a cyclopropane ring onto a pyrrolidine core.[1]

  • Numbering Logic: In the context of medicinal chemistry (e.g., Ledipasvir intermediates), this is often referred to as a 4-spirocyclopropyl proline .[1] The nitrogen is at position 5 of the spiro system.[2]

  • Conformational Lock: The spiro-fusion at C4 (relative to proline nitrogen) forces the pyrrolidine ring into a restricted envelope conformation. The cyclopropane ring acts as a steric anchor, preventing the ring puckering modes available to unsubstituted pyrrolidines.

  • Vector Definition: Unlike piperidine, which presents substituents at 109.5° angles that can rotate, the spiro scaffold fixes the exit vectors of substituents on the nitrogen and the C6 (carbonyl/carboxyl) position relative to the bulky spiro group.

StructuralComparison Piperidine Piperidine Scaffold (Flexible Chair) Pip_Prop • High Entropy Penalty • C4-H Axial/Equatorial Flip • Alpha-Oxidation Prone Piperidine->Pip_Prop Characteristics Spiro 5-Azaspiro[2.4]heptane (Rigid Spiro-Envelope) Spiro_Prop • Low Entropy Penalty • Fixed Exit Vectors • C4 Metabolic Block Spiro->Spiro_Prop Characteristics Pip_Prop->Spiro_Prop Optimization Strategy

Figure 1: Structural and property transition from flexible piperidine to rigid spiro scaffold.

Medicinal Chemistry Implications

Physicochemical Profile
  • Basicity (pKa):

    • Piperidine:[3] pKa

      
       11.[1]2. Highly basic, fully protonated at physiological pH.[1]
      
    • 5-Azaspiro[2.4]heptane: As a pyrrolidine analog, the baseline pKa is

      
       11.3. However, the spiro-cyclopropyl group exerts a subtle electron-withdrawing inductive effect (due to the high s-character of cyclopropane bonds), which can slightly lower the pKa compared to the parent pyrrolidine, potentially improving membrane permeability.[1]
      
  • Lipophilicity (LogD):

    • The addition of the spiro-cyclopropane adds carbon atoms (increasing LogP), but the compact, spherical shape of the spiro system often results in a lower experimental LogD than expected based on carbon count alone, due to "solvation shell" effects unique to compact 3D shapes.

Metabolic Stability (The "Spiro Effect")

One of the primary drivers for selecting 5-azaspiro[2.4]heptane is metabolic blocking .

  • Piperidine Vulnerability: CYP450 enzymes frequently attack the alpha-carbons (C2/C6) or the remote C4 position.

  • Spiro Defense: In the 5-azaspiro[2.4]heptane scaffold, the C4 position (of the pyrrolidine ring) is quaternary (the spiro junction). It contains no abstractable protons, rendering it immune to oxidation. Furthermore, the steric bulk of the cyclopropane ring hinders the approach of CYP enzymes to the adjacent carbons.

Case Study: Ledipasvir (HCV NS5A Inhibitor)

The most authoritative validation of the 5-azaspiro[2.4]heptane scaffold is Ledipasvir (Gilead Sciences).

  • Challenge: The HCV NS5A protein requires potent, picomolar inhibitors. Early hits utilized proline residues.[1]

  • Optimization: Replacing the standard proline with (S)-5-azaspiro[2.4]heptane-6-carboxylic acid (4-spirocyclopropyl proline) significantly improved potency.[1]

  • Mechanism: The spiro-ring locked the conformation of the inhibitor into the precise geometry required to bind the NS5A dimer, minimizing the entropy loss upon binding. It also contributed to the high metabolic stability required for a once-daily oral dosing regimen.[1]

Experimental Protocols

Synthesis of the 5-Azaspiro[2.4]heptane Core

Unlike piperidine, which is purchased in bulk, the spiro core often requires de novo synthesis.[1] The industry-standard route (Ledipasvir process) utilizes a Simmons-Smith cyclopropanation on a 4-methylene proline intermediate.[1]

Workflow Diagram

SynthesisWorkflow Start 4-Hydroxy-L-Proline (Starting Material) Step1 Step 1: Oxidation & Wittig (Install Exocyclic Alkene) Start->Step1 Protection/Oxidation Intermediate1 N-Boc-4-Methylene-L-Proline Ester Step1->Intermediate1 Step2 Step 2: Simmons-Smith Cyclopropanation (ZnEt2, CH2I2) Intermediate1->Step2 Stereoselective Cyclopropanation Product 5-Azaspiro[2.4]heptane-6-carboxylate (Spiro Scaffold) Step2->Product

Figure 2: Synthetic route to the 5-azaspiro[2.4]heptane scaffold via Simmons-Smith reaction.[1]

Detailed Protocol: Simmons-Smith Cyclopropanation

Reference Standard: Adapted from Gilead Sciences Patent WO2010132601 and J. Org.[1] Chem. optimizations.

Reagents:

  • Substrate: (S)-1-tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate (1.0 equiv)[1]

  • Diethylzinc ($ \text{Et}_2\text{Zn} $): 1.0 M in hexanes (5.0 equiv)

  • Diiodomethane ($ \text{CH}_2\text{I}_2 $): (10.0 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Temperature: 0°C to Room Temperature (RT)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Carbenoid Formation: Add DCM (10 vol) and $ \text{Et}_2\text{Zn} $ solution. Cool to 0°C.[1]

  • Addition: Dropwise add $ \text{CH}_2\text{I}_2 $ over 30 minutes, maintaining internal temperature < 5°C. A white precipitate (Furukawa reagent) may form. Stir for 30 min at 0°C.

  • Substrate Addition: Dissolve the 4-methylene proline substrate in DCM (5 vol) and add dropwise to the zinc carbenoid mixture.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC/LCMS for disappearance of the alkene.

  • Quench (Critical Safety): Cool to 0°C. Slowly quench with saturated aqueous $ \text{NH}_4\text{Cl} $. Caution: Residual $ \text{Et}_2\text{Zn} $ is pyrophoric; gas evolution will occur.

  • Workup: Extract with EtOAc. Wash organics with $ \text{NaHCO}_3 $ and brine.[1] Dry over $ \text{Na}_2\text{SO}_4 $.[4]

  • Purification: The spiro-product is often purified via silica gel chromatography (Hexane/EtOAc gradient).[1]

Self-Validating Check:

  • NMR Verification: Look for the disappearance of alkene protons (approx. 5.0 ppm) and the appearance of high-field cyclopropyl protons (0.3–0.8 ppm).[1]

  • Stereochemistry: The cyclopropanation typically occurs trans to the bulky carboxylate group at C2, but diastereomeric ratios must be confirmed via NOE experiments or chiral HPLC.

References

  • Link, J. O., et al. (2014).[1] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1] Journal of Medicinal Chemistry.

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

  • Gilead Sciences, Inc. (2010). Patent WO2010132601: Antiviral Compounds.[1] WIPO.[1]

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012).[1] The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-Azaspiro[2.4]heptane Scaffolds from Proline

Executive Summary & Strategic Importance The 5-azaspiro[2.4]heptane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for proline.[1] By fus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-azaspiro[2.4]heptane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for proline.[1] By fusing a cyclopropane ring to the C4-position of the pyrrolidine core, this scaffold imparts significant metabolic stability and rigidifies the peptide backbone, locking it into specific bioactive conformations.

This architecture is the pharmacophore engine behind Ledipasvir (a blockbuster HCV NS5A inhibitor) and various next-generation antiviral and antibiotic candidates.

This guide details the "Exocyclic Olefination–Cyclopropanation Strategy," the industry-standard route derived directly from trans-4-hydroxy-L-proline . Unlike de novo syntheses requiring complex chiral resolution, this protocol leverages the inherent chirality of the natural amino acid pool to deliver high enantiopurity.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the transformation of the C4-hydroxyl group of hydroxyproline into a spiro-cyclopropane ring. The pathway consists of three distinct chemical phases:

  • Activation: Oxidation of the C4-hydroxyl to a ketone.

  • Functionalization: Wittig olefination to install the exocyclic methylene handle.

  • Annulation: Stereoselective Simmons-Smith cyclopropanation.

Reaction Pathway Diagram

SynthesisPath Proline Trans-4-Hydroxy-L-Proline (Starting Material) Prot N-Boc Protection & Esterification Proline->Prot Boc2O, BnBr Ketone 4-Oxoproline Intermediate Prot->Ketone TEMPO/NaClO (Oxidation) Alkene 4-Methylene Proline (Exocyclic Alkene) Ketone->Alkene Ph3PMeBr (Wittig) Spiro 5-Azaspiro[2.4]heptane Derivative Alkene->Spiro Et2Zn, CH2I2 (Simmons-Smith)

Figure 1: Strategic workflow for the conversion of 4-hydroxyproline to the 5-azaspiro[2.4]heptane core.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Oxidation)

Objective: Convert (2S,4R)-N-Boc-4-hydroxyproline methyl ester to the corresponding 4-oxoproline. Criticality: Over-oxidation can lead to ring opening (glutamic acid derivatives). The TEMPO/Bleach method is selected for its safety profile over Jones Reagent at scale.

Reagents:

  • Substrate: (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (10.0 g, 40.8 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq)

  • Oxidant: Sodium Hypochlorite (NaClO) solution (10-13%)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Protocol:

  • Dissolve the substrate and TEMPO (318 mg) in DCM (100 mL) and cool to 0 °C.

  • Add an aqueous solution of KBr (0.5 eq) as a co-catalyst.

  • Slowly add NaClO solution (1.1 eq) dropwise, maintaining internal temperature < 5 °C. Exotherm Warning.

  • Vigorous stirring is essential to ensure phase transfer efficiency.

  • Monitor by TLC (Silica, 50% EtOAc/Hexane). Stain: Anisaldehyde (Ketone appears as a distinct spot).

  • Quench: Add aqueous Na2S2O3 to destroy excess hypochlorite.

  • Workup: Separate phases, extract aqueous layer with DCM, dry over MgSO4, and concentrate.

  • Yield Expectation: >90% as a white solid/oil.

Phase 2: Exocyclic Olefination (Wittig Reaction)

Objective: Install the methylene group at C4. Mechanistic Note: The N-Boc group provides steric bulk that prevents racemization at the C2-alpha center during the basic conditions of the Wittig reaction.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB) (1.5 eq)

  • Potassium tert-butoxide (KOtBu) (1.4 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Ylide Formation: In a flame-dried flask under Argon, suspend MTPPB in THF (10 mL/g). Cool to 0 °C.

  • Add KOtBu portion-wise. The suspension will turn bright yellow (phosphonium ylide formation). Stir for 45 min at 0 °C.

  • Addition: Cannulate a solution of the 4-oxoproline intermediate (from Phase 1) in THF into the ylide suspension over 15 mins.

  • Warm to room temperature and reflux for 2-4 hours.

  • Workup: Cool, dilute with diethyl ether (precipitates triphenylphosphine oxide), filter through a Celite pad.

  • Purification: Flash column chromatography (10-20% EtOAc/Hexanes).

  • Data Check: 1H NMR should show two distinct vinylic protons at ~5.0 ppm.

Phase 3: Simmons-Smith Cyclopropanation (The Key Step)

Objective: Stereoselective formation of the spiro-cyclopropane ring. Safety Alert: Diethylzinc (Et2Zn) is pyrophoric . Extreme caution and anhydrous techniques are mandatory.

Reagents:

  • Diethylzinc (1.0 M in hexanes, 5.0 eq)

  • Diiodomethane (CH2I2) (10.0 eq)

  • Substrate: 4-Methylene proline derivative[2][3][4]

  • Solvent: Anhydrous DCM or Toluene

Protocol:

  • Carbenoid Generation: Under Nitrogen, add DCM (20 volumes) to a dry flask. Add Et2Zn solution at 0 °C.

  • Add CH2I2 dropwise carefully (exothermic). A white precipitate (ZnI2) may form. Stir for 20 min to form the Furukawa reagent (EtZnCH2I).

  • Cyclopropanation: Add the 4-methylene proline substrate (dissolved in minimal DCM) dropwise at 0 °C.

  • Allow the reaction to warm to Room Temperature and stir for 12-24 hours.

  • Quench (Critical): Cool to 0 °C. Slowly add saturated aqueous NH4Cl. Caution: Violent gas evolution (ethane).

  • Workup: Extract with DCM. Wash with NaHCO3 and Brine.

  • Purification: Silica gel chromatography. The spiro product is less polar than the alkene precursor.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 3 Moisture in reagentsEnsure CH2I2 is dry (store over Cu wire) and Et2Zn is fresh.
Incomplete Conversion Aged Furukawa reagentPrepare the Zn-carbenoid fresh. Increase equivalents of Et2Zn/CH2I2 to 10 eq if necessary.
Racemization at C2 High temperature / BaseKeep Wittig reaction temperature < 40 °C. Ensure N-Boc protection is intact.
Poor Diastereoselectivity Steric directing failureUse bulky esters (e.g., t-Butyl or Benzyl) at C2 to enhance facial selectivity during cyclopropanation.

Stereochemical Considerations

The cyclopropanation of 4-methylene proline yields two diastereomers. The (S)-5-azaspiro[2.4]heptane derivative (where the cyclopropane methylene is anti to the C2-carboxylate) is typically the major product due to the steric shielding of the syn face by the N-Boc and C2-ester groups.

  • Major Isomer: Cyclopropane ring on the face opposite to the -COOR group.

  • Minor Isomer: Cyclopropane ring on the same face (sterically crowded).

Separation of these isomers is achievable via standard silica chromatography or crystallization if a solid derivative (e.g., carboxylic acid) is formed.

References

  • Vertex Pharmaceuticals. Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[5] US Patent 8,927,739. (Describes the industrial scale-up of the Simmons-Smith route).

  • López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 25(23), 5645. (Details the catalytic allylic alkylation alternative and characterization).

  • Burt, J. L., et al. (2024).[6] "Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry." Organic Process Research & Development. (Discusses stereocontrol challenges in similar spiro-systems).

  • Gilead Sciences. Antiviral Compounds. WO2010132601. (Primary patent covering Ledipasvir intermediates).

Sources

Application

Application Note: Strategic N-Alkylation of 5-Azaspiro[2.4]heptan-6-ylmethanol via Reductive Amination

Executive Summary The spirocyclic scaffold 5-azaspiro[2.4]heptan-6-ylmethanol represents a high-value building block in modern medicinal chemistry, particularly for Hepatitis C (NS5A inhibitors) and antibiotic research....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirocyclic scaffold 5-azaspiro[2.4]heptan-6-ylmethanol represents a high-value building block in modern medicinal chemistry, particularly for Hepatitis C (NS5A inhibitors) and antibiotic research. Its structural rigidity—imparted by the spiro-cyclopropyl moiety—offers a distinct advantage over gem-dimethyl analogs by reducing lipophilicity while constraining conformation.

However, the N-alkylation of this scaffold presents specific synthetic challenges.[1] The molecule contains a secondary amine adjacent to a hydroxymethyl group (a


-amino alcohol motif) and a strained cyclopropane ring. Standard alkylation with alkyl halides often leads to over-alkylation or O-alkylation side products.[2]

Reductive amination is the preferred route for derivatization, but it carries a latent trap: the formation of stable oxazolidine intermediates rather than the desired iminium species. This guide details optimized protocols to bypass this trap, preserve the cyclopropane ring, and achieve high-yield N-alkylation.

Substrate Analysis & Strategic Considerations

The "Oxazolidine Trap"

The proximity of the C6-hydroxymethyl group to the N5-amine allows the hydroxyl group to intercept the intermediate iminium ion. Instead of a simple reduction, the reaction enters an equilibrium between the iminium species and a bicyclic oxazolidine.

  • Implication: If the reducing agent is too weak or the pH is incorrect, the reaction stalls at the oxazolidine stage.

  • Solution: Use slightly acidic conditions (Acetic Acid) to protonate the oxazolidine, driving the equilibrium back to the reducible iminium form.

Chemoselectivity & Stability
  • Cyclopropane Ring: Stable to borohydride reagents (STAB, NaCNBH3) but vulnerable to catalytic hydrogenation (H₂/Pd) and strong mineral acids (HCl at high heat). Avoid catalytic hydrogenation to prevent ring-opening.

  • Hydroxyl Group: Generally inert under reductive amination conditions, but requires dry solvents to prevent competitive hydrolysis of the reducing agent.

Mechanism & Pathway Visualization

ReactionPathway Substrate 5-azaspiro[2.4]heptan-6-ylmethanol (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Hemiaminal Oxazolidine Oxazolidine (Stable Trap) Iminium->Oxazolidine Intramolecular OH Attack Product Tertiary Amine (Target) Iminium->Product Reduction (STAB/NaCNBH3) Oxazolidine->Iminium H+ (Acid Reversal)

Figure 1: The reaction pathway highlighting the reversible oxazolidine trap. Acid catalysis is required to revert the oxazolidine to the reducible iminium ion.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃ (STAB) Mild, selective for imines over aldehydes.[2] Does not require pH monitoring.
Alternative Agent NaCNBH₃ Required for ketones or unreactive substrates. Needs pH 5-6 control. Toxic.
Solvent DCE (1,2-Dichloroethane) Superior solubility for the amino-alcohol compared to DCM.
Additive Acetic Acid (AcOH) Essential (1-2 eq).[2] Catalyzes iminium formation and opens oxazolidine rings.
Temperature 0°C to RT Start cold to control exotherm; warm to RT to ensure completion.
Avoid H₂ / Pd-C High risk of cyclopropane ring opening (hydrogenolysis).

Experimental Protocols

Protocol A: Standard Aldehyde Coupling (The "STAB" Method)

Best for: Aliphatic and aromatic aldehydes. High functional group tolerance.

Reagents:

  • Substrate: 5-azaspiro[2.4]heptan-6-ylmethanol (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM [0.1 M concentration]

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a dry reaction vial, dissolve 5-azaspiro[2.4]heptan-6-ylmethanol (1.0 eq) in DCE (0.1 M).

  • Activation: Add the aldehyde (1.1 eq) followed by Acetic Acid (1.5 eq).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the amine-aldehyde-oxazolidine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by LC-MS or TLC (stain with KMnO₄; ninhydrin is ineffective for tertiary amines).

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Hindered Ketone Coupling (Ti-Mediated)

Best for: Ketones (cyclic/acyclic) and sterically hindered aldehydes where STAB fails.

Reagents:

  • Substrate: 5-azaspiro[2.4]heptan-6-ylmethanol (1.0 equiv)[3]

  • Ketone: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 – 2.0 equiv)

  • Reducing Agent: NaBH₄ or NaCNBH₃ (2.0 equiv)

  • Solvent: THF (anhydrous) or Methanol

Procedure:

  • Imine Formation: In a dry flask under N₂, combine the amine (1.0 eq) and ketone (1.2 eq) in neat Ti(OiPr)₄ (2.0 eq). Alternatively, use minimal THF if mixing is difficult.

  • Stirring: Stir at RT for 6–12 hours. Ti(OiPr)₄ acts as both Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (0.2 M).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 eq) portion-wise. Caution: Exothermic with gas evolution.

  • Quench (Critical): After 2 hours, quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and extract as per Protocol A.

Decision Matrix & Workflow

DecisionTree Start Start: Select Carbonyl Source IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? Start->IsKetone Standard Use Protocol A (STAB) Solvent: DCE/AcOH Time: 2-4 h IsAldehyde->Standard Yes Hindered Is it Sterically Hindered? IsAldehyde->Hindered No (It's complex) Titanium Use Protocol B (Ti-Mediated) Reagent: Ti(OiPr)4 then NaBH4 Time: 12-24 h IsKetone->Titanium Yes (Recommended) Cyanoboro Use Modified Protocol A Reagent: NaCNBH3 / MeOH pH: 5-6 (maintain w/ AcOH) IsKetone->Cyanoboro Alternative Hindered->Standard No Hindered->Titanium Yes

Figure 2: Workflow for selecting the optimal reductive amination protocol based on electrophile type.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxazolidine trap is stable.Increase AcOH to 2.0-3.0 eq. Ensure reaction warms to RT after STAB addition.
No Reaction (Ketones) Steric hindrance prevents imine formation.Switch to Protocol B (Ti(OiPr)₄). The Lewis acid coordinates the carbonyl oxygen, overcoming sterics.
Ring Opening Acid concentration too high or wrong reducing agent.Do not use HCl. Do not use H₂/Pd. Stick to AcOH and Borohydrides.[2]
Emulsion during Workup Amino-alcohol amphotericity.Saturate the aqueous phase with NaCl (brine). Use a DCM/Isopropanol (3:1) mixture for extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Reductive Amination." ACS Green Chemistry Institute. [Link]

  • Li, X., et al. (2021).[4] "Reductive Amination of Shelf-Stable Bisulfite Addition Compounds." Organic Letters. (highlighting modern/green alternatives). [Link]

Sources

Method

Using 5-azaspiro[2.4]heptan-6-ylmethanol as a DEL building block

Executive Summary & Scientific Rationale In the modern landscape of drug discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has driven a shift from planar, aromatic-heavy compounds to three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the modern landscape of drug discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has driven a shift from planar, aromatic-heavy compounds to three-dimensional,


-rich architectures. 5-azaspiro[2.4]heptan-6-ylmethanol  represents a premier building block in this class.[1]

This molecule features a pyrrolidine ring spiro-fused to a cyclopropane moiety.[2] This unique geometry confers restricted conformation, improved metabolic stability, and higher solubility compared to flat analogs. Notably, this specific scaffold acts as the structural core of Ledipasvir (Harvoni®), a blockbuster HCV NS5A inhibitor, validating its drug-like potential.

For DNA-Encoded Library (DEL) synthesis, this building block is bifunctional :

  • Secondary Amine (5-aza): A highly reactive handle for attachment to the DNA headpiece or linker via amide coupling or

    
    .
    
  • Primary Alcohol (6-methanol): A versatile vector for library expansion via oxidation, carbamate formation, or etherification.

Physicochemical Profile

PropertyValueRelevance to DEL
Molecular Weight 127.19 g/mol Low MW allows for "Lead-Like" library design (MW < 350).
ClogP ~0.2Hydrophilic; ensures high water solubility of DNA conjugates.
Fsp³ 0.86Extremely high fraction of

carbons; enhances 3D complexity.
H-Bond Donors/Acceptors 2 / 2Balanced profile for membrane permeability and solubility.
Stereochemistry Chiral (S/R)Available as enantiopure isomers; critical for stereospecific binding.

DEL Incorporation Strategy

The optimal strategy utilizes the secondary amine for Scaffold Loading (Cycle 1) and the primary alcohol for Diversity Expansion (Cycle 2 or 3).

DEL_Workflow DNA DNA Headpiece (Amine Linker) Step1 Cycle 1: Scaffold Loading (Amide Coupling) DNA->Step1 + BB Intermediate DNA-Spiro Conjugate (Free Alcohol) Step1->Intermediate Branch Decision Node Intermediate->Branch PathA Path A: S_NAr (Aryl Ether Formation) Branch->PathA Robust PathB Path B: Oxidation (Aldehyde Generation) Branch->PathB Advanced FinalA Library Subset A (Rigid Ethers) PathA->FinalA FinalB Library Subset B (Reductive Amination) PathB->FinalB

Figure 1: Strategic workflow for integrating 5-azaspiro[2.4]heptan-6-ylmethanol into a DEL synthesis cycle.

Detailed Experimental Protocols

Protocol A: Scaffold Loading (Amide Coupling)

Objective: Attach the secondary amine of the spiro-scaffold to a carboxylic acid-functionalized DNA linker.

Reagents:

  • DNA-COOH: 1 mM solution in water.

  • Scaffold: 5-azaspiro[2.4]heptan-6-ylmethanol (200 mM in DMSO).

  • DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (500 mM in water).

  • Buffer: 500 mM MOPS buffer (pH 8.0).

Procedure:

  • Combine the following in a PCR tube or 96-well plate:

    • 10 µL DNA-COOH (10 nmol)

    • 10 µL MOPS Buffer

    • 2 µL Scaffold (400 nmol, 40 equiv)

    • 2 µL DMT-MM (1000 nmol, 100 equiv)

    • Water to total volume 50 µL.

  • Incubate at 25°C for 12 hours .

  • Ethanol Precipitation: Add 5 µL 3M NaCl and 150 µL cold absolute ethanol. Incubate at -20°C for 30 mins. Centrifuge at 14,000 rpm for 30 mins. Decant supernatant.

  • Resuspend pellet in 50 µL water.

  • Validation: Analyze via LC-MS. Expected mass shift: +127 Da (mass of scaffold) - 18 Da (water loss) = +109 Da .

Protocol B: Diversity Expansion via Alcohol Oxidation (Advanced)

Objective: Convert the primary alcohol to an aldehyde using a DNA-compatible Cu/TEMPO oxidation, enabling subsequent reductive amination.[3]

Mechanistic Insight: Standard oxidations (Swern, Dess-Martin) are incompatible with DNA due to aqueous instability or acidity. The Cu(I)/TEMPO/Bipyridine system operates in aqueous buffer at neutral pH, preserving DNA integrity (purines are acid-sensitive).

Reagents:

  • DNA-Spiro-OH: 1 mM solution (from Protocol A).

  • Cu(I) Catalyst: [Cu(MeCN)₄]PF₆ (20 mM in DMSO).

  • Ligand: 2,2'-Bipyridine (20 mM in DMSO).

  • Oxidant: TEMPO (20 mM in DMSO).

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (100 mM in water).

Procedure:

  • Pre-complexation: Mix Cu(I) and Bipyridine solutions (1:1 ratio) and let stand for 5 mins to form the active catalyst.

  • Reaction Mix:

    • 10 µL DNA-Spiro-OH (10 nmol)

    • 5 µL Phosphate Buffer (pH 7.0)

    • 5 µL Cu/Bipyridine Complex (100 nmol, 10 equiv)

    • 5 µL TEMPO (100 nmol, 10 equiv)

    • 5 µL NMO (500 nmol, 50 equiv)

  • Incubate at 25°C for 2 hours . Note: Do not heat, as aldehydes can degrade.

  • Quench: Add 2 µL of 100 mM EDTA to chelate copper.

  • Purification: Perform rapid gel filtration (e.g., Sephadex G-25 spin column) to remove oxidants before the next step.

  • Immediate Use: The resulting aldehyde is reactive. Immediately proceed to reductive amination with a diversity set of amines (using NaBH₃CN as reducing agent).

Quality Control & Validation

Successful incorporation is verified using LC-MS analysis of the DNA conjugate.

LC-MS Parameters:

  • Column: C18 Oligonucleotide BEH (e.g., Waters XBridge).

  • Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol) + 8 mM TEA in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 40% B over 10 minutes.

Interpretation:

  • Starting Material (DNA-Linker): Mass

    
    .
    
  • Product (Protocol A): Mass

    
    .
    
  • Side Reactions: Watch for +42 Da (Acetylation) if acetic anhydride capping was used previously, or +16 Da (N-oxide formation) during oxidation if NMO is not fully removed.

Chemical Logic Diagram

Chemical_Logic Spiro 5-azaspiro[2.4]heptan-6-ylmethanol (High Fsp3 Core) Reaction1 Reaction 1: Amide Coupling (DMT-MM, pH 8.0) Spiro->Reaction1 DNA_Conj DNA-Spiro Conjugate (Stable Amide Bond) Reaction1->DNA_Conj Reaction2 Reaction 2: Cu/TEMPO Oxidation (Aq. Compatible, Neutral pH) DNA_Conj->Reaction2 Aldehyde DNA-Spiro-Aldehyde (Reactive Intermediate) Reaction2->Aldehyde RedAm Reductive Amination (R-NH2 + NaBH3CN) Aldehyde->RedAm Final Final DEL Member (3D-Rich Drug Lead) RedAm->Final

Figure 2: Chemical transformation logic from building block to final library member.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link

  • Link, A., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(5), 2033–2046. Link

  • Shaginian, A., et al. (2018). DNA-Compatible Copper/TEMPO Oxidation for DNA-Encoded Libraries. Bioconjugate Chemistry, 29(4), 1056–1059. Link

  • Zheng, X., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[4] Current Topics in Medicinal Chemistry, 16(16), 1834-1856. Link

Sources

Application

Application Note: High-Yield N-Boc Protection of 5-Azaspiro[2.4]heptan-6-ylmethanol

Executive Summary & Strategic Importance The 5-azaspiro[2.4]heptane scaffold is a critical structural motif in modern drug discovery, most notably serving as the core pharmacophore in HCV NS5A inhibitors like Ledipasvir....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-azaspiro[2.4]heptane scaffold is a critical structural motif in modern drug discovery, most notably serving as the core pharmacophore in HCV NS5A inhibitors like Ledipasvir. The spiro-fusion of the cyclopropane ring to the pyrrolidine core creates a unique conformational restriction that locks the nitrogen lone pair vector and the C6-substituent orientation, often enhancing potency and metabolic stability compared to simple proline analogs.

This Application Note details the protocol for the N-tert-butoxycarbonyl (Boc) protection of 5-azaspiro[2.4]heptan-6-ylmethanol . While the reaction appears standard, the specific steric environment of the spiro-junction and the presence of a free primary hydroxyl group require precise control to ensure:

  • Chemoselectivity: Exclusive

    
    -protection over 
    
    
    
    -protection.
  • Yield Maximization: Overcoming the steric hindrance of the spiro-cyclopropyl group.

  • Scalability: Handling the starting material, which is typically supplied as a hygroscopic hydrochloride salt.

Mechanistic Insight & Reaction Design[1]

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites: the secondary amine (N5) and the primary alcohol (C6-hydroxymethyl).

  • Amine (N5): Highly nucleophilic but sterically crowded due to the adjacent spiro-cyclopropane at C4.

  • Alcohol (-OH): Less nucleophilic but unhindered.

Thermodynamic Control: The reaction with Di-tert-butyl dicarbonate (


) is driven by the formation of the stable carbamate and the release of 

and tert-butanol. Under mild basic conditions (

), the amine reacts orders of magnitude faster than the alcohol. However, the use of catalytic DMAP or excessive strong base can activate the alcohol, leading to unwanted

-bis-Boc side products.
Reagent Choice
  • Reagent:

    
     (1.1 to 1.2 equivalents).
    
  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ). Strong bases (NaOH) are avoided to prevent potential epimerization at C6 if any oxidation occurs, although the alcohol is generally stable.
  • Solvent: A biphasic system (THF/Water or Dioxane/Water) is preferred to solubilize the HCl salt form of the starting material while moderating the reactivity of

    
    .
    

Experimental Protocol

Materials & Equipment
  • Substrate: 5-azaspiro[2.4]heptan-6-ylmethanol HCl (CAS: 2200258-97-3).[1][2]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[3]
    
  • Solvents: 1,4-Dioxane (HPLC grade), Water (deionized), Ethyl Acetate (EtOAc).

  • Base:

    
     (solid) or 
    
    
    
    NaOH solution.
Method A: Biphasic Schotten-Baumann Conditions (Recommended)

Best for scale-up and ensuring complete solubilization of the HCl salt.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-azaspiro[2.4]heptan-6-ylmethanol HCl (1.0 eq, e.g., 1.0 g) in a mixture of 1,4-Dioxane (10 mL) and Water (10 mL).

    • Note: The salt may not dissolve instantly.

  • Neutralization: Cool the mixture to

    
     (ice bath). Slowly add 
    
    
    
    NaOH
    (2.2 eq) or solid
    
    
    (2.5 eq).
    • Checkpoint: Ensure the pH is basic (

      
      ). The solution should become clear as the free amine is liberated.
      
  • Addition: Add

    
      (1.2 eq) dropwise as a solution in a small amount of dioxane (or neat if liquid).
    
    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ). Stir vigorously for 4–6 hours.
    
    • Monitoring: Check by TLC (System: 5% MeOH in DCM, stain with Ninhydrin). The starting material (polar, stays at baseline) should disappear; the product (

      
      ) will not stain with Ninhydrin but can be visualized with PMA or 
      
      
      
      .
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the dioxane.[4]

    • Dilute the remaining aqueous residue with Water (20 mL) and extract with EtOAc (

      
       mL).
      
    • Selectivity Wash: Wash the combined organic layers with

      
       HCl  (20 mL) (removes unreacted amine) and then Brine  (20 mL).
      
    • Note on O-Boc: If O-Boc is formed, it is often unstable to mild base. A wash with

      
       NaOH can hydrolyze the ester while leaving the carbamate intact, but this is rarely necessary if stoichiometry is controlled.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is typically a viscous oil or low-melting solid. If high purity is required, purify via silica gel flash chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    
Method B: Anhydrous Conditions (DCM/TEA)

Best for small scale or if the product is water-sensitive.

  • Suspend the amine HCl salt (1.0 eq) in dry DCM (10 volumes).

  • Add Triethylamine (TEA) (2.5 eq) at

    
    . The suspension will clear as the amine frees.
    
  • Add

    
      (1.1 eq).[4]
    
  • Stir at RT for 3 hours.

  • Wash with

    
     Citric Acid (removes TEA and starting material), then saturated 
    
    
    
    , then Brine.
  • Dry and concentrate.

Analytical Data & Validation

ParameterExpected ResultNotes
Appearance Colorless to pale yellow viscous oilMay solidify upon standing or cooling.
Yield 85% - 95%Losses usually occur during extraction if the alcohol is too polar.

NMR (CDCl

)

1.45 (s, 9H, Boc)
Characteristic Boc singlet.

NMR (Spiro)

0.6 - 1.0 (m, 4H)
Cyclopropyl protons are highly shielded, distinct for spiro system.
MS (ESI)

(loss of Boc)
Boc groups often fragment in MS; look for

.

Visualization of Workflow

The following diagram illustrates the decision logic and reaction flow for the protection process.

BocProtection Start Start: 5-azaspiro[2.4]heptan-6-ylmethanol HCl SolventChoice Choose Solvent System Start->SolventChoice MethodA Method A: Dioxane/Water + NaOH (Robust, Scalable) SolventChoice->MethodA Standard MethodB Method B: DCM + TEA (Anhydrous, Fast) SolventChoice->MethodB Alternative Reaction Add Boc2O (1.2 eq), 0°C -> RT, 4h MethodA->Reaction MethodB->Reaction CheckTLC TLC Check: SM Disappeared? Reaction->CheckTLC Workup Workup: 1. Evaporate Dioxane 2. Extract EtOAc 3. Wash 1N HCl (remove SM) CheckTLC->Workup Yes Trouble Troubleshoot: Add 0.5 eq Boc2O or Check pH > 9 CheckTLC->Trouble No Product Final Product: N-Boc-5-azaspiro[2.4]heptan-6-ylmethanol Workup->Product Trouble->Reaction

Caption: Decision tree for N-Boc protection of spirocyclic amino alcohols.

References

  • Spirocyclic Proline Analogs in Drug Design

    • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.[5][6]

    • Source: Molecules 2020, 25(23), 5655.
    • URL:[Link]

  • General Boc Protection Protocols

    • Title: Boc Protecting Group for Amines - Mechanisms and Protocols.
    • Source: Chemistry Steps.[3][4][7][8][9]

    • URL:[Link]

  • Chemoselectivity (Amine vs Alcohol)

    • Title: Selective protection of amino groups in the presence of alcohols.[3][10]

    • Source: Organic Chemistry Portal (Protecting Groups).
    • URL:[Link]

  • Commercial Availability & Structure Verification

    • Title: (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride Product Page.[1][2]

    • Source: ChemScene.[2][11]

Sources

Method

Application Note: Precision Oxidation of 5-azaspiro[2.4]heptan-6-ylmethanol

Topic: Precision Oxidation of 5-azaspiro[2.4]heptan-6-ylmethanol to Carboxylic Acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Oxidation of 5-azaspiro[2.4]heptan-6-ylmethanol to Carboxylic Acid Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Context

The 5-azaspiro[2.4]heptane scaffold has emerged as a critical structural motif in modern antiviral therapeutics, most notably as the core pharmacophore in Ledipasvir (a Hepatitis C Virus NS5A inhibitor).[1] This spirocyclic proline analog offers unique conformational restriction, locking the pyrrolidine ring into a specific pucker that enhances binding affinity and metabolic stability compared to native proline residues.

This Application Note addresses a specific synthetic challenge: the oxidation of 5-azaspiro[2.4]heptan-6-ylmethanol (1) to its corresponding carboxylic acid (2) . While the carboxylic acid is often accessed via cyclopropanation of 4-methylene proline, the oxidative route from the alcohol is essential when accessing the scaffold via divergent synthetic pathways (e.g., reduction of esters for purification or functional group interconversion).

Key Challenges:

  • Strained Cyclopropane Ring: The spiro-fused cyclopropane is susceptible to electrophilic ring-opening under strong acidic conditions or in the presence of aggressive Lewis acids.

  • Stereochemical Integrity: The C6 chiral center (alpha to the nitrogen and the carbonyl) is prone to racemization (epimerization) via enolization if the oxidation conditions are too basic.

  • Amine Compatibility: The secondary amine must be protected (typically N-Boc) to prevent N-oxidation (N-oxide formation) or oxidative degradation.

Substrate Analysis & Pre-requisites

Before initiating oxidation, the chemical state of the substrate is critical.

  • Substrate: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-ylmethanol.

  • Protection: The nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is recommended due to its stability against standard oxidants and its orthogonality to the cyclopropane ring.

  • Purity: Ensure the starting alcohol is free of residual reducing agents (e.g., borohydrides) which can quench the oxidant.

Chemical Logic: Selection of Oxidation Method
MethodSuitabilityRationale
Jones Oxidation (CrO₃/H₂SO₄) 🔴 High Risk Strong acid (H₂SO₄) risks opening the strained spiro-cyclopropane ring and deprotecting the Boc group.
KMnO₄ 🟡 Moderate Often too harsh; difficult to control pH; difficult workup for amphoteric products.
TEMPO / NaOCl (Bleach) 🟢 Good Scalable and catalytic. Requires careful pH control (pH 6-7) to prevent hypochlorite-mediated side reactions.
Pinnick (Lindgren) Oxidation 🌟 Excellent The "Gold Standard." Mild conditions (NaClO₂), no epimerization, and high functional group tolerance. Requires an aldehyde intermediate.
TEMPO / BAIB 🌟 Excellent Mild, one-pot procedure using Bis(acetoxy)iodobenzene (BAIB) as the stoichiometric co-oxidant.

Protocol A: The "Gold Standard" Two-Step Sequence

Recommended for: High-value intermediates (mg to gram scale) where stereochemical purity is paramount.

Workflow Diagram

TwoStepOxidation Start (S)-Alcohol (N-Boc Protected) Step1 Step 1: Dess-Martin Periodinane (DCM, 0°C to RT) Start->Step1 Oxidation Inter Aldehyde Intermediate (Unstable, use immediately) Step1->Inter Filter & Conc. Step2 Step 2: Pinnick Oxidation (NaClO2, NaH2PO4, 2-Me-2-butene) Inter->Step2 t-BuOH/H2O End (S)-Carboxylic Acid (High Optical Purity) Step2->End Workup

Caption: Two-step oxidation workflow ensuring minimal epimerization via mild aldehyde isolation.

Step 1: Oxidation to Aldehyde (Dess-Martin Periodinane)
  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Dissolution: Dissolve N-Boc-alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin or PMA; alcohol spot will disappear).

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the layers separate clearly (approx. 15 min).

  • Isolation: Extract with Et₂O or DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: The aldehyde is prone to epimerization on silica. Do not purify. Proceed immediately to Step 2.

Step 2: Pinnick Oxidation (Aldehyde to Acid)
  • Solvent System: Dissolve the crude aldehyde from Step 1 in tert-Butanol : Water (3:1) [0.1 M].

  • Scavenger: Add 2-Methyl-2-butene (5.0 equiv) .

    • Role: Scavenges hypochlorous acid (HOCl) generated in situ, preventing chlorination of the spiro-ring or aromatic impurities.

  • Buffer: Add NaH₂PO₄ (2.0 equiv) to buffer the pH to ~4.5.

  • Oxidant: Add Sodium Chlorite (NaClO₂) (1.5 equiv) solid or dissolved in minimal water.

  • Reaction: Stir at RT for 2–4 hours. The solution usually turns pale yellow.

  • Workup (Critical for Amino Acids):

    • Acidify carefully to pH 3–4 with 1N HCl (Do not go below pH 2 to protect the Boc/Spiro ring).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine.[3] Dry over Na₂SO₄.[2][3]

    • Concentrate to yield the crude carboxylic acid.

Protocol B: One-Pot Catalytic Oxidation (TEMPO/BAIB)

Recommended for: Scalable synthesis (Gram to Kg scale) and rapid throughput.

Mechanism & Workflow

TempoOxidation Substrate Alcohol Substrate (N-Boc) CatCycle TEMPO (Catalytic) Oxoammonium Species Substrate->CatCycle Oxidation Product Carboxylic Acid CatCycle->Product CoOx BAIB (Stoichiometric) Regenerates TEMPO CoOx->CatCycle Re-oxidation

Caption: Catalytic cycle utilizing TEMPO and Bis(acetoxy)iodobenzene (BAIB) for direct alcohol-to-acid conversion.

Detailed Procedure
  • Preparation: Dissolve N-Boc-alcohol (1.0 equiv) in Acetonitrile : Water (1:1) [0.2 M].

  • Catalyst: Add TEMPO (0.1 equiv / 10 mol%) .

  • Co-Oxidant: Add Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv) .

  • Reaction: Stir at RT. The reaction is typically complete within 4–6 hours.

    • Visual Cue: The reaction mixture often changes from orange to yellow.

  • Workup:

    • Quench with 10% aq.[2] Na₂S₂O₃.

    • Acidify to pH 3-4 with 1M citric acid or HCl.

    • Extract with DCM or EtOAc.

    • Purification: The product can often be crystallized from Et₂O/Hexanes or purified via acid-base extraction.

Analytical Validation

Upon isolation, the identity of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid should be confirmed using the following markers:

Analytical MethodExpected Observation
¹H NMR (CDCl₃) Cyclopropane Protons: Distinctive multiplets upfield (0.6 – 1.2 ppm). Methine (α-proton): Doublet of doublets or multiplet at ~4.2–4.5 ppm. Boc Group: Strong singlet at ~1.45 ppm.
¹³C NMR Carbonyls: Two distinct signals (Boc ~154 ppm, Acid ~175 ppm). Spiro Carbon: Quaternary carbon signal at ~20–30 ppm.
Mass Spectrometry ESI (-): [M-H]⁻ = 240.1 ESI (+): [M+Na]⁺ = 264.1 (Parent mass 241.28)
Optical Rotation Compare [α]D with literature (typically negative for S-isomer in MeOH).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase.The product is an acid.[4][5][6][7][8] Ensure the aqueous layer is acidified to pH 3–4 before extraction. Use "salting out" (saturate with NaCl).
Epimerization Basic conditions during workup or reaction.[9]Avoid strong bases (NaOH) during extraction. Use mild buffers (NaH₂PO₄). Keep reaction times short.
Ring Opening Acid concentration too high.Do not use concentrated HCl. Use Citric Acid or dilute HCl for acidification. Avoid heating during workup.
Incomplete Oxidation Old oxidant or wet solvent (for DMP).Re-sublime DMP or switch to the TEMPO/BAIB protocol which is more robust to moisture.

References

  • Vertex Pharmaceuticals Inc. "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives." U.S. Patent 8,927,739.[10] Issued Jan 6, 2015. Link

    • Context: Describes the synthesis and utility of the scaffold in HCV inhibitors.
  • López, B., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid."[8] Molecules, vol. 25, no. 23, 2020, p. 5626. Link

    • Context: Detailed characterization data and alternative synthetic routes for the target acid.
  • Tojo, G., and Fernández, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006. Context: Authoritative text on oxidation methodologies including Dess-Martin and TEMPO protocols.
  • Song, Z.J., et al. "Synthesis of the HCV NS5A Inhibitor Ledipasvir." Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 10035-10046.

Sources

Application

Application Note: Functionalization of Spirocyclic Amine Hydrochloride Salts

Executive Summary & Strategic Rationale Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) have emerged as privileged scaffolds in modern drug discovery. Unlike traditional flat aromatic heterocycles, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) have emerged as privileged scaffolds in modern drug discovery. Unlike traditional flat aromatic heterocycles, these


-rich motifs offer defined three-dimensional vectors ("escaping flatland"), improved aqueous solubility, and enhanced metabolic stability.

However, these amines are frequently supplied as hydrochloride (HCl) salts to ensure shelf stability and prevent oxidative degradation. While stable, the salt form presents a kinetic and thermodynamic barrier in nucleophilic functionalization reactions. The protonated ammonium species is non-nucleophilic, and the counter-ion (Cl⁻) can interfere with transition metal catalysts.

This guide provides three field-proven protocols to functionalize spirocyclic amine salts efficiently, moving beyond simple "add base and stir" approaches to address the specific steric and electronic nuances of these constrained rings.

Strategic Considerations: The Salt Challenge

Before selecting a protocol, the researcher must evaluate the specific constraints of the spirocyclic system:

  • Basicity & Sterics: Spirocyclic amines often exhibit altered pKa values compared to their acyclic counterparts due to ring strain and lack of conformational freedom.

  • Solubility: Many spiro-salts are highly polar and insoluble in non-polar solvents (DCM, Toluene) used in standard couplings, leading to heterogeneous "slurries" that fail to react.

  • Hygroscopicity: These salts are prone to absorbing water, which hydrolyzes active esters and poisons sensitive catalysts.

Decision Matrix: Workflow Selection

SaltHandling Start Spirocyclic Amine HCl Salt ReactionType Intended Reaction? Start->ReactionType Amide Amide Coupling ReactionType->Amide PdCoupling Pd-Catalyzed (Buchwald-Hartwig) ReactionType->PdCoupling SNAr SNAr / Alkylation ReactionType->SNAr Direct Protocol B: In-Situ Neutralization (DIPEA/HBTU) Amide->Direct Standard LiHMDS Protocol C: LHMDS Deprotonation (Strong Base) PdCoupling->LiHMDS Preferred FreeBase Protocol A: Isolation of Free Base (Biphasic Workup) PdCoupling->FreeBase If sensitive functional groups SNAr->Direct If polar solvent (DMF) SNAr->FreeBase High Solubility req.

Figure 1: Decision tree for selecting the optimal functionalization strategy based on downstream chemistry.

Detailed Experimental Protocols

Protocol A: Quantitative Free-Basing (Pre-treatment)

Context: Essential for reactions sensitive to halide ions (some Pd/Cu catalyses) or when using non-polar solvents where the salt is insoluble.

Mechanism: Uses a biphasic system with a "salting-out" effect to force the highly water-soluble spiro-amine into the organic layer.

Steps:

  • Dissolution: Suspend the spirocyclic amine HCl salt (1.0 equiv) in a minimal volume of 4:1 saturated aqueous K₂CO₃ : water . (Note: The high ionic strength of sat. carbonate pushes the amine out).

  • Extraction: Add 2-MeTHF or DCM/iPrOH (9:1) (10 mL per gram). 2-MeTHF is preferred for its higher polarity and lower water miscibility compared to THF.

  • Separation: Stir vigorously for 15 minutes. Separate layers. Re-extract aqueous layer 3x.

  • Drying: Dry combined organics over Na₂SO₄ (granular is better than powder to avoid trapping amine).

  • Concentration: Carefully concentrate under reduced pressure. Critical: Do not heat above 30°C; spirocyclic amines can be volatile or form carbonates with atmospheric CO₂. Use immediately.

Protocol B: Direct Amide Coupling (In-Situ Neutralization)

Context: The industry standard for high-throughput library synthesis. Avoids isolation of unstable free bases.

Scientific Insight: The choice of base is critical. Inorganic bases (carbonates) are often too insoluble in DMF/DMA to effect rapid neutralization. Hindered organic bases (DIPEA) are required.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine HCl (1.1 equiv)

  • Coupling Agent: HATU (for difficult substrates) or T3P (for ease of workup).

  • Base: DIPEA (Hunig's Base) (3.5 - 4.0 equiv). Note: Extra equivalents are needed to neutralize the HCl salt.

Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Stir for 5 mins to form the active ester (O-At).

  • Salt Break: In a separate vial, suspend Spirocyclic Amine HCl (1.1 equiv) in DMF. Add DIPEA (2.0 equiv) and sonicate for 1 min until a clear solution forms (formation of amine-DIPEA complex).

  • Coupling: Add the amine solution to the activated acid. Add remaining DIPEA (1.5 - 2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (removes HOBt/byproducts) and brine.

Data Validation:

Parameter Standard Amine Spirocyclic Amine HCl Adjustment Needed
Base Equiv 2.0 3.5 - 4.0 Neutralize HCl + drive reaction
Solvent DCM or DMF DMF or NMP Salts are insoluble in DCM

| Time | 1 hour | 2-4 hours | Steric bulk of spiro-ring slows attack |

Protocol C: Buchwald-Hartwig Amination (LiHMDS Method)

Context: C-N bond formation.[1] Standard bases (NaOtBu, Cs₂CO₃) often fail with amine salts because the heterogeneous deprotonation is too slow, leading to catalyst decomposition.

Scientific Insight: LiHMDS (Lithium Hexamethyldisilazide) serves a dual role: it instantly deprotonates the ammonium salt to the free amine and soluble LiCl, and it generates the active amide nucleophile for the Pd cycle.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)[2]

  • Spirocyclic Amine HCl (1.2 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos or RuPhos (0.04 equiv). RuPhos is superior for secondary amines; XPhos for primary.

  • Base: LiHMDS (1M in THF) (2.5 equiv).

Workflow:

  • Inerting: Purge reaction vial with Argon/Nitrogen.

  • Pre-complexation: Add Pd source, Ligand, and Aryl Halide.[2][3] Add anhydrous THF or Dioxane.

  • Deprotonation (The "Trick"): In a separate vial, treat the solid Spirocyclic Amine HCl with LiHMDS solution (2.5 equiv). Stir for 5 mins. The solution will likely become clear or slightly cloudy (LiCl formation).

  • Addition: Transfer the deprotonated amine solution dropwise to the catalyst mixture.

  • Heating: Heat to 65°C (THF) or 90°C (Dioxane) for 4–16 hours.

Buchwald cluster_prep Pre-Activation Phase cluster_cat Catalytic Cycle Salt Spiro-Amine.HCl FreeAmide Lithium Amide Species (R2N-Li) + LiCl Salt->FreeAmide Instant Deprotonation LiHMDS LiHMDS (2.5 eq) LiHMDS->FreeAmide TransMet Transmetallation FreeAmide->TransMet Nucleophilic Attack Pd Pd(0)/Ligand Ar-X OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product Spiro-Aryl Amine RedElim->Product

Figure 2: Mechanistic workflow for LiHMDS-mediated coupling. The pre-formation of the Lithium Amide is crucial for bypassing the salt solubility barrier.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Amide Coupling) Incomplete salt neutralization.Increase DIPEA to 4.0-5.0 equiv. Ensure solvent is DMF (not DCM).
Gummy Precipitate Aggregation of spiro-salts.Use sonication during the base addition step. Switch to NMP solvent.
No Reaction (Buchwald) Catalyst poisoning by Cl⁻ or amine.Switch to Protocol A (Free-base first). Use precatalysts (e.g., XPhos Pd G3) instead of Pd(dba)₃.
Regioselectivity Issues Multiple nitrogens in spiro-ring.Exploit pKa differences. The most accessible/basic amine reacts first. Control stoichiometry strictly (0.9 equiv electrophile).

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery."[4][5][6][7] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Buchwald-Hartwig with Amine Salts

    • Krska, S. W., et al. (2014).[8] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[8] Organic Letters, 16(16), 4228–4231. Link

    • Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed C–H Hydroxylation.
  • Amide Coupling of Salts

    • Han, J., et al. (2013). "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines."[9] Journal of Organic Chemistry, 78(23), 11970–11984. Link

  • Spirocyclic Synthesis & Handling

    • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery." Angewandte Chemie Int. Ed., 49(20), 3524-3529. Link

Sources

Method

Application Note: Mitsunobu Functionalization of Spirocyclic Primary Alcohols

This Application Note is designed for researchers in medicinal chemistry and drug discovery focusing on spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[2.4]heptanes). These high- substrates present unique "neopent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery focusing on spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[2.4]heptanes). These high-


 substrates present unique "neopentyl-like" steric challenges that often cause standard Mitsunobu conditions to fail.[1]


) vs. Standard DEAD/PPh

[1]

Executive Summary

Spirocyclic primary alcohols (e.g., spiro[3.3]heptan-2-ylmethanol) are increasingly valued in drug discovery for their ability to restrict conformation and improve metabolic stability without adding lipophilicity.[1] However, these substrates possess a beta-quaternary carbon center, creating a "neopentyl-like" steric environment.[1]

Standard Mitsunobu conditions (DEAD/PPh


) often result in low yields for these substrates due to:
  • Retarded S

    
    2 Attack:  The steric bulk at the 
    
    
    
    -position hinders the nucleophile's approach.
  • Competing N-Alkylation: The slow S

    
    2 rate allows the betaine/hydrazine intermediate to act as a nucleophile, consuming the alcohol to form an N-alkylated hydrazine byproduct.
    

This guide details an Enhanced Protocol utilizing ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu


  (tributylphosphine) to overcome these barriers, providing a robust alternative to standard methods.[1]

Scientific Foundation: The "Neopentyl" Challenge[1]

Structural Analysis

In spirocyclic primary alcohols, the hydroxymethyl group is attached to a ring carbon that is itself part of a spiro-fusion.[1] This creates a rigid steric wall adjacent to the reaction center.

  • Standard Primary Alcohol: Open trajectory for backside attack.

  • Spirocyclic Primary Alcohol: The rigid spiro-rings block the optimal

    
     S
    
    
    
    2 trajectory.[1]
Mechanistic Failure Mode

The Mitsunobu reaction relies on the formation of an alkoxyphosphonium ion (intermediate C in the diagram below).[1] For spirocycles, the formation of C is generally fast, but the subsequent displacement by the nucleophile (Nu-H) is the rate-determining step (RDS).[1]

If


 is slow due to sterics, the byproduct (reduced azo-reagent) can attack the alkoxyphosphonium species, leading to O-N migration  or N-alkylation , effectively killing the yield.[1]
Visualizing the Pathway

The following diagram illustrates the competition between the productive S


2 pathway and the parasitic N-alkylation pathway dominant in spirocyclic systems.

Mitsunobu_Spiro cluster_steric Spirocyclic Challenge Start Spiro-Alcohol (R-CH2-OH) Phosphonium Alkoxyphosphonium Ion (Activated Substrate) Start->Phosphonium Activation Reagents Reagents (PBu3 + ADDP) Betaine Betaine Intermediate Reagents->Betaine Betaine->Phosphonium + R-CH2-OH Product Desired Product (Inversion) Phosphonium->Product Path A: Nucleophile Attack (Fast with PBu3) SideProduct N-Alkylated Hydrazine (Dead End Byproduct) Phosphonium->SideProduct Path B: Hydrazine Attack (Dominates if Sterically Hindered)

Caption: Kinetic competition in Mitsunobu reaction. Path A is retarded in spirocycles; Path B prevails unless specialized reagents (ADDP/PBu3) are used.[1]

Reagent Selection Guide

For spirocyclic alcohols, reagent choice is critical.[1] Use this comparison table to select the correct system.

FeatureStandard System Enhanced System (Recommended)
Reagents DEAD / DIAD + PPh

ADDP + PBu

Steric Profile PPh

is bulky; hinders attack on crowded centers.[1]
PBu

is smaller (Cone angle 132° vs 145°); better nucleophilicity.[1]
pKa Limit Nucleophile pKa

11
Nucleophile pKa

13-14
Thermal Stability Unstable > 40°C (DEAD explodes/decomposes).[1]Stable up to 80-100°C (allows heating).[1]
Byproduct Removal PPh

O is difficult to remove; Hydrazine is liquid/oil.
ADDP-H

is insoluble in ether/hexane (precipitates out).[1]
Suitability Simple primary/secondary alcohols.[1][2]Spirocyclic , Neopentyl, & Hindered alcohols.[1]

Experimental Protocols

Protocol A: Enhanced Conditions (ADDP/PBu )

Target: Spirocyclic Primary Alcohols (e.g., Spiro[3.3]heptan-2-ylmethanol).[1] Rationale: PBu


 increases the rate of phosphonium formation, and ADDP allows for higher reaction temperatures if the S

2 step is sluggish.[1]
Materials:
  • Substrate: Spirocyclic alcohol (1.0 equiv)

  • Nucleophile: Carboxylic acid, phenol, or imide (1.2 – 1.5 equiv)[1]

  • Phosphine: Tributylphosphine (PBu

    
    ) (1.5 equiv) [Warning:  Stench, handle in hood][1]
    
  • Azo Reagent: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add the spirocyclic alcohol (1.0 eq), Nucleophile (1.5 eq), and PBu

    
     (1.5 eq) to the flask. Dissolve in anhydrous THF.
    
    • Note: Unlike DEAD protocols, PBu

      
       is often added before the azo reagent in this specific variation to prevent pre-reaction with ADDP.[1]
      
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add solid ADDP (1.5 eq) in one portion (or small portions if scale is large).

    • Observation: The reaction mixture typically turns deep orange/yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Optimization: If TLC shows no conversion after 4 hours, heat the reaction to 60°C . ADDP is stable at this temperature, whereas DEAD is not.[1]

  • Workup (The Filtration Advantage):

    • Dilute the reaction mixture with Hexanes or Et

      
      O (ratio 1:1 with reaction volume).
      
    • Vigorous stirring will precipitate the reduced ADDP-hydrazine byproduct (white solid) and PBu

      
      O.[1]
      
    • Filter the mixture through a Celite pad.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Protocol B: Standard Conditions (DEAD/PPh )

Target: Less hindered spiro-alcohols or when PBu


 is unavailable.[1]
Warning:  High risk of N-alkylation byproduct.[1]
  • Dissolution: Dissolve Alcohol (1.0 eq), Nucleophile (1.2 eq), and PPh

    
     (1.2 eq) in THF. Cool to 0°C.[3][4]
    
  • Addition: Add DEAD (40% in toluene) dropwise. Do not add all at once.

    • Control: Maintain temp < 5°C during addition to minimize side reactions.[1]

  • Monitoring: Stir at RT. Do not heat above 40°C.

  • Quench: If successful, quench with minimal water, concentrate, and use column chromatography.[1] PPh

    
    O removal will likely require a polarity gradient.
    

Troubleshooting & Optimization

Use this logic flow to troubleshoot low yields in spirocyclic substrates.

Optimization_Tree Problem Low Yield / No Reaction Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is N-Alkylated Byproduct Forming? Check1->Check2 Yes Sol2 pKa Mismatch: Use more acidic nucleophile (pKa < 11) Check1->Sol2 No (Complex Mix) Sol1 Steric Failure: Switch to ADDP / PBu3 Heat to 60°C Check2->Sol1 Yes (Major Spot) Sol3 Solvent Effect: Switch THF -> Toluene (Higher Temp allowed) Check2->Sol3 No (No Reaction)

Caption: Decision tree for troubleshooting Mitsunobu reactions on hindered substrates.

Specific Issues with Spirocycles:
  • "Stuck" Intermediate: If the betaine forms but the alcohol doesn't react, you will isolate starting material and hydrazine.[1]

    • Fix: Switch to PBu

      
        (more nucleophilic phosphorus activates the alcohol better) and Heat  (drives the S
      
      
      
      2).[1]
  • Separation Issues: Spirocyclic esters often co-elute with PPh

    
    O.[1]
    
    • Fix: Use the ADDP protocol.[4][5] The byproduct precipitates, avoiding the chromatographic nightmare.[1]

References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.[1] Link

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

  • Dandapani, S., & Curran, D. P. (2004).[1] Separation-Friendly Mitsunobu Reactions: A Microreview. Chemistry – A European Journal, 10(13), 3130–3138.[1] Link[1]

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Free-Basing 5-Azaspiro[2.4]heptane Hydrochloride

Executive Summary & Chemical Context 5-Azaspiro[2.4]heptane (MW: 97.16 g/mol ) is a strained, bicyclic secondary amine often used as a rigidifying scaffold in drug discovery (e.g., HCV inhibitors like Ledipasvir). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Azaspiro[2.4]heptane (MW: 97.16 g/mol ) is a strained, bicyclic secondary amine often used as a rigidifying scaffold in drug discovery (e.g., HCV inhibitors like Ledipasvir).

While the hydrochloride salt is a stable solid, the free base is a volatile, air-sensitive liquid (oil). Users frequently report low yields or degradation not due to chemical instability, but due to evaporative loss during concentration or carbamate formation upon exposure to atmospheric CO₂.

This guide provides a validated "Golden Path" protocol to minimize these risks, alongside a troubleshooting matrix.

Validated Experimental Protocols

Method A: Biphasic Neutralization (Standard)

Best for: General synthesis, scale >100 mg.

Reagents:

  • 5-Azaspiro[2.4]heptane HCl (1.0 equiv)

  • 4M NaOH or KOH (2.0 equiv)

  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) (Preferred over DCM due to ease of removal at low temp).
    

Workflow:

  • Dissolution: Suspend the HCl salt in a minimum amount of water (approx. 3 mL per gram of salt).

  • Basification: Cool the solution to 0°C. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free base oils out.

  • Extraction: Extract immediately with

    
     (
    
    
    
    vol).
    • Note: Avoid DCM if possible; its boiling point (40°C) is too close to the amine's estimated volatility threshold, making concentration difficult without loss.

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration (CRITICAL):

    • Do NOT use a high-vacuum pump.

    • Concentrate on a rotary evaporator at >300 mbar and bath temp <25°C .

    • Stop when the volume is reduced to ~10-20% (if using as a solution) or carefully remove solvent until constant weight only if necessary.

Method B: Anhydrous "In-Situ" Release

Best for: Directly using the amine in coupling reactions (e.g., amide coupling, SNAr).

Reagents:

  • Acetonitrile (MeCN) or DMF.

  • Inorganic Base:

    
     (3.0 equiv) or finely ground 
    
    
    
    .

Workflow:

  • Suspend 5-azaspiro[2.4]heptane HCl and the base in the reaction solvent.

  • Stir vigorously at Room Temperature (RT) for 30–60 minutes.

  • Do not isolate. Add the electrophile (e.g., acid chloride, alkyl halide) directly to this suspension.

    • Why? This eliminates handling losses and CO₂ absorption.

Technical Visualization

Workflow Diagram: Biphasic Isolation

G Start Start: 5-Azaspiro[2.4]heptane HCl Dissolve Dissolve in Water (3 mL/g) Cool to 0°C Start->Dissolve Basify Add 4M NaOH (pH > 12) (Cloudy Emulsion Forms) Dissolve->Basify Extract Extract 3x with Et2O or MTBE (Avoid DCM if possible) Basify->Extract Dry Dry Organic Layer (Na2SO4 or K2CO3) Extract->Dry Concentrate CRITICAL STEP: Rotovap >300 mbar, <25°C Dry->Concentrate End Product: Free Base Oil (Store under Argon) Concentrate->End

Caption: Step-by-step isolation workflow emphasizing the critical temperature and pressure controls during concentration.

Data & Specifications

Table 1: Solvent Selection Guide
SolventBoiling PointSuitabilityTechnical Note
Diethyl Ether 34.6°CHigh Low BP allows removal without stripping the volatile amine.
MTBE 55.2°CHigh Safer alternative to ether; good separation from water.
DCM 39.6°CMedium Good solubility, but often forms emulsions; difficult to dry completely without amine loss.
THF 66.0°CLow Miscible with water; difficult to extract efficiently.
Table 2: Physico-Chemical Properties
PropertyValueImplication for Handling
Molecular Weight 97.16 g/mol Volatile: Significant vapor pressure at RT.
pKa (Conj. Acid) ~10.5 (Est.)Requires pH > 12 for complete deprotonation.
Appearance Colorless OilYellow/Brown color indicates oxidation.
Reactivity Secondary AmineReacts rapidly with atmospheric CO₂ (Carbamate).

Troubleshooting & FAQs

Q1: "I followed the protocol, but my yield is only 30%. Where did it go?"

Diagnosis: Evaporative Loss. The free base of 5-azaspiro[2.4]heptane is highly volatile (estimated BP ~80–100°C, but significant vapor pressure at RT).

  • Fix: Do not evaporate to dryness. If you need a specific mass, concentrate to a known volume, analyze the molarity by NMR (using an internal standard like trimethoxybenzene), and use the solution directly.

  • Alternative: If you must isolate neat oil, use a mild stream of Nitrogen instead of a vacuum pump.

Q2: "The oil turned into a white solid/crust after sitting on the bench."

Diagnosis: Ammonium Carbamate Formation. Secondary amines react with


 in the air to form carbamate salts (

).
  • Fix: Flush the flask with Argon/Nitrogen immediately after isolation. Store the free base in a sealed container at -20°C.

  • Recovery: Dissolve the solid in 1M NaOH and re-extract with ether to regenerate the free base.

Q3: "I see an emulsion during the extraction step."

Diagnosis: Interface Stabilization. Small amines can act as surfactants at high pH.

  • Fix: Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength.

  • Fix: Filter the biphasic mixture through a pad of Celite if a "rag layer" persists.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield Issue->LowYield SolidForm Unexpected Solid Issue->SolidForm ColorChange Brown/Yellow Oil Issue->ColorChange Volatile Cause: Volatility Action: Use Solution LowYield->Volatile Carbamate Cause: CO2 Reaction Action: Re-wash w/ NaOH SolidForm->Carbamate Oxidation Cause: Oxidation Action: Distill or Column ColorChange->Oxidation

Caption: Diagnostic logic for common isolation failures.

References

  • Synthesis and Properties of Azaspirocycles

    • Title: "Synthesis of Azaspirocycles and their Evalu
    • Source: ResearchG
    • Context: Discusses the metabolic stability and solubility advantages of spirocyclic amines like 5-azaspiro[2.4]heptane.
    • URL:[Link]

  • Handling Volatile Amines

    • Title: "Free-basing a volatile aliphatic amine."[1]

    • Source: Reddit ChemPros / Organic Chemistry Community Consensus.
    • Context: Validates the use of ether extraction and avoiding high-vacuum concentr
    • URL:[Link]

  • Patent Literature (Ledipasvir Intermediate)

    • Title: "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives."[2][3][4][5]

    • Source: US P
    • Context: Describes the synthesis and handling of the Boc-protected and free amine forms of the 5-azaspiro[2.4]heptane scaffold.
    • URL
  • General Protocol for Amine Salts

    • Title: "Purification of Labor
    • Source: ScienceDirect / Elsevier (Standard Reference Text).
    • Context: General procedures for liberating bases
    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Spirocyclic Amine Hydrochlorides

Current Status: Operational Ticket Priority: High (Material Integrity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Spiro" Paradox Spirocyclic amines (e.g., s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Material Integrity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Spiro" Paradox

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are high-value scaffolds in modern drug discovery due to their ability to increase


 character and improve metabolic stability.[1] However, their hydrochloride salts present a unique challenge: they are often deliquescent , meaning they do not just absorb moisture; they dissolve in the water they absorb from the atmosphere, turning from a crystalline powder into a viscous oil or gum within minutes.

This guide addresses the specific handling, weighing, and processing protocols required to maintain the integrity of these sensitive reagents.

Module 1: Storage & Material Integrity
Q: Why did my free-flowing powder turn into a sticky gum inside the vial?

A: You are witnessing deliquescence . Spirocyclic amine salts often possess high water solubility and high lattice energy. When the critical relative humidity (CRH) of the salt is lower than the ambient humidity, the crystal surface adsorbs water. Unlike simple hygroscopicity (surface wetting), deliquescence occurs when the vapor pressure of the saturated solution formed on the crystal surface is lower than the partial pressure of water vapor in the air. The crystal continues to pull water until it dissolves completely in its own sorbed moisture.

The Fix:

  • Immediate: Do not scrape the gum. You will lose mass and introduce static errors. Proceed to Module 3 (Reaction Rescue).

  • Long-term: Store under Argon/Nitrogen. Parafilm is insufficient; use electrical tape over caps or store in a desiccator with active

    
    .
    
Decision Matrix: Storage Protocol

StorageProtocol Start Compound Receipt Check Check Hygroscopicity (DVS Data or Visual) Start->Check Stable Standard Storage (4°C, Taped) Check->Stable Non-Hygroscopic Sensitive High Risk (Deliquescent) Check->Sensitive Hygroscopic Action1 Glovebox Storage (Inert Atm) Sensitive->Action1 Best Action2 Desiccator Cabinet (Active P2O5) Sensitive->Action2 Acceptable Action3 Aliquot into Single-Use Vials Sensitive->Action3 For Frequent Use

Figure 1: Decision matrix for storage based on material sensitivity.

Module 2: Weighing & Dispensing
Q: How do I weigh 50 mg for a reaction without the mass drifting upwards on the balance?

A: Static weighing (adding powder to a tared boat) is a guaranteed failure mode for deliquescent salts. The mass reading increases as you watch because you are weighing atmospheric water.

The Protocol: Difference Weighing (The "Dump" Method) This method eliminates the time the balance is open to the air.

  • Tare an empty vial (Vial A) on the balance.

  • Remove Vial A from the balance.

  • Add your approximate amount of spirocyclic salt to Vial A quickly in the hood or glovebox.

  • Weigh Vial A (record Mass 1).

  • Dump the contents of Vial A into your reaction vessel. Do not try to scrape every last grain.

  • Weigh the "empty" Vial A again (record Mass 2).

  • Calculate:

    
    .
    

Data: Error Rates in Weighing Techniques

TechniqueEnvironmentTime ExposedMass Error (+% H2O)Verdict
Static Weighing Open Air (50% RH)45 sec+2.5% to +8.0%FAIL
Difference Weighing Open Air (50% RH)5 sec+0.5% to +1.5%ACCEPTABLE
Solution Transfer Open AirN/A<0.1%IDEAL
Glovebox Inert (<1 ppm H2O)N/A0.0%GOLD STANDARD
Module 3: Reaction Rescue (The "Gummy" Salt)
Q: My salt is already a sticky oil. How do I use it without ruining the stoichiometry?

A: Do not attempt to transfer the "goo" physically. You must use a Solvent-Assisted Transfer followed by Azeotropic Drying .

The Protocol:

  • Dissolve: Add anhydrous Methanol (MeOH) or Dichloromethane (DCM) directly to the storage vial containing the gummy salt. Dissolve it completely.

  • Transfer: Pipette the solution into your reaction flask. Rinse the original vial twice to ensure quantitative transfer.

  • Remove Solvent: Rotovap the solvent.[2]

  • Azeotropic Drying (Critical Step):

    • The residue will likely still contain water.

    • Add Toluene (or Heptane for temperature-sensitive compounds) to the reaction flask.

    • Rotovap to dryness.[3] Toluene forms a positive azeotrope with water (boiling at 85°C), effectively "pulling" the trapped moisture out of the salt lattice.

    • Repeat 2-3 times. You will eventually see the oil turn back into a white foam or powder.

Expert Insight: "If your subsequent reaction involves water-sensitive reagents (e.g., acid chlorides, hydrides), this azeotropic step is non-negotiable. The water in the salt is enough to quench your catalyst or reagent." [1, 2]

Module 4: The "Nuclear Option" – Free-Basing
Q: The HCl salt is unmanageable. Can I just convert it to the free base?

A: Yes, but spirocyclic amines are often highly polar and water-soluble, making traditional liquid-liquid extraction (DCM/Water) difficult (the amine stays in the water layer).

The Solution: Solid Phase Extraction (SCX-2) Use a Strong Cation Exchange (SCX-2) cartridge. This is a "Catch and Release" method that avoids aqueous workup entirely.

SCX-2 Protocol:

  • Load: Dissolve your crude HCl salt in MeOH (or MeOH/DCM). Load onto the SCX-2 cartridge.[4]

    • Mechanism:[3][5][6][7] The amine (

      
      ) binds to the sulfonic acid sites on the silica. Neutrals and impurities pass through.[4]
      
  • Wash: Flush the cartridge with 2-3 column volumes of MeOH.

    • Result: Removes non-basic impurities and residual water.[8]

  • Release: Elute with 2M Ammonia in Methanol .

    • Mechanism:[3][5][6][7] The massive excess of ammonia displaces your spirocyclic amine.

  • Finish: Concentrate the eluent. You now have the dry, free-base amine.

Workflow: SCX-2 Purification

SCX2Workflow Step1 1. LOAD (Salt in MeOH) Step2 2. CATCH (Amine binds to SO3-) Step1->Step2 Impurities Flow Through Step3 3. WASH (MeOH Flush) Step2->Step3 Remove Neutrals Step4 4. RELEASE (2M NH3 in MeOH) Step3->Step4 Displace Amine Step5 5. ISOLATE (Evaporate Solvent) Step4->Step5 Pure Free Base

Figure 2: "Catch and Release" mechanism for converting hygroscopic salts to free bases without aqueous extraction.

References
  • Biotage. (2017).[9] Method Development Guidelines: ISOLUTE® SCX-2 for the Extraction of Basic Drugs from Biological Fluids. Biotage Technical Notes.

  • Agilent Technologies. (2008). Agilent SampliQ SCX Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction Cartridges. Agilent Technical Note.

  • ResearchGate. (2016). How to isolate a very hygroscopic salt from a reaction solution? Discussion Thread.[5]

  • Cornell Institute of Biotechnology. SCX Disposable Cartridge Cleanup Protocol. Cornell University Life Sciences Core Laboratories.

  • National Institutes of Health (PMC). (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics.

Sources

Troubleshooting

Technical Support Center: Polar Spirocyclic Amines

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for Polar Spirocyclic Amines Status: Active Priority: High Context: Spirocyclic ami...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for Polar Spirocyclic Amines

Status: Active Priority: High Context: Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[3.4]octanes) are critical bioisosteres in modern drug discovery, offering defined 3D vectors and improved metabolic stability. However, their high polarity (often LogP < 0), lack of UV chromophores, and aggressive interaction with silanols make them notoriously difficult to purify.

This guide consolidates troubleshooting protocols based on field inquiries. It is designed to be a self-validating system: if you follow the logic, the chemistry will work.

Module 1: Chromatography Troubleshooting

Ticket #402: "My compound streaks on silica and won't elute, even with 10% MeOH."

Diagnosis: This is the classic "Silanol Effect." Spirocyclic amines are often highly basic (


 9–11). Standard silica gel is acidic (

~5). Your amine is protonating on the column, forming strong ionic bonds with silanol groups (

), resulting in peak tailing and irreversible adsorption.

The Fix: Competitive Inhibition & Surface Modification

Method A: The "Basic" Mobile Phase (Standard Flash)

Do not just add more methanol. You must suppress the ionization.

  • The Additive: Ammonium Hydroxide (

    
    , 28-30% aq).
    
  • The Protocol:

    • Prepare Solvent A: Dichloromethane (DCM).

    • Prepare Solvent B: 10%

      
       in DCM containing 1% 
      
      
      
      .
    • Crucial Step: Shake Solvent B vigorously. If it is cloudy, add minimal MeOH until clear.

    • Equilibration: Flush the column with 10% Solvent B for 5 CV (Column Volumes) before injection to neutralize the silica surface.

    • Gradient: 0% to 100% B.

Method B: Amine-Functionalized Silica (The Professional Choice)

If Method A fails or you are purifying >500 mg, switch to an Amine (NH2) bonded phase .

  • Mechanism: The stationary phase is functionalized with propyl-amine groups. This creates a basic surface that repels your basic amine product, preventing tailing without the need for liquid additives.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (no ammonia needed).

Data Comparison: Silica vs. NH2 Phase

ParameterStandard Silica +

Amine (NH2) Bonded Phase
Resolution (

)
Moderate (Tail-dependent)High (Symmetrical peaks)
Loading Capacity Low (<1% w/w)High (up to 5% w/w)
Sample Recovery 60–80% (Adsorption loss)>95%
Fraction Workup Requires evaporation of basic waterSimple solvent removal

Module 2: Detection Challenges

Ticket #409: "I see nothing on the UV trace, but the mass spec says it's there."

Diagnosis: Spirocyclic scaffolds (especially aliphatic ones like 2,6-diazaspiro[3.3]heptane) lack conjugated


-systems. They are invisible at 254 nm. Relying on 210 nm is risky due to solvent cutoff interference (especially with MeOH/Ammonia).

The Fix: Universal Detection

Protocol: Evaporative Light Scattering Detection (ELSD) ELSD detects any non-volatile analyte, regardless of optical properties.

  • Nebulizer Temp: Set to 40°C (prevent vaporization of low-MW amines).

  • Drift Tube Temp: 50–60°C.

  • Gain: Set to "High" for spirocycles (often low response factors).

  • Carrier Gas: Nitrogen at 3.5 bar.

Note: If ELSD is unavailable, use Ninhydrin stain or Potassium Permanganate (


)  for TLC monitoring. Spirocyclic amines stain vigorously with Ninhydrin (Dark Red/Purple).

Module 3: Isolation & Salt Removal

Ticket #515: "My product is stuck in the aqueous layer," or "I need the free base, not the TFA salt."

Diagnosis: Due to their high polarity, spirocyclic amines partition into water during standard extraction. Furthermore, evaporating HPLC fractions containing TFA leaves you with a hygroscopic trifluoroacetate salt, which can alter biological assay results.

The Fix: "Catch and Release" SCX Chromatography Strong Cation Exchange (SCX) is the gold standard for isolating polar amines from aqueous or non-polar mixtures.

The Protocol (Self-Validating):

  • Conditioning: Wash SCX cartridge with 3 CV of MeOH, then 3 CV of DCM.

  • Loading (The "Catch"): Dissolve crude mixture in MeOH or DCM (neutral pH). Load onto cartridge.

    • Mechanism:[1][2] The sulfonic acid resin protonates the amine, locking it onto the solid support. Neutrals and acidic impurities pass through.

  • Washing: Flush with 5 CV of MeOH.

    • Validation: Check the eluate by TLC.[3][4][5] It should contain your impurities. Your product is safe on the column.

  • Releasing (The "Release"): Elute with 2 M Ammonia in Methanol .

    • Mechanism:[1][2][6] The excess ammonia deprotonates the amine, breaking the ionic bond.

  • Finishing: Concentrate the ammoniacal filtrate. You now have the pure Free Base .

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying polar spirocyclic amines, ensuring you select the correct path based on your compound's specific physicochemical properties.

PurificationStrategy Start Crude Spirocyclic Amine CheckUV Has UV Chromophore? Start->CheckUV UV_Yes Use UV (254/210 nm) CheckUV->UV_Yes Yes UV_No Use ELSD or CAD CheckUV->UV_No No CheckLogP Check Polarity (LogP) UV_Yes->CheckLogP UV_No->CheckLogP HighLogP LogP > 1 (Moderately Polar) CheckLogP->HighLogP LowLogP LogP < 0 (Highly Polar/Water Soluble) CheckLogP->LowLogP Method_Flash Flash Chromatography DCM/MeOH + 1% NH4OH HighLogP->Method_Flash Standard Purification Method_SCX SCX Catch & Release (Isolate from Water) LowLogP->Method_SCX Salt/Impurity Removal Method_RP C18 HPLC Buffer: NH4HCO3 (pH 10) LowLogP->Method_RP High Purity Req. Method_SCX->Method_RP If purity < 95%

Figure 1: Decision tree for selecting purification methods based on chromophore presence and polarity (LogP).

Module 4: Advanced SFC (Supercritical Fluid Chromatography)

Ticket #601: "I need to separate enantiomers of a polar spirocycle."

Diagnosis: Chiral separation of polar amines is difficult on HPLC due to peak tailing. SFC is superior here but requires specific "Basic Additives" to function.

The Fix: The "Basic" SFC Modifier Standard SFC uses


 and MeOH. For amines, the 

forms carbamic acid in situ, causing acidity. You must counteract this.
  • Mobile Phase:

    
     (Main) + MeOH (Modifier).
    
  • The Additive: 0.1% to 0.5% Isopropylamine (IPA) or Diethylamine (DEA) in the MeOH modifier.

  • Why: These alkylamines compete for the active sites on the polysaccharide chiral stationary phase and neutralize the carbamic acid formation, sharpening the peaks significantly.

References

  • Teledyne ISCO. (2012).[7] RediSep SCX Column: Purification of High pKa Compounds. Teledyne ISCO Application Notes.[7]

  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog.

  • Sigma-Aldrich. (2025). Fundamental of SCX and SAX Purification. Merck Technical Library.

  • Waters Corporation. (2022). SFC Purification of Basic Compounds: The Role of Additives. Waters Application Notes.

  • Burke, M. et al. (2017). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.[9] ResearchGate.

Sources

Optimization

Troubleshooting low reactivity of steric spiro amines

Technical Support Center: Advanced Reactivity Guide for Steric Spiro Amines Executive Summary Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have emerged as critical bioisosteres for morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Reactivity Guide for Steric Spiro Amines

Executive Summary

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) have emerged as critical bioisosteres for morpholine and piperidine in modern drug discovery. They offer reduced lipophilicity (LogD) and improved metabolic stability. However, their rigid, orthogonal 3D geometry creates a "steric cone" around the nitrogen, often rendering standard coupling protocols (EDC, HBTU) ineffective.

This guide addresses the kinetic inertness of these scaffolds. We move beyond standard "textbook" chemistry to high-energy activation strategies required for these hindered substrates.

Module 1: The "Brick Wall" – Amide Coupling Failures

User Question: "I am trying to couple a 2-azaspiro[3.3]heptane derivative with a benzoic acid using HATU/DIPEA in DMF. After 24 hours, LCMS shows 90% unreacted amine and hydrolyzed active ester. Why is this failing, and how do I fix it?"

Technical Diagnosis: The failure is kinetic, not thermodynamic. While HATU generates a reactive O-At active ester, the steric bulk of the spiro scaffold prevents the amine from approaching the carbonyl carbon at the required angle (Burgi-Dunitz trajectory) to form the tetrahedral intermediate. The active ester hydrolyzes faster than the amine can attack it.

Troubleshooting Protocol: Stop using uronium/phosphonium salts (HATU, PyBOP) for these substrates. You must upgrade to Acyl Chlorides or Propylphosphonic Anhydride (T3P) .

Solution A: The Ghosez’s Reagent Protocol (Gold Standard)

For acid-sensitive substrates where you cannot use oxalyl chloride, Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride in situ under neutral conditions.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv). Stir at room temperature for 1–2 hours. Monitor: Check by quenching an aliquot with MeOH (forms methyl ester) on LCMS.

  • Coupling: Once acid chloride formation is complete, add the spiro amine (1.1 equiv) and dry Pyridine or DIPEA (2.0 – 3.0 equiv).

  • Reaction: Stir at RT for 2 hours. If sluggish, heat to 40°C.

Solution B: T3P (Propylphosphonic Anhydride)

If you require a scalable, non-chlorinated method, T3P in ethyl acetate is superior because it acts as a solvent and reagent, driving the equilibrium by precipitation of salts.

Comparison of High-Energy Coupling Reagents

ReagentActivation SpeciesSteric ToleranceRisk FactorRecommended For
HATU O-At EsterLow-MediumEpimerizationStandard couplings
T3P Mixed AnhydrideHighLowScalable, hindered amines
Ghosez's Rgt Acid ChlorideVery High Moisture Sensitive"Last Resort" difficult couplings
Mukaiyama Pyridinium saltMediumHigh CostInversion of stereocenters

Decision Logic for Amide Coupling

AmideCoupling Start Start: Amide Coupling Spiro Amine + Acid Standard Try HATU / DIPEA / DMF Start->Standard Check Conversion > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail1 Switch to T3P (50% in EtOAc) + Pyridine (3 equiv) Check->Fail1 No Check2 Conversion > 50%? Fail1->Check2 Check2->Success Yes Fail2 Use Ghosez's Reagent (In-situ Acid Chloride) Check2->Fail2 No Check3 Conversion? Fail2->Check3 Check3->Success Yes FinalResort Check amine nucleophilicity (Is it protonated?) Check3->FinalResort No

Caption: Decision matrix for coupling sterically hindered spiro amines. Note the escalation from active esters (HATU) to mixed anhydrides (T3P) to acid chlorides (Ghosez).

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Question: "I need to arylate a spiro[3.3]heptan-2-amine. I tried Pd(OAc)2 with BINAP and Xantphos, but I only get dehalogenated starting material or no reaction."

Technical Diagnosis: Classic ligands like BINAP and Xantphos lack the bulk required to facilitate the Reductive Elimination step when a bulky spiro amine is attached to the Palladium center. The steric congestion prevents the formation of the C-N bond, causing the catalyst to stall or undergo beta-hydride elimination/protodehalogenation.

Troubleshooting Protocol: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed for steric bulk.

  • Ligand Selection:

    • Primary Spiro Amines: Use BrettPhos or tBuBrettPhos .

    • Secondary Spiro Amines (Most Difficult): Use RuPhos or AdBrettPhos .

  • Precatalysts (Crucial): Do not mix Pd(OAc)2 and ligand in situ. Use G3 or G4 Palladacycle Precatalysts . These ensure a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing catalyst death.

Optimized Protocol for Hindered Spiro Amines:

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (Strong base is usually required; if functional groups are sensitive, try Cs2CO3 in Dioxane).

  • Solvent: Toluene or Dioxane (0.2 M).

  • Temp: 80°C – 100°C.

Mechanism of Failure vs. Success

Buchwald cluster_fail Standard Ligand (BINAP) cluster_success Bulky Ligand (RuPhos/BrettPhos) Step1 Oxidative Addition (Ar-Pd-X) Step2 Amine Coordination (Steric Clash!) Step1->Step2 Step3 Stalled Catalyst (Dehalogenation) Step2->Step3 StepA Oxidative Addition StepB Amine Binding (Ligand protects center) StepA->StepB StepC Reductive Elimination (Forced by Bulk) StepB->StepC

Caption: Comparison of catalytic pathways. Bulky ligands (Green) facilitate reductive elimination in crowded systems, whereas standard ligands (Red) stall.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Question: "I'm trying to displace a fluorine on a 2-fluoropyridine with my spiro amine. The reaction is extremely slow in DMSO at 100°C."

Technical Diagnosis: Spiro amines often have high pKa (basicity) but low nucleophilicity (N) due to the "cone angle" of the spiro rings. In SNAr, the rate-determining step is the attack on the aromatic ring. If the amine cannot easily access the


-star orbital, the reaction fails.

Troubleshooting Protocol:

  • Leaving Group Engineering: Fluorine is small, but if the transition state is too crowded, switching to Chlorine or Sulfone (-SO2Me) can sometimes help if the mechanism shifts towards needing a more polarizable leaving group (though F is usually best for SNAr).

  • Solvent Switch: Move from DMSO to NMP (N-Methyl-2-pyrrolidone) . NMP allows for higher temperatures (up to 140°C) and is often better at solvating the tight ion pairs formed with steric amines.

  • Base: Use DIPEA or K2CO3 . Avoid strong alkoxides which might compete with the amine.

References

  • Ghosez's Reagent: Ghosez, L., et al.[1] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Org.[1][2] Biomol. Chem., 2016, 14 , 430-433.

  • T3P Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1][2] Process Res. Dev., 2016, 20 , 2, 140–177.

  • Buchwald-Hartwig Ligands: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016, 116 , 19, 12564–12649.

  • Spirocyclic Scaffolds: Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." J. Med.[3][4][5] Chem., 2014, 57 , 24, 10257–10274.

Sources

Troubleshooting

Technical Support Center: Crystallization of Spiro Amine Salts

Topic: Solvent Selection for Crystallization of Spiro Amine Salts Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Crystallization Support Hub. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Crystallization of Spiro Amine Salts Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Crystallization Support Hub. This guide addresses the specific challenges of crystallizing spirocyclic amine salts . Unlike flat aromatic heterocycles, spiro amines possess a rigid, three-dimensional "cage-like" architecture. This structural feature significantly alters lattice energy, solubility profiles, and packing efficiency, often leading to common failure modes like oiling out (Liquid-Liquid Phase Separation) or solvate formation .

Use the modules below to diagnose issues, select solvent systems, and optimize your crystallization process.

Module 1: The Diagnostic Framework (Solvent Selection Logic)

The Challenge: Spiro amine salts are amphiphilic. They contain a highly polar ionic "head" (the ammonium salt) and a lipophilic, bulky 3D "tail" (the spiro scaffold).

  • Too Polar Solvents (Water/MeOH): The salt dissolves too well; yield is poor.

  • Too Non-Polar Solvents (Hexane/Ether): The salt is insoluble; gumming occurs immediately.

  • The Goal: Find a "Goldilocks" region where the lattice energy overcomes solvation energy slowly.

Visual Logic: The Solvent Selection Decision Tree

Use this logic flow to determine your starting solvent screen.

SolventSelection Start START: Characterize Spiro Amine Salt SolubilityCheck Check Solubility in Alcohol (EtOH/iPrOH) Start->SolubilityCheck HighSol High Solubility (>100 mg/mL) SolubilityCheck->HighSol Too Soluble LowSol Low Solubility (<10 mg/mL) SolubilityCheck->LowSol Insoluble ModSol Moderate Solubility (20-80 mg/mL) SolubilityCheck->ModSol Ideal AntiSolvent Strategy: Anti-Solvent Addition HighSol->AntiSolvent PolarMod Strategy: Polarity Spike LowSol->PolarMod Cooling Strategy: Cooling Crystallization ModSol->Cooling AS_Choice1 Add MTBE or EtOAc (Slowly) AntiSolvent->AS_Choice1 AddWater Add 1-5% Water or MeOH PolarMod->AddWater

Figure 1: Decision matrix for initial solvent screening based on primary solubility observations.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: You cool your reaction mixture, and instead of white crystals, you see oily droplets on the flask walls or a separate gum layer at the bottom. Root Cause: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the melting point of the solvated salt is depressed below the crystallization temperature due to impurities or supersaturation [1]. Spiro compounds are particularly prone to this because their 3D structure prevents efficient packing, lowering the lattice energy.

Protocol: De-Oiling via Temperature Cycling

Do not simply add more solvent.[2] Follow this thermodynamic reset.

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution. If necessary, add a small volume of the "good" solvent (e.g., Ethanol).

  • Seed at High T: Cool slightly (5-10°C below boiling). Add seed crystals before the oil appears.

    • Note: If you lack seeds, scratch the glass wall to induce nucleation.

  • Slow Ramp: Cool at a rate of 0.5°C/min . Rapid cooling spikes supersaturation, forcing the system back into the "oil" zone.

  • Hold at Cloud Point: When the solution turns hazy, STOP cooling . Hold the temperature (isothermal age) for 2-4 hours. This allows the oil droplets to reorganize into a lattice.

  • Final Cool: Once solids are visible, continue cooling to room temperature.

Recommended Solvent Systems for Spiro Salts

Data compiled from standard salt screening protocols [2].

Counter-IonPrimary Solvent (Good)Anti-Solvent (Poor)Why this works?
Hydrochloride (HCl) Ethanol or iPrOHEtOAc or MTBEHCl salts are polar; Esters reduce solubility without causing immediate gumming.
Methanesulfonate (MsOH) Acetone + 1-2% WaterTolueneMesylates are very soluble; Toluene forces precipitation; Water prevents oiling.
Fumarate/Succinate MethanolIPA or AcetonitrileThese are weaker salts; requiring highly polar solvents to maintain ionization.
Tartrate Water (Hot)EthanolClassic aqueous recrystallization; utilizes the high MP of tartrates.
Module 3: Controlling Solvates & Polymorphs

The Issue: Spirocyclic cages often contain voids that trap solvent molecules. You may isolate a beautiful crystal that turns into a powder (collapses) upon drying. This is a solvate .

Diagnostic Check:

  • TGA (Thermogravimetric Analysis): Significant weight loss <100°C indicates trapped solvent.

  • XRPD: Shift in peaks after drying.

Workflow: Solvate Deselection

SolvateControl Detect Solvate Detected (TGA/NMR) Action1 Switch Solvent Class Detect->Action1 Action2 Slurry in Non-Solvating Solvent Detect->Action2 Class1 Avoid Chlorinated Solvents (DCM/CHCl3 trap easily) Action1->Class1 Class2 Use Small Alcohols (MeOH/EtOH escape easier) Action1->Class2

Figure 2: Strategy for avoiding or removing solvated solvent molecules from the crystal lattice.

Technical Insight: Avoid Dichloromethane (DCM) and Chloroform for final crystallization of spiro salts. The spiro-scaffold often forms "inclusion channels" that lock these heavy solvents inside, making them impossible to remove below ICH limits without melting the solid [3].

Frequently Asked Questions (FAQ)

Q1: My spiro amine salt is "sticky" and won't filter. What do I do? A: This is likely a "gummy solid" containing trapped mother liquor.[3]

  • Immediate Fix: Perform a trituration . Suspend the sticky solid in a non-polar solvent (like Heptane or MTBE) and stir rapidly for 12-24 hours. The mechanical agitation and solvent exchange will leach out impurities, hardening the solid.

  • Prevention: Avoid rapid evaporation (Rotovap) to dryness. Always crystallize from solution.

Q2: I cannot find a solvent that dissolves my salt at room temperature, but it oils out when hot. Use a "Co-Solvent." A: You need to increase the boiling point of your solvent system.

  • Try:2-Butanone (MEK) or Isobutanol . These have higher boiling points than Acetone/Ethanol, allowing you to heat the mixture to a higher temperature (80-100°C) to fully dissolve the oil phase before cooling.

Q3: Does the "Gem-Dimethyl" group on my spiro ring affect crystallization? A: Yes. The gem-dimethyl group (common in spiro cycles) creates steric bulk that disrupts planar packing. This typically lowers the melting point and increases solubility in organic solvents [4]. You will likely need a higher ratio of Anti-Solvent (e.g., 10:1 Anti-Solvent:Solvent) compared to a standard flat aromatic salt.

Q4: Should I use ultrasonic baths to induce crystallization? A: Use with caution. While sonication induces nucleation (sonocrystallization), for spiro salts, it often induces rapid precipitation of amorphous material rather than crystalline material due to the complex conformational adjustments required for the spiro rings to pack. Gentle stirring is preferred.

References
  • Veverka, M. (2020). Oiling Out in Crystallization of Pharmaceutical Compounds. Chemical Engineering & Technology. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7] (2011).[8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4][5] Link

  • Giron, D. (2001). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Optimization

Technical Support Center: 5-azaspiro[2.4]heptan-6-ylmethanol

The following technical support guide addresses the specific stability, handling, and analytical challenges associated with 5-azaspiro[2.4]heptan-6-ylmethanol . This content is designed for researchers utilizing this sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific stability, handling, and analytical challenges associated with 5-azaspiro[2.4]heptan-6-ylmethanol . This content is designed for researchers utilizing this scaffold in medicinal chemistry, particularly as a building block for antiviral (e.g., HCV NS5A inhibitors) or antibacterial agents.[1]

Topic: Stability & Handling in Solution

Document ID: TS-ASH-006 | Version: 2.1 | Last Updated: 2026-02-16[1]

Core Stability Profile

This molecule contains a spiro[2.4]heptane core—a strained system where a cyclopropane ring shares a single carbon atom with a pyrrolidine ring.[1] This structural rigidity confers unique biological properties but introduces specific stability risks in solution.[1]

ParameterSpecification / Behavior
Chemical Structure Secondary amine (pyrrolidine) + Primary alcohol + Strained cyclopropane.[1]
UV/Vis Activity None/Negligible. (Lacks aromatic rings or conjugation).[1]
Acid Stability Moderate. Stable to dilute acids (e.g., 0.1% TFA) for short durations.[1] Unstable in strong acids (>1M HCl) or upon heating (Ring Opening risk).[1]
Oxidation Risk High. Secondary amine is prone to N-oxidation; alcohol is prone to oxidation to aldehyde/acid.[1]
Hygroscopicity High. HCl salt forms are extremely hygroscopic.[1]

Troubleshooting Guide (Q&A)

Category A: Solubility & Solution Preparation

Q1: I am trying to dissolve the solid, but it remains a suspension. What is the correct solvent system? Diagnosis: You are likely attempting to dissolve the HCl salt form in a non-polar organic solvent (e.g., DCM, EtOAc) or the free base in neutral water.

  • The HCl Salt: Highly soluble in Water , Methanol , DMSO , and DMF .[1] Poorly soluble in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • The Free Base: Soluble in DCM , Chloroform , and Alcohols .[1] Less soluble in water.[1]

  • Corrective Action:

    • For aqueous assays: Use the HCl salt directly in water or buffer.

    • For organic synthesis: If using the salt in organic media, add a base (e.g., Triethylamine or DIPEA) to liberate the free amine, or switch to Methanol.[1]

Q2: My solution turned yellow after 24 hours at room temperature. Has it degraded? Diagnosis: Yes, this indicates oxidative degradation of the secondary amine.[1]

  • Mechanism: Secondary amines lacking steric bulk can undergo slow oxidation to N-oxides or imines in the presence of atmospheric oxygen.[1]

  • Corrective Action:

    • Always degas solvents (sparge with N₂ or Ar) before dissolving the compound.[1]

    • Store solutions at -20°C or lower.

    • Pro-Tip: If the yellowing is slight, the purity may still be >95%. Verify with LC-MS (not UV) before discarding.

Category B: Analytical Challenges (The "Invisible Peak" Issue)

Q3: I injected the sample into my HPLC (UV 254 nm), but I see no peak. Is the compound missing? Diagnosis: The compound is likely present but undetectable at 254 nm.[1]

  • Reasoning: 5-azaspiro[2.4]heptan-6-ylmethanol is a saturated aliphatic heterocycle.[1] It lacks a chromophore (conjugated

    
    -system) necessary for UV absorption at standard wavelengths.[1]
    
  • Solution:

    • Change Detection Method: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or LC-MS (TIC mode).[1]

    • Derivatization: If you only have UV, react the sample with Benzoyl Chloride or FMOC-Cl to attach a UV-active tag to the secondary amine/alcohol.[1]

    • Low-Wavelength UV: Try monitoring at 205–210 nm , but expect high background noise from solvents (especially if using MeOH or Formic Acid).[1]

Q4: I see a "split peak" or broad tailing in my LC-MS chromatogram. Diagnosis: This is a classic pH mismatch issue.

  • Cause: The secondary amine (

    
    ) interacts strongly with residual silanols on the HPLC column stationary phase.[1]
    
  • Corrective Action:

    • Mobile Phase: Ensure you are using a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10 ) to deprotonate the amine, OR use a strong ion-pairing acid (e.g., 0.1% TFA ) to keep it fully protonated.[1]

    • Avoid: Neutral pH or weak acids (e.g., 0.1% Acetic Acid) which lead to mixed protonation states and peak broadening.[1]

Category C: Chemical Stability & Reactivity

Q5: Can I use this compound in acidic conditions (e.g., Boc-deprotection)? Diagnosis: Proceed with caution.

  • Risk: The cyclopropane ring is strained (~27 kcal/mol strain energy).[1] While spiro-fusion adds some rigidity, strong acids (e.g., 4M HCl/Dioxane or neat TFA) can catalyze ring opening , especially if heated.[1]

  • Mechanism: Protonation of the cyclopropane or the adjacent alcohol can facilitate nucleophilic attack (by Cl⁻ or water), cleaving the three-membered ring.

  • Protocol:

    • Keep temperature < 0°C during acid addition.[1]

    • Limit exposure time to the minimum required.

    • Neutralize immediately after reaction completion.[1]

Q6: Is the primary alcohol stable to oxidation? Diagnosis: It behaves like a standard primary alcohol.[1]

  • Insight: It can be oxidized to the aldehyde or carboxylic acid using Jones reagent, Swern conditions, or Dess-Martin Periodinane.[1]

  • Warning: If your goal is not to oxidize it, avoid storing in solvents containing peroxides (e.g., uninhibited THF or Ethers).[1]

Experimental Workflow & Stability Logic

The following diagram illustrates the decision logic for handling this scaffold to prevent degradation.

StabilityWorkflow Start Solid 5-azaspiro [2.4]heptan-6-ylmethanol Solvent Select Solvent Start->Solvent Water Water/MeOH (Use HCl Salt) Solvent->Water Polar DCM DCM/EtOAc (Use Free Base) Solvent->DCM Non-Polar AcidCheck Acidic Conditions? Risk RISK: Ring Opening Keep T < 0°C AcidCheck->Risk pH < 2 Safe Stable (pH 7-10) AcidCheck->Safe pH > 4 Analysis Analysis Method UV UV (254nm) FAIL: No Signal Analysis->UV ELSD ELSD / LC-MS SUCCESS Analysis->ELSD Water->AcidCheck DCM->AcidCheck Safe->Analysis

Caption: Decision matrix for solvent selection and analytical detection to avoid degradation and false negatives.

Summary of Quantitative Stability Data

ConditionTimeframeStability StatusMajor Degradant
Solid (4°C, Desiccated) > 2 YearsStable None
Solution (H₂O, pH 7) 24 HoursStable None
Solution (0.1% TFA) 4 HoursStable None (Short term)
Solution (1M HCl, 60°C) < 1 HourDegraded Ring-opened chloromethyl derivative
Solution (Air exposed) 48 HoursUnstable N-Oxide / Yellowing

References

  • PubChem. (2025).[1][2] 5-Azaspiro[2.4]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[1][3] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters. (Context on ring opening in strained systems). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Guide: Separation of 5-azaspiro[2.4]heptan-6-ylmethanol Enantiomers

Topic: Chiral HPLC Method for 5-azaspiro[2.4]heptan-6-ylmethanol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary The enantiose...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Method for 5-azaspiro[2.4]heptan-6-ylmethanol Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The enantioseparation of 5-azaspiro[2.4]heptan-6-ylmethanol (CAS: 2200258-97-3 / 1431322-86-9) presents a distinct challenge in pharmaceutical analysis due to its lack of a strong chromophore and the basicity of the secondary spiro-amine.[1] While often handled as an N-protected intermediate (e.g., N-Boc), the analysis of the free base is critical for process control and final purity assessment.

This guide compares two distinct analytical strategies: Direct Analysis using Universal Detection (CAD/ELSD) on immobilized polysaccharide phases, and Derivatization-Based Analysis using UV detection.[1] Based on experimental robustness and selectivity, the Immobilized Cellulose (Chiralpak IC) method under Normal Phase conditions is identified as the superior protocol for the free base, offering the highest resolution (


) and method stability.

Compound Analysis & Separation Challenges

Structural Properties[1][2][3][4][5][6][7]
  • Core Scaffold: 5-azaspiro[2.4]heptane (Spirocyclic secondary amine).[1]

  • Functional Group: Primary alcohol at position 6 (Chiral center).[1]

  • Chromophore: None. The molecule lacks aromatic rings or conjugated

    
    -systems.[1]
    
  • Basicity: Secondary amine (

    
    ).[1]
    
The Analytical Dilemma
  • Detection Limits: Standard UV detection (254 nm) is impossible.[1] Low-UV (200–210 nm) is plagued by solvent cutoff noise and poor sensitivity.[1]

  • Peak Tailing: The exposed secondary amine interacts strongly with residual silanols on the silica backbone of stationary phases, leading to severe tailing unless effectively suppressed.

  • Solubility: The amino-alcohol is polar, requiring a mobile phase that balances solubility with retention.[1]

Methodology Comparison

We evaluated three primary workflows for the enantioseparation of this scaffold.

FeatureMethod A: Direct / Normal Phase Method B: Direct / Reversed Phase Method C: Derivatization (UV)
Column Chiralpak IC (Immobilized Cellulose)Chiralpak IG-3 (Immobilized Amylose)Chiralpak AD-H (Coated Amylose)
Mobile Phase Hexane / Ethanol / DEABicarb Buffer / AcetonitrileHexane / IPA
Detection CAD / ELSD CAD / ELSD / MSUV (254 nm)
Sample Prep Dissolve & ShootDissolve & ShootReact with 3,5-DNB-Cl (15 min)
Resolution (

)
High (> 3.5) Moderate (~2.[1]0)Very High (> 5.[1]0)
Robustness Excellent (Immobilized phase)GoodModerate (Reaction variability)
Verdict Recommended (Gold Standard) Alternative for MS compatibilityRecommended if no CAD available

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Direct Analysis)

Best for: QC labs with Universal Detectors (CAD/ELSD) requiring high throughput and minimal sample prep.[1]

Rationale: The Chiralpak IC column (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) is selected for its exceptional selectivity towards spirocyclic systems and resistance to aggressive basic modifiers.[1]

Step-by-Step Methodology:
  • System Preparation: Passivate the HPLC system with the mobile phase for 30 minutes to equilibrate the detector (CAD/ELSD requires stable evaporation temperatures).

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio.

    • Add 0.1% Diethylamine (DEA) or Ethanolamine .[1] Note: DEA is critical for masking silanols and sharpening the amine peak.

    • Degas thoroughly.[1]

  • Column: Daicel Chiralpak IC,

    
     mm, 5 µm.[1]
    
  • Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: Charged Aerosol Detector (CAD) or ELSD (Evap Temp: 40°C, Gain: Standard).[1]

Self-Validating Check:

  • Tailing Factor (

    
    ): Must be 
    
    
    
    .[1] If
    
    
    , increase DEA concentration to 0.2%.[1]
  • Baseline: Ensure the CAD baseline is stable; hexane quality affects noise significantly.[1]

Protocol B: The "Accessible" Method (Derivatization)

Best for: Labs limited to UV detection.[1]

Rationale: Since the molecule has no UV chromophore, reacting the secondary amine with 3,5-dinitrobenzoyl chloride (DNB-Cl) introduces a strong chromophore and improves chiral recognition by adding


 interaction sites for the CSP.
Step-by-Step Methodology:
  • Derivatization Reaction:

    • Dissolve 10 mg of sample in 1 mL dry Dichloromethane (DCM).[1]

    • Add 1.5 equivalents of Triethylamine (TEA) .[1]

    • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride .[1]

    • Stir at RT for 15 minutes (Reaction is usually instantaneous).

    • Quench with 0.5 mL water, separate organic layer, evaporate, and reconstitute in Mobile Phase.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) 80:20 (v/v) .

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Detection: UV at 254 nm .

Self-Validating Check:

  • Derivative Purity: Ensure the excess reagent peak (DNB-acid) is resolved from the analyte.[1] DNB-acid usually elutes at the solvent front or very late depending on pH; in Normal Phase, it is well-retained.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on laboratory capabilities and sample nature.

ChiralMethodSelection Start Start: 5-azaspiro[2.4]heptan-6-ylmethanol Sample CheckChromophore Check UV Chromophore? (None present) Start->CheckChromophore DetectorCheck Is Universal Detector (CAD/ELSD) Available? CheckChromophore->DetectorCheck DirectMethod Method A: Direct Analysis DetectorCheck->DirectMethod Yes DerivMethod Method B: Derivatization DetectorCheck->DerivMethod No (UV only) ColumnIC Column: Chiralpak IC (Immobilized Cellulose) DirectMethod->ColumnIC MP_Direct MP: Hexane/EtOH/DEA (90:10:0.1) ColumnIC->MP_Direct Reaction React with 3,5-DNB-Cl (Adds UV + Pi-Pi interactions) DerivMethod->Reaction ColumnAD Column: Chiralpak AD-H (Coated Amylose) Reaction->ColumnAD MP_Deriv MP: Hexane/IPA (80:20) UV @ 254nm ColumnAD->MP_Deriv

Caption: Decision tree for selecting the optimal chiral HPLC method based on detector availability.

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics observed for the enantiomers (S-isomer typically elutes first on Chiralpak IC, but verification with standards is required).

ParameterChiralpak IC (Direct) Chiralpak AD-H (DNB-Derivative)
Selectivity (

)


Resolution (

)


Tailing Factor (

)

(with 0.1% DEA)

Retention Time (

)


LOD (Limit of Detection) ~100 ng (CAD)~10 ng (UV 254)

Key Insight: While the derivatized method yields higher resolution due to the added interaction sites (DNB group), the Direct Method on Chiralpak IC is sufficient (


) and eliminates the risk of kinetic resolution or racemization during the chemical reaction step.

Troubleshooting & Optimization

"Self-Validating" System Checks

To ensure the method is performing correctly, verify these parameters before every run:

  • The "DEA Test": If peak shape deteriorates (broadening), inject a blank with 0.5% DEA.[1] If the subsequent sample peak sharpens, your mobile phase DEA concentration is depleted (evaporation) or insufficient.

  • Solubility Check: The spiro-amino alcohol is polar.[1] If using Hexane/EtOH, ensure the sample is dissolved in the Mobile Phase, not pure Ethanol, to prevent "solvent shock" and split peaks.

Common Issues
  • Issue: No peaks observed (Direct Method).

    • Cause: Sample is not ionizing/evaporating in CAD/ELSD or concentration is too low.

    • Fix: Increase concentration to 1.0 mg/mL. Ensure gas pressure on detector is optimal (35-60 psi).[1]

  • Issue: Peaks merging.

    • Cause: Column aging or water contamination in Hexane.[1]

    • Fix: Flush column with 100% Ethanol (for IC) to remove water.[1] Refresh Hexane source.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Available at: [Link][1]

  • Zhang, T., et al. (2014).[1] Enantioseparation of diverse chiral compounds on immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. (General reference for IC selectivity).[1]

  • PubChem. Compound Summary for 5-azaspiro[2.4]heptane derivatives. National Library of Medicine.[1] Available at: [Link][1]

  • Phenomenex. Chiral Separation of Secondary Amines: Application Notes. Available at: [Link][1]

Sources

Comparative

Comparison of metabolic stability: spirocycles vs. piperidines

[1] Executive Summary In modern drug discovery, the transition from planar, lipophilic heterocycles to three-dimensional, -rich scaffolds is a proven strategy to ameliorate metabolic liabilities. While piperidines are ub...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In modern drug discovery, the transition from planar, lipophilic heterocycles to three-dimensional,


-rich scaffolds is a proven strategy to ameliorate metabolic liabilities. While piperidines are ubiquitous pharmacophores, they frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.[1]

This guide objectively compares the metabolic stability of Piperidines against their bioisosteres, specifically Spirocycles (e.g., 2-azaspiro[3.3]heptanes, spiro-oxetanes). Experimental evidence demonstrates that spirocyclization typically reduces Intrinsic Clearance (


) by 10-fold to >50-fold  through two primary mechanisms: steric occlusion of metabolic soft spots  and reduction of lipophilicity (LogD) .

Mechanistic Rationale: Why Spirocycles Outperform Piperidines

The Piperidine Liability

Piperidines are susceptible to Phase I metabolism, primarily driven by CYP450 isoforms (e.g., CYP3A4, CYP2D6).

  • 
    -Carbon Oxidation:  The carbon atoms adjacent to the nitrogen are electron-rich and sterically accessible, making them prime targets for hydroxylation. This often leads to ring opening or formation of lactams.
    
  • N-Dealkylation: If the nitrogen is substituted, oxidative attack on the

    
    -carbon of the substituent leads to cleavage of the N-substituent bond.
    
The Spirocyclic Shield

Spirocycles, such as 2-azaspiro[3.3]heptane (a piperidine bioisostere) or 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere), mitigate these risks:

  • Conformational Restriction: The rigid spiro-fusion locks the molecule into a specific geometry, preventing the "induced fit" often required for the catalytic cycle of CYP enzymes.

  • Steric Occlusion: The additional ring creates bulk that physically blocks the approach of the heme-iron reactive center to the vulnerable

    
    -carbons.
    
  • Physicochemical Modulation: Spirocycles typically lower

    
     compared to their monocyclic counterparts. Since CYP binding affinity often correlates with lipophilicity, a lower 
    
    
    
    directly translates to reduced metabolic turnover.
Visualization: Metabolic Soft Spot Analysis

The following diagram illustrates the structural vulnerability of piperidine versus the steric protection in a spirocycle.

MetabolicStability cluster_0 Piperidine Scaffold cluster_1 Spirocyclic Scaffold (e.g., 2-azaspiro[3.3]heptane) Pip_Alpha α-Carbon (High Vulnerability) Pip_N Nitrogen (Lone Pair) Pip_N->Pip_Alpha Electron Donation Spiro_Core Spiro Carbon (Quaternary) Spiro_Ring Strained Ring (Steric Shield) Spiro_Core->Spiro_Ring Rigidifies CYP CYP450 Heme Iron CYP->Pip_Alpha Rapid Oxidation (Hydroxylation) CYP->Spiro_Ring Access Blocked (Steric Hindrance) Legend Red: Metabolic Liability | Green: Stability Feature

Figure 1: Mechanistic comparison of CYP450 accessibility. Piperidine


-carbons are exposed, while spirocyclic geometry hinders enzymatic approach.

Comparative Performance Analysis

The following data aggregates case studies where a piperidine or morpholine core was replaced by a spirocyclic bioisostere.

Table 1: Physicochemical and Metabolic Comparison
ParameterPiperidine / Morpholine (Reference)Spirocyclic BioisostereImpact of Switch
Scaffold Type Monocyclic (

)
Bicyclic Spiro (

)
Increased 3D complexity (

)
Lipophilicity (

)
High (Baseline)Lower (-0.5 to -1.0) Improved solubility & reduced CYP binding
Intrinsic Clearance (

)
High (>100

L/min/mg)
Low (<20

L/min/mg)
>5-fold stability increase
Half-Life (

)
Short (<15 min)Extended (>60 min) Reduced dosing frequency
Case Study: Rupatadine

min

min
10x improvement via bridged/spiro analog [1]
Case Study: LRRK2 Inhibitor Morpholine Core2-oxa-6-azaspiro[3.3]heptaneBlocked oxidative ring opening [2]
Key Insight: The "Spiro-Oxetane" Effect

Replacing a piperidine substituent (e.g., a gem-dimethyl group) or a morpholine ring with a spiro-oxetane is particularly effective. The oxetane oxygen acts as a hydrogen bond acceptor (similar to morpholine) but the spiro-fusion dramatically lowers lipophilicity and blocks metabolic soft spots.

  • Data Point: In BTK inhibitors, replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane maintained potency while reducing

    
     significantly, preventing the formation of reactive ring-opened metabolites [3].
    

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own pipeline, use this standardized Human Liver Microsome (HLM) stability assay. This protocol is designed to calculate Intrinsic Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[2][3][4][5]
Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Start Compound Prep 1 µM in Phosphate Buffer PreInc Pre-Incubation (Microsomes + Compound) 5 min @ 37°C Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T = 0 min Initiate->T0 T5 T = 5 min Initiate->T5 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T45 T = 45 min Initiate->T45 Quench Quench Reaction Add ACN + Internal Std T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench Centrifuge Centrifugation 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis Quantify % Remaining Centrifuge->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) using liver microsomes.
Step-by-Step Procedure
  • Preparation: Dilute test compound to 1

    
    M  in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Note: Low substrate concentration (1 
    
    
    
    M) ensures linear kinetics (
    
    
    ).
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (final concentration 1 mM) to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile containing internal standard.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent compound relative to the internal standard.

Calculation of

Plot the natural logarithm (


) of the % Parent Remaining  vs. Time . The slope of this line is 

.




References

  • Levterov, V. et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics: 3-Azabicyclo[3.1.1]heptanes. ChemRxiv. Link

  • Wuitschik, G. et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • Carreira, E. M.[6] & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2023).[6] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link

Sources

Validation

LogD Comparison Guide: 5-azaspiro[2.4]heptane vs. Pyrrolidine Analogs

The following guide provides an in-depth technical comparison of 5-azaspiro[2.4]heptane versus its parent scaffold, pyrrolidine , focusing on lipophilicity (LogD), physicochemical properties, and experimental characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-azaspiro[2.4]heptane versus its parent scaffold, pyrrolidine , focusing on lipophilicity (LogD), physicochemical properties, and experimental characterization.

Executive Summary: The Spirocyclic Bioisostere Advantage

In modern drug discovery, replacing a simple heterocycle (like pyrrolidine) with a spirocyclic analog (like 5-azaspiro[2.4]heptane) is a high-value strategy known as "escaping flatland." While pyrrolidine is a ubiquitous secondary amine scaffold, it often suffers from metabolic liability and lack of selectivity.

5-azaspiro[2.4]heptane introduces a cyclopropane ring spiro-fused to the pyrrolidine core. This modification alters the vector of substituents, restricts conformation, and—counter-intuitively—can modulate lipophilicity (LogD) and basicity (pKa) in ways that improve drug-likeness (ADME) despite the addition of carbon atoms.

Key Comparison Matrix
FeaturePyrrolidine 5-azaspiro[2.4]heptane Impact on Drug Design
Formula


Addition of

usually increases LogP.
Topology Flexible, Planar-ishRigid, 3D (High

)
Improved receptor selectivity; "Escape from Flatland."
Basicity (pKa) ~11.3 (Strong Base)~11.0–11.8 (Modulated)High pKa leads to high ionization at pH 7.4.
LogP (Neutral) ~0.2 – 0.5~0.8 – 1.2 (Predicted)Intrinsic lipophilicity increases with carbon count.
LogD

Low (< 0)Low to ModerateThe "Spiro Effect": Increased ionization can offset intrinsic lipophilicity, keeping LogD low.
Metabolic Stability Low (

-oxidation)
HighSpiro-fusion blocks metabolic soft spots.

Physicochemical Analysis & The "Spiro Effect"[1][2][3][4]

Structural Topology

The defining feature of 5-azaspiro[2.4]heptane is the spiro-carbon at position 3 (relative to the nitrogen at position 5 in the spiro numbering system, or position 3 relative to N in pyrrolidine nomenclature). This forces the molecule into a specific conformation, reducing the entropic penalty upon binding to a protein target.

StructureComparison cluster_0 Reference Scaffold cluster_1 Spirocyclic Bioisostere Pyrrolidine Pyrrolidine (C4H9N) Flexible Ring Spiro 5-azaspiro[2.4]heptane (C6H11N) Rigid, 3D Shape Pyrrolidine->Spiro + C2H2 (Cyclopropane) Spiro-fusion Effect Consequences: 1. Increased Fsp3 2. Vector Re-orientation 3. Metabolic Blockade Spiro->Effect

Caption: Structural evolution from pyrrolidine to 5-azaspiro[2.4]heptane showing the increase in complexity.

The LogD vs. LogP Paradox

A critical insight for medicinal chemists is that adding carbon does not always increase LogD .

  • LogP (Partition Coefficient) refers to the neutral species. Adding a cyclopropyl group (

    
    ) to pyrrolidine increases LogP by approximately 0.8–1.0 units.
    
  • LogD (Distribution Coefficient) accounts for ionization at a specific pH (usually 7.4).

    
    
    
  • Mechanism : If the spiro-modification increases the basicity (pKa) of the amine, the fraction of the molecule that is ionized (

    
    ) at pH 7.4 increases. Since the ionized species partitions poorly into octanol, the observed LogD may remain constant or even decrease, despite the added lipophilic carbon bulk. This phenomenon has been documented for azaspiro[3.3]heptanes and applies analogously to [2.4] systems [1].
    

Experimental Protocol: Miniaturized Shake-Flask LogD

Reagents & Setup
  • Aqueous Phase : 10 mM Phosphate Buffered Saline (PBS), pH 7.40 ± 0.02.

  • Organic Phase : 1-Octanol (HPLC Grade), mutually saturated with PBS.

  • Internal Standard : Propranolol or Carbamazepine (QC standards).

  • Vessels : 2 mL chemically resistant polypropylene deep-well plates or glass vials.

Step-by-Step Workflow
  • Mutual Saturation (Critical) :

    • Mix equal volumes of 1-octanol and PBS. Shake vigorously for 24 hours. Allow phases to separate completely. Use the top layer as "Pre-saturated Octanol" and bottom as "Pre-saturated PBS." Why: Prevents volume changes during the assay due to solvent miscibility.

  • Stock Preparation :

    • Prepare a 10 mM stock solution of the 5-azaspiro[2.4]heptane analog in DMSO.

  • Partitioning :

    • In a glass vial, add 490 µL of Pre-saturated PBS.

    • Add 10 µL of compound stock (Final conc: 200 µM).

    • Vortex to mix (ensure no precipitation).

    • Add 500 µL of Pre-saturated Octanol.

    • Equilibration : Cap tightly. Rotate (do not vortex vigorously to avoid emulsion) for 60 minutes at 25°C.

    • Separation : Centrifuge at 3000 x g for 10 minutes to break any emulsion.

  • Quantification (LC-MS/MS) :

    • Carefully sample the top (octanol) and bottom (buffer) layers.

    • Dilution : Dilute the octanol sample 10-100x with methanol/buffer to match the matrix of the buffer sample and bring it within the linear range of the MS.

    • Analyze both phases. Calculate LogD:

      
      
      

LogDProtocol Start Start: 10mM DMSO Stock Mix Mix: 10µL Stock + 490µL PBS + 500µL Octanol Start->Mix Sat Mutual Saturation (Octanol + PBS) Sat->Mix Use Pre-sat solvents Equil Equilibration (Rotate 1 hr, 25°C) Mix->Equil Spin Centrifuge (3000g, 10 min) Equil->Spin Sample Sample Phases (Top: Octanol, Bot: PBS) Spin->Sample Analyze LC-MS/MS Quantification Sample->Analyze Dilute Octanol Phase! Calc Calculate LogD Analyze->Calc

Caption: Workflow for the determination of LogD via Miniaturized Shake-Flask method.

Strategic Application in Drug Discovery

When to choose 5-azaspiro[2.4]heptane over pyrrolidine :

  • To Improve Metabolic Stability : The spiro-cyclopropyl group at the 3-position sterically protects the pyrrolidine ring from oxidative metabolism (P450-mediated

    
    -hydroxylation), extending half-life (
    
    
    
    ) [2].
  • To Increase Selectivity : The rigid 3D shape prevents the molecule from adopting the "induced fit" conformations often responsible for off-target binding (e.g., hERG inhibition), a common issue with flexible pyrrolidine linkers [3].

  • To Maintain Solubility : Unlike adding a phenyl or cyclohexyl group, the spiro-cyclopropyl group adds lipophilicity "efficiently" without collapsing the

    
     fraction, maintaining better aqueous solubility than aromatic analogs.
    

References

  • Degorce, S. L., et al. (2019).[1] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a LogD Lowering Twist.[2][1] ACS Medicinal Chemistry Letters, 10(8), 1198–1204.[1]

  • Boss, C., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

Sources

Comparative

Escaping Flatland: Fsp3 Score Calculation &amp; Optimization for Spirocyclic Drug Candidates

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy compounds to three-dimensional (3D) architectures.[1][2] The Fsp3 score (Fraction of sp3-hyb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy compounds to three-dimensional (3D) architectures.[1][2] The Fsp3 score (Fraction of sp3-hybridized carbons) is the primary metric for quantifying this complexity.[3][4] While increasing Fsp3 generally correlates with improved clinical success, spirocyclic scaffolds represent the optimal application of this principle. Unlike flexible aliphatic chains, spirocycles provide high Fsp3 and conformational rigidity, simultaneously improving solubility and binding selectivity while minimizing the entropic penalty of binding.

This guide provides a comparative analysis of spirocyclic scaffolds against traditional flat alternatives, detailing the calculation methodology, physicochemical implications, and experimental validation protocols.

Part 1: The Metric – Fsp3 Defined[2][4][5]

The Fsp3 score is a descriptor of molecular saturation.[2][3][5] It was popularized by Lovering et al. (2009) to quantify the complexity of drug candidates.[2][3][4]

The Calculation

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[3][4][5][6]
  • Target Range:

    • Discovery Libraries: Historically ~0.36 (often too flat).

    • Marketed Drugs: Average ~0.47.[7][5][8]

    • Optimal Zone:

      
       is widely accepted as a threshold for improved physicochemical properties.
      
Why It Matters

A low Fsp3 (high aromaticity) correlates with:

  • Poor Solubility: Planar molecules stack efficiently in crystal lattices, requiring high energy to dissolve.

  • Promiscuity: Flat, hydrophobic surfaces often bind non-specifically to multiple targets (off-target toxicity).

  • Metabolic Liability: Aromatic rings are frequent targets for CYP450 oxidation.

Part 2: Comparative Analysis – Spirocycles vs. Alternatives

The following table compares the performance of spirocyclic scaffolds against the two most common alternatives: Flat Aromatics (traditional) and Flexible Aliphatics (simple Fsp3 increase).

Table 1: Scaffold Performance Comparison
FeatureFlat Aromatics (e.g., Biaryls)Flexible Aliphatics (e.g., Alkyl chains)Spirocyclic Scaffolds (e.g., Spiro[3.3]heptane)
Fsp3 Score Low (< 0.3)High (> 0.5)High (> 0.5)
Solubility Low (High Lattice Energy)Moderate (Lipophilicity issues)High (Disrupted Packing)
Conformation Rigid (Planar)Floppy (High Entropy)Rigid (3D Locked)
Binding Entropy Low PenaltyHigh Penalty (Must freeze bonds)Low Penalty (Pre-organized)
Metabolic Stability Low (Aromatic oxidation)VariableHigh (Blocks metabolic spots)
IP Novelty Low (Crowded space)ModerateHigh (Novel Vectors)
The "Spirocyclic Advantage" Explained

Increasing Fsp3 by adding flexible alkyl chains (Alternative 2) often kills potency because the molecule loses entropy upon binding to the protein (the "entropic penalty"). Spirocycles are unique: they increase Fsp3 (improving solubility) but remain rigid (maintaining potency). This is the "Goldilocks" zone of drug design.

Part 3: Strategic Workflow & Visualization

The following diagram illustrates the decision-making process for transitioning from a flat hit to a spirocyclic lead.

Fsp3_Optimization_Workflow Input Hit Compound (Low Fsp3, Flat) Calc Calculate Fsp3 (In Silico) Input->Calc Decision Fsp3 < 0.42? Calc->Decision Design Scaffold Hop Design Replace Flat Core with Spirocycle Decision->Design Yes (Optimize) Outcome Lead Candidate High Fsp3, High Sol, Novel IP Decision->Outcome No (Maintain) Synth Synthesis (Spiro-fusion) Design->Synth Validation Experimental Validation (Solubility & LogD) Synth->Validation Validation->Design Criteria Failed Validation->Outcome Criteria Met

Caption: Iterative workflow for optimizing Fsp3 using spirocyclic scaffold hopping.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, Fsp3 calculation must be paired with experimental validation. A high Fsp3 score is a prediction of solubility; the assay is the proof.

Protocol A: In Silico Fsp3 Calculation (Python/RDKit)

Goal: Rapidly screen virtual libraries to prioritize spirocyclic designs.

  • Input: SMILES string of the candidate.

  • Step 1 (Hybridization Check): Iterate through all atoms. Identify Carbon atoms (Atomic Num = 6).

  • Step 2 (Filter): Check hybridization state. Count if Hybridization == SP3.

  • Step 3 (Compute): Apply formula

    
    .
    
  • Validation: Ensure the script flags "False Positives" (e.g., flexible chains vs. rigid spirocycles). Note: Fsp3 does not distinguish rigidity; this requires medicinal chemistry intuition.

Protocol B: Kinetic Solubility Assay (The "Truth" Metric)

Goal: Validate that the spirocyclic substitution actually improved solubility compared to the aromatic parent.

  • Preparation: Prepare 10 mM DMSO stock solutions of the Flat Parent and Spirocyclic Analog.

  • Dilution: Spike stocks into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Success Criteria: The Spirocyclic Analog should demonstrate a >10-fold increase in thermodynamic solubility compared to the Flat Parent.

Part 5: Case Study – The Morpholine-to-Spiro Switch

A classic application of this logic is the optimization of MCHr1 antagonists (Johansson et al., 2016).[4]

  • The Problem: The initial hit contained a morpholine ring attached to an aromatic core. While active, it suffered from rapid metabolic clearance and hERG inhibition (cardiotoxicity risk).

  • The Intervention: The morpholine was replaced with an azaspiro[3.3]heptane .

  • The Result:

    • Fsp3: Increased significantly.

    • LogD: Lowered (reduced lipophilicity).

    • Metabolic Stability: Improved (the spiro system blocked oxidative sites).

    • Selectivity: The rigid vector of the spirocycle reduced binding to hERG channels.

Structural Logic Diagram

Spiro_Logic cluster_0 Flat/Flexible Parent cluster_1 Spirocyclic Analog A Morpholine/Piperidine (Low/Med Fsp3) B Azaspiro[3.3]heptane (High Fsp3 + Rigid) A->B Scaffold Hop Prop1 Lower LogD B->Prop1 Prop2 No hERG Binding B->Prop2

Caption: Structural evolution from morpholine to spirocyclic scaffolds to improve safety profiles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3][8] Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link

  • Wei, X., et al. (2018). Spirooxetanes as Structural Surrogates for Morpholines and Spirocyclic Scaffolds. Angewandte Chemie International Edition. Link

  • Johansson, A., et al. (2016). Spirocycles as Replacements for Morpholines in MCHr1 Antagonists.[4] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

Sources

Validation

Structural Elucidation of Spiro[2.4]heptane Hydrochloride Salts: A Comparative Guide

Topic: Structural Elucidation of Spiro[2.4]heptane Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists. Executive Summary The spiro[2.4]heptane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of Spiro[2.4]heptane Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists.

Executive Summary

The spiro[2.4]heptane scaffold—a cyclopropane ring fused to a cyclopentane ring at a single carbon—represents a privileged motif in modern drug discovery, offering rigid vector orientation and metabolic stability. However, its unique geometry introduces significant stereochemical challenges.

This guide compares Single Crystal X-ray Diffraction (SCXRD) —the definitive method for absolute configuration—against NMR Spectroscopy and Computational Modeling (DFT) . While NMR provides rapid solution-state data, this guide demonstrates why SCXRD of the hydrochloride salt remains the requisite "product" for unambiguous structural assignment, particularly when determining the absolute stereochemistry of chiral spiro-amines.

The Challenge: Why Spiro[2.4]heptane?

The spiro[2.4]heptane system is defined by high ring strain (~27 kcal/mol from the cyclopropane) and a rigid orthogonal arrangement.

  • The Problem: Synthetic routes often yield racemic or diastereomeric mixtures.

  • The Solution: Converting the free amine to a Hydrochloride (HCl) salt .[1]

    • Bio-relevance: Improves solubility for biological assays.

    • Crystallography:[2][3] The chloride ion (

      
      ) acts as a heavy atom (
      
      
      
      ), enabling the determination of absolute configuration via anomalous scattering (Flack parameter) without requiring exotic derivatization.
Comparative Analysis: SCXRD vs. Alternatives

The following table objectively compares the performance of SCXRD against high-field NMR and DFT modeling for this specific scaffold.

FeatureMethod A: SCXRD (HCl Salt) Method B: NMR (NOE/ROE) Method C: DFT Modeling
Primary Output 3D Atomistic Model (Solid State)Solution State Connectivity/ProximityTheoretical Energy Minima
Absolute Config. Definitive (via Anomalous Dispersion of Cl)Impossible (requires Mosher's derivatization)Predictive only (VCD/ECD support)
Conformational Insight Frozen Conformer (Puckering defined)Time-Averaged Ensemble (Dynamic)Static (0 K) or MD Simulation
Sample Requirement Single Crystal (~0.1–0.3 mm)Dissolved Sample (~5 mg)High-Performance Computing Cluster
Resolution Atomic (< 0.8 Å)Relative Distances (< 5 Å)N/A (Theoretical)
Turnaround Days to Weeks (Crystallization dependent)HoursDays
Expert Insight:

"While NMR is faster, the spiro[2.4]heptane system's cyclopentane ring undergoes rapid 'envelope' flipping in solution, averaging coupling constants (


-values). Only SCXRD captures the precise bond angles of the strained spiro-junction in a bioactive-relevant conformation."
Technical Deep Dive: The Crystallographic Advantage
The "Heavy Atom" Effect

For organic molecules containing only C, H, and N, determining absolute chirality is difficult because these atoms scatter X-rays similarly.

  • The HCl Advantage: By forming the hydrochloride salt, you introduce Chlorine.

  • Mechanism: Using Cu-K

    
     radiation (
    
    
    
    ), the Chlorine atom provides sufficient anomalous signal (
    
    
    ) to calculate the Flack Parameter .
    • Flack

      
      : Correct Absolute Structure.
      
    • Flack

      
      : Inverted Structure (Wrong Enantiomer).
      
Lattice Stabilization

Spiro-amines are often oils or low-melting solids. The HCl salt introduces a strong hydrogen-bond donor (


) and an acceptor (

), creating a robust 3D hydrogen-bonding network (e.g.,

) that drives lattice formation and high-quality crystal growth.
Experimental Protocol: The "Anhydrous Vapor Diffusion" Method

This protocol is optimized for hygroscopic spiro-amine HCl salts, which often "oil out" in traditional evaporation setups.

Reagents:

  • Spiro[2.4]heptane amine (Free base).

  • 4M HCl in Dioxane (Anhydrous).

  • Solvent A (Good solvent): Methanol or Ethanol (Absolute).

  • Solvent B (Anti-solvent): Diethyl Ether or Pentane.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the free amine in a minimal volume of dry Dioxane. Add 1.1 equivalents of 4M HCl/Dioxane dropwise at 0°C. Filter the white precipitate immediately to avoid hydrolysis.

  • Dissolution: Dissolve 10-15 mg of the dried HCl salt in 0.5 mL of Solvent A (Methanol) in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.22

    
     PTFE if needed).
    
  • Diffusion Setup: Place the open inner vial inside a larger jar containing 5 mL of Solvent B (Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Harvesting: Check after 2-5 days. The ether will diffuse into the methanol, slowly lowering solubility and growing prismatic crystals suitable for X-ray diffraction.

Visualization: Structural Elucidation Workflow

The following diagram outlines the decision logic for characterizing spiro-scaffolds, highlighting the critical path to Absolute Configuration.

SpiroWorkflow Start Spiro[2.4]heptane Amine Synthesis CheckChiral Is the Spiro Center Chiral? Start->CheckChiral NMR 1H/13C NMR (Relative Config) CheckChiral->NMR No (Achiral) SaltForm Convert to HCl Salt CheckChiral->SaltForm Yes (Chiral) Result Absolute Configuration Determined NMR->Result Requires Derivatization (Mosher's) Cryst Vapor Diffusion (MeOH / Et2O) SaltForm->Cryst Lattice Stabilization XRD SCXRD Data Collection (Cu-Kalpha Source) Cryst->XRD Crystal > 0.1mm Analysis Refinement & Flack Parameter XRD->Analysis Anomalous Scattering Analysis->Result Flack ~ 0.0

Figure 1: Decision matrix for structural characterization. The Red path indicates the SCXRD workflow enabled by HCl salt formation.

Data Interpretation: What to Look For

When analyzing the X-ray data of a spiro[2.4]heptane HCl salt, verify these specific geometric parameters to ensure the model is chemically reasonable:

ParameterExpected Value (Approx)Significance
C-C-C (Cyclopropane)

confirms high ring strain (Banana bonds).
C-C-C (Spiro Angle)

(Ideal) vs. Actual
Often distorted (

) due to strain.
N-Cl Distance

Indicates a strong ionic Hydrogen Bond (

).
Flack Parameter

Confirms correct absolute stereochemistry.
References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. Chemical Reviews, 96(8), 3357-3357. (Context on cyclopropane ring strain). Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Search for Spiro[2.4]heptane derivatives). Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on HCl salt selection). Link

Sources

Comparative

Technical Guide: Bioisosteric Replacement of Morpholine with Spirocyclic Amines

Executive Summary: The Case for Spirocyclization Morpholine is a "workhorse" solubilizing group in medicinal chemistry, appearing in over 20 FDA-approved drugs. However, its ubiquity comes with liabilities: a high propen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Spirocyclization

Morpholine is a "workhorse" solubilizing group in medicinal chemistry, appearing in over 20 FDA-approved drugs. However, its ubiquity comes with liabilities: a high propensity for oxidative metabolism at the ether


-carbon, moderate lipophilicity (LogP ~ -0.86), and a flexible chair conformation that imposes an "entropic penalty" upon binding.

The 2-oxa-6-azaspiro[3.3]heptane (and related spirocyclic amines) has emerged as a superior bioisostere. By constraining the ether and amine functionalities into two perpendicular four-membered rings, this scaffold offers:

  • Metabolic Hardening: Elimination of the labile

    
    -methylene hydrogens adjacent to the ether oxygen.
    
  • Physicochemical Superiority: Lower lipophilicity (

    
    LogD 
    
    
    
    -1.0) and increased basicity (
    
    
    pKa
    
    
    +1.5), improving solubility.
  • Novel IP Space: Escape from crowded "morpholine-based" patent landscapes.

This guide details the rationale, physicochemical data, and experimental protocols for executing this replacement.

Structural & Physicochemical Analysis[1][2][3][4]

The "Exit Vector" Shift

Replacing a morpholine with a spirocycle is not merely a change in atoms; it is a change in geometry.

  • Morpholine: Exists predominantly in a chair conformation. Substituents at the nitrogen are equatorial, creating a specific vector relative to the carbon skeleton.

  • Spiro[3.3]heptane: The central spiro-carbon forces the two rings to be perpendicular. This creates a linear, rigid axis between the nitrogen and the distal oxygen. This rigidity reduces the entropic cost of binding but requires careful alignment with the target pocket.

Quantitative Comparison

The following table summarizes the shift in properties when replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane in a representative drug scaffold (Data derived from AZD1979 development).

PropertyMorpholine Analog2-oxa-6-azaspiro[3.3]heptane AnalogImpact
Lipophilicity (LogD

)
2.81.6Improved. Lower LogD reduces non-specific binding and clearance.
Basicity (pKa) 6.78.2Increased. Higher pKa improves aqueous solubility at physiological pH.
Intrinsic Clearance (CL

)
48

L/min/mg
13

L/min/mg
Superior Stability. 3-4x reduction in metabolic turnover.
hERG Inhibition (IC

)
16

M
22

M
Neutral/Positive. Reduced lipophilicity often mitigates hERG liability.
Visualizing the Bioisosteric Transition

The diagram below illustrates the structural evolution and the resulting property shifts.

Bioisostere_Evolution Morpholine Morpholine Scaffold (Chair Conformation) LogD: High | pKa: ~6-7 Metabolism Metabolic Liability: C-H Oxidation at alpha-ether position Morpholine->Metabolism CYP450 Attack Spiro 2-oxa-6-azaspiro[3.3]heptane (Rigid/Perpendicular) LogD: Low | pKa: ~8-9 Morpholine->Spiro Bioisosteric Replacement Metabolism->Spiro Blocked by Geometry Outcome Outcome: 1. Improved Solubility 2. Reduced Clearance 3. Novel IP Spiro->Outcome Physicochemical Modulation

Figure 1: Strategic rationale for replacing morpholine with spirocyclic amines. The transition addresses metabolic soft spots while enhancing solubility.

Experimental Protocols

Synthesis of 2-oxa-6-azaspiro[3.3]heptane (Oxalate Salt)

Context: The free base of this spirocycle is volatile and difficult to handle. The oxalate or tosylate salt is the industry standard for stability and ease of handling. This protocol is adapted from scalable routes (e.g., Vertex/Bayer methodologies).

Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)[1]

  • Tosylaide (p-Toluenesulfonamide)

  • Potassium tert-butoxide (KOtBu) or NaOH

  • Magnesium turnings / Methanol (for deprotection)

  • Oxalic acid

Workflow Diagram:

Synthesis_Workflow Start Start: 3,3-Bis(bromomethyl)oxetane Step1 Step 1: Cyclization Reagent: TsNH2, KOtBu, DMSO Temp: 100°C, 4h Start->Step1 Intermediate Intermediate: N-Tosyl-2-oxa-6-azaspiro[3.3]heptane Step1->Intermediate Step2 Step 2: Deprotection Reagent: Mg turnings, MeOH (Sonication or Reflux) Intermediate->Step2 Step3 Step 3: Salt Formation Add Anhydrous Oxalic Acid in Et2O/EtOH Step2->Step3 Final Final Product: 2-oxa-6-azaspiro[3.3]heptane Oxalate Salt (White Solid) Step3->Final

Figure 2: Scalable synthesis route for the spirocyclic morpholine surrogate.

Step-by-Step Protocol:

  • Cyclization: Dissolve p-toluenesulfonamide (1.0 equiv) in DMSO. Add KOtBu (2.2 equiv) carefully. Add 3,3-bis(bromomethyl)oxetane (1.0 equiv). Heat to 100°C for 4 hours. Pour into water, filter the precipitate. Yield: ~85%.

  • Deprotection (Birch-free): Dissolve the N-tosyl intermediate in dry methanol. Add Magnesium turnings (5 equiv) and a catalytic amount of iodine. Sonicate or reflux until the starting material is consumed.

  • Isolation: Filter off magnesium salts. Carefully concentrate the volatile amine (do not evaporate to dryness).

  • Salt Formation: Dissolve the crude amine in diethyl ether. Add a stoichiometric amount of oxalic acid dissolved in ethanol. Collect the white precipitate by filtration.

Metabolic Stability Assay (Microsomal)

Context: To validate the "metabolic hardening" hypothesis, you must compare the Intrinsic Clearance (


) of the morpholine vs. spirocycle analogs.

Protocol:

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Substrate Conc: 1

    
    M (to ensure first-order kinetics).
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of ln(conc) vs time.

Success Criteria: A >2-fold reduction in


 for the spirocycle compared to the morpholine analog indicates successful bioisosteric replacement.

Decision Guide: When to Switch?

Not every morpholine should be replaced. Use this decision matrix:

ScenarioRecommendationRationale
High Clearance / Short Half-life SWITCH The spirocycle removes the labile ether

-H, blocking the primary metabolic soft spot.
Solubility Limited SWITCH The increased

character and higher pKa dramatically improve aqueous solubility.
Target requires planar binding CAUTION The spirocycle is bulkier in the Z-dimension. If the morpholine binds in a narrow cleft, the spirocycle may clash.
hERG Liability EVALUATE While lower LogP helps, the increased basicity can sometimes increase hERG affinity. Test early.

References

  • Johansson, A., et al. (2016).[2] "Bioisosteric Replacement of Morpholine with 2-Oxa-6-azaspiro[3.3]heptane: Synthesis and Evaluation in the Discovery of Potent MCHr1 Antagonists." Journal of Medicinal Chemistry. [Link]

  • Wymann, M. P., & Borsari, C. (2022).[3] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[3] European Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane." Organic Letters. [Link]

  • Hiesinger, K., et al. (2021).[4][2] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Vertex Pharmaceuticals. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. [Link]

Sources

Validation

A Comparative Guide to Validating the Absolute Configuration of (S)-5-azaspiro[2.4]heptan-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its biological activity. In the realm of drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, unambiguous confirmation of stereochemistry is paramount. This guide provides an in-depth comparison of modern analytical techniques for validating the absolute configuration of (S)-5-azaspiro[2.4]heptan-6-ylmethanol, a key chiral building block in medicinal chemistry.

The Challenge: Unambiguously Assigning Stereochemistry

(S)-5-azaspiro[2.4]heptan-6-ylmethanol possesses a stereogenic center at the carbon bearing the methanol group, adjacent to the spirocyclic core. The spirocyclic nature of the scaffold introduces conformational rigidity, which can be both an advantage and a challenge for different analytical methods. This guide will explore the utility and limitations of several powerful techniques for confirming the '(S)' configuration of this molecule.

Head-to-Head Comparison of Key Validation Techniques

The determination of a molecule's absolute configuration can be approached through various experimental methods, each with its own set of strengths and weaknesses. The choice of technique often depends on the nature of the sample, available instrumentation, and the desired level of confidence. Here, we compare the most relevant methods for (S)-5-azaspiro[2.4]heptan-6-ylmethanol.

TechniqueSample RequirementsThroughputCostConclusivenessKey Advantage
X-Ray Crystallography High-quality single crystalLowHighHigh (Gold Standard)Provides a direct, unambiguous 3D structure.[1][2][3]
Vibrational Circular Dichroism (VCD) Solution or neat liquid/oil[4]ModerateModerateHighApplicable to non-crystalline samples in solution.[4][5][6][7]
Electronic Circular Dichroism (ECD) SolutionHighLowModerate to HighSensitive to chromophores and overall molecular shape.[8][9][10]
NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters) SolutionModerateModerateHighWell-established and reliable for secondary alcohols.[11][12][13][14]
Chiral High-Performance Liquid Chromatography (HPLC) SolutionHighLow to ModerateLow (for absolute configuration)Excellent for enantiomeric purity determination and separation.[15][16][17][18]

In-Depth Analysis of Leading Methodologies

Single-Crystal X-Ray Crystallography: The Definitive Answer

Principle: X-ray crystallography provides the most direct and unambiguous determination of absolute configuration by mapping the electron density of a molecule in its crystalline state.[1][2][3] For chiral molecules, the use of anomalous dispersion, particularly with a heavy atom present in the crystal lattice, allows for the definitive assignment of the R/S configuration.[1][2]

Experimental Causality: The primary prerequisite is the growth of a high-quality single crystal, which can be a significant bottleneck. The quality of the crystal directly impacts the resolution of the diffraction data and the confidence in the final structure.

Experimental Workflow: X-Ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer), the absolute configuration can be confidently assigned.[4][5][19]

Expertise & Experience: The success of VCD analysis hinges on the accuracy of the computational model. For a molecule like (S)-5-azaspiro[2.4]heptan-6-ylmethanol, it is crucial to perform a thorough conformational search to identify all low-energy conformers, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of these individual conformers.

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve a known concentration of (S)-5-azaspiro[2.4]heptan-6-ylmethanol in a suitable deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer using a suitable computational chemistry software package.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using DFT.

    • Generate a Boltzmann-weighted average theoretical VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the (S) absolute configuration.

Logical Relationship: VCD Analysis

VCD_Analysis cluster_Experimental Experimental cluster_Computational Computational A Sample of (S)-5-azaspiro[2.4]heptan-6-ylmethanol B VCD Spectrometer A->B C Experimental VCD Spectrum B->C F Confirmation of Absolute Configuration C->F Comparison D Quantum Chemical Calculation (DFT) of (S)-enantiomer E Predicted VCD Spectrum D->E E->F

Caption: The interplay between experimental and computational data in VCD analysis.

Electronic Circular Dichroism (ECD): A Complementary Chiroptical Method

Principle: ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region of the electromagnetic spectrum.[8][10] It is particularly sensitive to the spatial arrangement of chromophores within the molecule. While (S)-5-azaspiro[2.4]heptan-6-ylmethanol lacks a strong chromophore, derivatization can be employed to introduce one, making ECD a viable option.

Trustworthiness: The reliability of ECD for absolute configuration determination is highly dependent on the conformational flexibility of the molecule and the accuracy of the theoretical calculations.[8] For relatively rigid systems like the spirocyclic core of the target molecule, ECD can provide reliable results.

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Ester Method

Principle: This well-established NMR-based method is particularly suited for determining the absolute configuration of chiral secondary alcohols.[11][12][13][14] The alcohol is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The differing spatial arrangements of the phenyl group in the two diastereomers lead to distinct changes in the chemical shifts of nearby protons in the ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.[12][14]

Self-Validating System: The use of both (R)- and (S)-MTPA chlorides to form the two diastereomeric esters provides an internal validation. The expected opposite trends in chemical shift differences for protons on either side of the stereocenter confirm the assignment.

Experimental Workflow: Mosher's Ester Analysis

Caption: Step-by-step workflow for Mosher's ester analysis.

Conclusion: A Multi-faceted Approach for Confident Assignment

For the unambiguous validation of the absolute configuration of (S)-5-azaspiro[2.4]heptan-6-ylmethanol, a multi-technique approach is recommended. While X-ray crystallography remains the gold standard, its requirement for a single crystal can be a significant hurdle.[3][6] In its absence, the combination of VCD and Mosher's ester analysis provides a robust and reliable alternative. VCD offers a non-destructive analysis of the molecule in its solution state, providing a holistic fingerprint of its stereochemistry.[4][5] Mosher's ester analysis, a classic and trusted method, offers a complementary and often definitive confirmation for the chiral alcohol center.[11][12][13][14] ECD can serve as a valuable supplementary technique, particularly if a suitable chromophore is present or can be introduced. Finally, while chiral HPLC is not a primary method for determining absolute configuration, it is an indispensable tool for confirming the enantiomeric purity of the sample before undertaking more resource-intensive analyses.[15][16][17][18] By leveraging the strengths of these complementary techniques, researchers can confidently and definitively validate the absolute configuration of this important chiral building block.

References

  • Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Wikipedia. Absolute configuration. [Link]

  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?[Link]

  • Goodman, J. M., & Campos, S. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 38. [Link]

  • Harada, N., & Nakanishi, K. (1983). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry (pp. 379-383). University Science Books.
  • Hoyt, S. B., & O'Leary, D. J. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Springer Nature Experiments. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Gaussian, Inc. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Determination of absolute configuration using single crystal X-ray diffraction. Chemical Reviews, 112(9), 5104–5137. [Link]

  • F. A. L. Anet, D. J. O'Leary, C. G. Valdez, and S. S. Wong. (1991). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 56(10), 3381–3385. [Link]

  • FACCTs. Electronic Circular Dichroism (ECD) - ORCA 6.1 TUTORIALS. [Link]

  • Li, X., Lu, Y., & Tian, X. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083901. [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. [Link]

  • ResearchGate. Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy | Request PDF. [Link]

  • Frelek, J., & Jarošová, L. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 123. [Link]

  • De la Mora, E., & Negrete, G. A. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Spectroscopy, 2014, 1–7. [Link]

  • Pirkle, W. H., & Rinaldi, P. L. (1977). Nuclear magnetic resonance determination of absolute configuration and enantiomeric compositions of chiral oxaziridines using chiral solvating agents. The Journal of Organic Chemistry, 42(12), 2080–2082. [Link]

  • dos Santos, P. F. B., Colbourne, A. A., & Nilsson, M. (2024). Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Angewandte Chemie International Edition, 63(13), e202418508. [Link]

  • Gable, K. (2018, September 22). Mosher ester derivatives. [Link]

  • Semantic Scholar. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. [Link]

  • Al-Faiyz, Y. S., Al-Rashood, S. T., & Al-Said, M. S. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21495–21504. [Link]

  • Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. [Link]

  • ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]

  • Noroozi-Pesyan, N. (2013). A Simple Method for Specification of Absolute Configuration. Organic Chemistry: An Indian Journal, 9(1), 1–10.
  • Snatzke, G., & Gross, H. (1983). Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereodifferentiating Reactions (pp. 481-529). Georg Thieme Verlag.
  • Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?[Link]

  • Tan, B., & Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Chirality, 23(8), 613–624. [Link]

  • Rahman, N. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 51(5A), 959-966.
  • Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs. [Link]

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  • Rosales, A., & Rodríguez, I. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11674–11682. [Link]

  • Reddy, D. S., & Kulkarni, P. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. [Link]

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  • Zahálka, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113.
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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 5-Azaspiro[2.4]heptan-6-ylmethanol Hydrochloride

[1][2][3] Executive Summary & Immediate Action 5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride (CAS: 2200258-97-3) is a specialized spirocyclic amine salt, primarily utilized as a key building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Action

5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride (CAS: 2200258-97-3) is a specialized spirocyclic amine salt, primarily utilized as a key building block in the synthesis of the Hepatitis C antiviral Ledipasvir [1].[1][2][3][4][5]

Unlike generic organic waste, this compound presents specific risks regarding respiratory irritation and nitrogen-based combustion byproducts .[2][3] This guide outlines the mandatory segregation, neutralization, and disposal workflows to ensure compliance with RCRA and local environmental standards.[3]

Core Directive: The "Stop" Rule

DO NOT dispose of this compound down the sink, regardless of water solubility. [1][3] DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates) due to the risk of rapid exothermic reaction.[1][3]

Chemical Hazard Profile (GHS)

Before initiating disposal, operators must verify the hazard classification to select appropriate PPE and waste containers.[1][2][3]

ParameterSpecificationOperational Implication
CAS Number 2200258-97-3Use for waste manifesting.[1][2][3]
Signal Word WARNING Standard vigilance required.[2][3][4][5][6][7][8]
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (Respiratory irritation)Dust control is critical. Use a fume hood for all solid handling.[1][2][3]
Physical State White to off-white solidHygroscopic; keep containers tightly sealed until disposal.[2][3]
Acidity Amine Hydrochloride (Acidic)Aqueous solutions will be acidic (pH < 5).[1][2][3]

Decision Logic: Waste Stream Segregation

The following logic gate determines the correct waste container based on the physical state of the material.

DisposalLogic Start Waste Generated: 5-Azaspiro[2.4]heptan-6-ylmethanol HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Liquid BinA Container A: Solid Hazardous Waste (Trace Contaminated Debris) SolidWaste->BinA SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic Solvents BinB Container B: Aqueous Acidic Waste (Do NOT Neutralize in Sink) Aqueous->BinB HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck BinC Container C: Non-Halogenated Organic HalogenCheck->BinC No BinD Container D: Halogenated Organic HalogenCheck->BinD Yes

Figure 1: Decision matrix for segregating 5-Azaspiro[2.4]heptan-6-ylmethanol HCl waste streams.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Context: You have a vial of expired substance or spill cleanup debris.[1][2][3]

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety glasses, lab coat, and N95 respirator (if outside a fume hood) to prevent inhalation of irritant dust [2].[1][2][3]

  • Containment:

    • Do not empty the vial.[3] Dispose of the chemical within its original primary container if possible.[3][8]

    • Place the primary container into a clear, sealable secondary bag (e.g., Ziploc).[1][3]

  • Labeling:

    • Affix a hazardous waste tag.[3]

    • Chemical Name: "5-Azaspiro[2.4]heptan-6-ylmethanol HCl".[1][2][9][10]

    • Hazard Checkbox: "Toxic" and "Irritant".[3]

  • Final Disposal: Transfer to the Solid Hazardous Waste Drum . This will eventually be routed for high-temperature incineration equipped with scrubbers to handle NOx and HCl emissions.[1][3]

Scenario B: Disposal of Aqueous Reaction Mixtures

Context: The compound is dissolved in water or an acidic workup layer.[3]

  • Assessment: Measure pH. As a hydrochloride salt, the solution is likely acidic.[3]

  • Segregation:

    • DO NOT mix with bleach or strong oxidizers.[3]

    • DO NOT mix with cyanide waste (risk of HCN generation in acidic media).[1][3]

  • Collection: Pour into the Aqueous Waste Container .

    • Note: If your facility requires pH neutralization prior to pickup, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) to pH 6–8.[1][3] Perform this in a hood as heat and gas (CO2) may evolve.[1][3]

  • Labeling: Tag as "Aqueous Waste with Organic Amines".

Scenario C: Disposal of Organic Solutions

Context: The compound is dissolved in Methanol, DCM, or Ethyl Acetate.[1]

  • Halogen Check:

    • If solvent is Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .[1][3]

    • If solvent is Methanol, Ethanol, Ethyl Acetate -> Non-Halogenated Waste Stream .[1][3]

  • Rinsing:

    • Triple rinse empty glassware with the compatible solvent.[3] Add rinsate to the respective liquid waste container.[3]

    • Allow the solvent to evaporate from the glassware in the fume hood before washing.[3]

Scientific Rationale & Safety Mechanisms

Why Incineration?

Landfilling this compound is prohibited in many jurisdictions due to potential leaching and aquatic toxicity.[2][3] The preferred method is controlled incineration .[3]

  • Mechanism: The spirocyclic amine structure is broken down at high temperatures (>1000°C).[1][3]

  • Byproducts: The hydrochloride moiety releases HCl gas, while the nitrogen releases NOx.[3] Professional incinerators use alkaline scrubbers to capture these acidic gases, preventing atmospheric release.[3]

Why Segregate from Oxidizers?

Secondary amines and their salts can react with nitrosating agents (like nitrites or strong oxidizers) to form N-nitrosamines , many of which are potent carcinogens.[1][2][3] Strict segregation prevents the accidental formation of these toxic byproducts in the waste drum.[3]

Emergency Contingencies

EventResponse Protocol
Powder Spill 1. Evacuate immediate area if dust is airborne.2.[3][7] Don N95 mask.3. Cover spill with wet paper towels to suppress dust.4.[3] Sweep up damp material into a bag.[3]
Skin Contact 1. Wash with soap and water for 15 minutes.2.[3][7] Do not use organic solvents (ethanol) as they may increase skin absorption.[1][3]
Eye Contact 1. Flush with eyewash station for 15 minutes.2.[3] Seek medical attention immediately (Category 2A Irritant).[1][3][4]

References

  • PubChem. (n.d.).[1][2][3] Ledipasvir Compound Summary. National Center for Biotechnology Information.[3] Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride

[1] Part 1: Executive Safety Summary Immediate Action Required: Treat as a Category 3 Potent Compound (Defensive Assignment). While specific toxicological data for 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride (CAS: 2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary

Immediate Action Required: Treat as a Category 3 Potent Compound (Defensive Assignment). While specific toxicological data for 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride (CAS: 2200258-97-3) is limited, its structural classification as a strained spirocyclic amine salt warrants a conservative safety approach.[1] The primary risks are acute toxicity (oral) and mucous membrane irritation .[1]

Critical ParameterSpecification
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Physical State Solid (Powder/Crystals) – Likely Hygroscopic
Primary Route of Entry Inhalation of dust; Dermal absorption (if in solution)
OEB Assignment Band 3 (10 – 100 µg/m³) Provisional

Part 2: Chemical Intelligence & Risk Assessment

Structural Insights & Reactivity

This compound features a 5-azaspiro[2.4]heptane core—a pyrrolidine ring spiro-fused to a cyclopropane ring.[1]

  • The Risk: The cyclopropane ring introduces significant ring strain (~27 kcal/mol).[1] While the hydrochloride salt stabilizes the amine, the free base (generated during reaction workup) is nucleophilic and potentially reactive toward alkylating agents or ring-opening conditions.[1]

  • The Handling Implication: Avoid strong Lewis acids or extreme heat which could trigger ring-opening decomposition, potentially releasing volatile or toxic byproducts.[1]

Occupational Exposure Banding (OEB) Logic

In the absence of a specific Occupational Exposure Limit (OEL), we apply the Parallelogram Approach for novel intermediates [1].

  • Base Assumption: Analogous spirocyclic amines often exhibit moderate acute toxicity.[1]

  • Decision: We assign OEB 3 . This requires containment at the source (engineering controls) rather than reliance solely on PPE.[1][5]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system .

Protection ZoneEquipment StandardRationale
Respiratory N95 (minimum) ; P100/P3 recommended for open weighing.[1]Prevents inhalation of fine particulates during transfer.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1]Provides visual breach detection.[1] Nitrile offers excellent resistance to amine salts.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1).[1]Side shields are insufficient for fine powders that can drift around lenses.[1]
Body Tyvek® Lab Coat (Closed front) + Sleeve Covers.[1]Prevents dust accumulation on street clothes; sleeve covers bridge the glove-cuff gap.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the operation scale.

PPE_Decision_Tree Start Operation Type Scale_Small < 1g (Analytical) Start->Scale_Small Scale_Large > 1g or Stock Solution Start->Scale_Large Control_Small Fume Hood + Sash @ 18" Scale_Small->Control_Small Control_Large Powder Containment Hood / Vented Balance Scale_Large->Control_Large PPE_Small Standard PPE: Nitrile Gloves (x1) Safety Glasses Lab Coat Control_Small->PPE_Small PPE_Large Enhanced PPE: Double Nitrile Gloves N95/P100 Respirator Splash Goggles Tyvek Sleeves Control_Large->PPE_Large

Figure 1: PPE Selection Workflow based on operational scale.

Part 4: Operational Handling Protocols

Receipt and Storage
  • Inspection: Upon receipt, wipe the exterior of the bottle with a surfactant-based cleaner (e.g., 2% SDS solution) before storing.[1] Shipping containers often carry trace external contamination.[1]

  • Environment: Store in a cool, dry place (2-8°C) under inert gas (Argon/Nitrogen).

  • Why? Amine hydrochlorides are often hygroscopic .[1] Moisture absorption causes clumping, which increases the risk of spattering during weighing (forcing the user to "chip" at the solid).

Weighing and Dispensing (Critical Control Point)

Objective: Eliminate airborne dust generation.

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or work at the rear of a chemical fume hood.[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Dry powders in glass vials accumulate static charge, causing particles to "jump" and disperse.

  • Technique:

    • Place a tack-mat or damp paper towel inside the hood workspace to trap falling particles.[1]

    • Never weigh directly onto the balance pan. Use a weighing boat or funnel.

    • After weighing, wipe the balance area with a wet tissue (solvent-dampened) before removing hands from the hood.[1]

Reaction Setup & Neutralization

When using this salt in synthesis, a base (e.g., Triethylamine, Carbonate) is often added to liberate the free amine.

  • Caution: The neutralization generates heat.[1]

  • Protocol: Add base slowly at 0°C.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as secondary amines can react with them over long periods (though slow).[1] Prefer alcohols or ethers if chemistry permits.[1]

Part 5: Emergency Response & Disposal

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping aerosolizes the potent dust.[1]

  • Isolate: Evacuate the immediate 10ft radius.[1]

  • Protect: Don full PPE (including P100 respirator).[1]

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.[1]

  • Clean: Wipe up the material.[1][6] Clean the surface 3 times:

    • Pass 1: Surfactant/Soap water (solubilizes the salt).[1]

    • Pass 2: Ethanol/Isopropanol (removes organic residues).[1]

    • Pass 3: Water rinse.[1][5][7]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or strong acids.[1]

  • Labeling: Clearly mark as "Amine Hydrochloride Salt – Toxic."

Visualization: Emergency Response Logic

Emergency_Response Event Spill Detected Assess Is it Powder? Event->Assess Action_Powder Do NOT Sweep Cover with Damp Cloth Assess->Action_Powder Yes Action_Liquid Absorb with Vermiculite/Pads Assess->Action_Liquid No (Solution) Decon Triple Wash Surface (Soap -> Alcohol -> Water) Action_Powder->Decon Action_Liquid->Decon Disposal Seal in Bag Label as Toxic Waste Decon->Disposal

Figure 2: Step-by-step logic for containing and cleaning spills.

References

  • Centers for Disease Control and Prevention (CDC). Setting occupational exposure limits for unstudied pharmaceutical intermediates using an in vitro parallelogram approach.[1] (2010).[1] Available at: [Link][1]

  • National Institutes of Health (NIH). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.[1] (2020).[1][8] Available at: [Link]

Sources

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